molecular formula C7H5BrF3NO B1376029 (5-Bromo-2-(trifluoromethyl)pyridin-4-yl)methanol CAS No. 1359828-97-9

(5-Bromo-2-(trifluoromethyl)pyridin-4-yl)methanol

Cat. No.: B1376029
CAS No.: 1359828-97-9
M. Wt: 256.02 g/mol
InChI Key: ZKIRNZJSGHLPOH-UHFFFAOYSA-N
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Description

(5-Bromo-2-(trifluoromethyl)pyridin-4-yl)methanol is a useful research compound. Its molecular formula is C7H5BrF3NO and its molecular weight is 256.02 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[5-bromo-2-(trifluoromethyl)pyridin-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrF3NO/c8-5-2-12-6(7(9,10)11)1-4(5)3-13/h1-2,13H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKIRNZJSGHLPOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1C(F)(F)F)Br)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50856251
Record name [5-Bromo-2-(trifluoromethyl)pyridin-4-yl]methanol
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URL https://comptox.epa.gov/dashboard/DTXSID50856251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1359828-97-9
Record name [5-Bromo-2-(trifluoromethyl)pyridin-4-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50856251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (5-Bromo-2-(trifluoromethyl)pyridin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Cornerstone Building Block in Modern Chemistry

(5-Bromo-2-(trifluoromethyl)pyridin-4-yl)methanol is a highly functionalized pyridine derivative that has emerged as a critical intermediate in the fields of pharmaceutical and agrochemical research.[1][2] Its strategic importance stems from the unique combination of its substituents. The trifluoromethyl (-CF3) group is a well-established bioisostere for various functional groups, often enhancing metabolic stability, lipophilicity, and binding affinity of molecules.[3][4] Concurrently, the bromine atom at the 5-position serves as a versatile synthetic handle, enabling a wide array of cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations for the construction of complex molecular architectures.[3]

This guide provides a comprehensive overview of the primary, field-proven synthetic protocols for preparing this compound, designed for researchers, chemists, and professionals in drug development. We will delve into two principal synthetic routes, detailing the underlying chemical logic, step-by-step methodologies, and the necessary validation techniques to ensure the synthesis of a high-purity final product.

Strategic Overview of Synthetic Pathways

The synthesis of the target alcohol primarily involves the reduction of a carbonyl functional group at the C-4 position of the pyridine ring. The choice of the specific precursor dictates the required reducing agent and reaction conditions. The two most reliable and scalable approaches start from either the corresponding aldehyde or the carboxylic acid (or its ester derivative).

  • Route A: Selective reduction of 5-Bromo-2-(trifluoromethyl)isonicotinaldehyde.

  • Route B: Robust reduction of 5-Bromo-2-(trifluoromethyl)isonicotinic acid or its ester.

The following diagram illustrates the convergent synthetic workflow.

G cluster_precursors Key Precursors cluster_synthesis Synthetic Routes Aldehyde 5-Bromo-2-(trifluoromethyl)isonicotinaldehyde CAS: 944904-60-3 RouteA Route A: Aldehyde Reduction Aldehyde->RouteA NaBH4 Acid 5-Bromo-2-(trifluoromethyl)isonicotinic Acid CAS: 749875-16-9 RouteB Route B: Acid/Ester Reduction Acid->RouteB LiAlH4 or BH3·THF Target This compound CAS: 1359828-97-9 RouteA->Target RouteB->Target

Caption: Convergent synthetic routes to the target alcohol.

Route A: Synthesis via Aldehyde Reduction

This pathway is often preferred due to its operational simplicity and the use of mild, selective reducing agents. The starting material, 5-Bromo-2-(trifluoromethyl)isonicotinaldehyde, is commercially available.[5][6][7][8]

Causality and Mechanistic Insight

The core of this protocol is the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon of the aldehyde. Sodium borohydride (NaBH₄) is the reagent of choice for this transformation. It is a chemoselective agent, meaning it will readily reduce aldehydes and ketones without affecting more robust functional groups like esters or the trifluoromethyl group. The reaction mechanism, illustrated below, involves the transfer of a hydride from the borohydride complex to the carbonyl carbon, followed by protonation of the resulting alkoxide intermediate by the solvent (typically an alcohol).

Caption: Mechanism of aldehyde reduction by sodium borohydride.

Experimental Protocol

Materials & Reagents

ReagentCAS No.Molar Mass ( g/mol )AmountMolar Equiv.
5-Bromo-2-(trifluoromethyl)isonicotinaldehyde944904-60-3254.005.0 g1.0
Sodium Borohydride (NaBH₄)16940-66-237.830.89 g1.2
Methanol (MeOH)67-56-132.04100 mL-
Deionized Water7732-18-518.02100 mL-
Ethyl Acetate (EtOAc)141-78-688.113 x 75 mL-
Brine (Saturated NaCl)7647-14-558.4450 mL-
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37~5 g-

Procedure

  • Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5-Bromo-2-(trifluoromethyl)isonicotinaldehyde (5.0 g, 19.68 mmol) in methanol (100 mL).

  • Cooling: Place the flask in an ice-water bath and stir the solution for 15 minutes until the internal temperature reaches 0-5 °C.

  • Reduction: Slowly add sodium borohydride (0.89 g, 23.62 mmol) portion-wise over 10-15 minutes. Causality Note: Portion-wise addition is crucial to control the exothermic reaction and prevent excessive gas evolution.

  • Reaction Monitoring: Stir the reaction mixture at 0-5 °C. Monitor the progress by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system until the starting aldehyde spot is no longer visible (typically 1-2 hours).

  • Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding deionized water (100 mL) while maintaining cooling in the ice bath.

  • Solvent Removal: Remove the methanol from the mixture under reduced pressure using a rotary evaporator.

  • Extraction: Transfer the remaining aqueous solution to a separatory funnel and extract the product with ethyl acetate (3 x 75 mL).

  • Washing & Drying: Combine the organic layers and wash with brine (50 mL). Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of 10% to 40% ethyl acetate in hexanes, to afford this compound as a solid.

Route B: Synthesis via Carboxylic Acid/Ester Reduction

This route provides an alternative pathway, particularly if the corresponding carboxylic acid, 5-Bromo-2-(trifluoromethyl)isonicotinic acid, is a more accessible precursor.[9][10][11][12] This method requires a more powerful reducing agent than NaBH₄.

Causality and Reagent Selection

Carboxylic acids and esters are significantly less electrophilic than aldehydes. Therefore, a potent reducing agent such as Lithium Aluminum Hydride (LiAlH₄) is required for this transformation. LiAlH₄ is highly reactive and non-selective; it will reduce most polar unsaturated functional groups.

Critical Consideration: LiAlH₄ reacts violently with protic solvents like water and alcohols. Therefore, the entire procedure must be conducted under strictly anhydrous conditions using dry solvents and an inert atmosphere (e.g., nitrogen or argon).

Experimental Protocol

Materials & Reagents

ReagentCAS No.Molar Mass ( g/mol )AmountMolar Equiv.
5-Bromo-2-(trifluoromethyl)isonicotinic acid749875-16-9270.015.0 g1.0
Lithium Aluminum Hydride (LiAlH₄)16853-85-337.951.05 g1.5
Anhydrous Tetrahydrofuran (THF)109-99-972.11150 mL-
Deionized Water7732-18-518.021.05 mL-
15% (w/v) Sodium Hydroxide (aq.)1310-73-240.001.05 mL-
Ethyl Acetate (EtOAc)141-78-688.11100 mL-

Procedure

  • Inert Setup: Assemble a flame-dried 500 mL three-neck round-bottom flask equipped with a stir bar, a dropping funnel, and a nitrogen inlet.

  • Reagent Suspension: Under a positive flow of nitrogen, add anhydrous THF (100 mL) to the flask, followed by Lithium Aluminum Hydride (1.05 g, 27.7 mmol). Cool the resulting suspension to 0 °C in an ice-water bath.

  • Substrate Addition: Dissolve 5-Bromo-2-(trifluoromethyl)isonicotinic acid (5.0 g, 18.5 mmol) in anhydrous THF (50 mL) and add it to the dropping funnel. Add this solution dropwise to the stirred LiAlH₄ suspension over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Fieser Workup (Quenching): Cool the flask back to 0 °C. Extreme caution is required for this step. Sequentially and very slowly, add the following reagents dropwise:

    • Deionized Water (1.05 mL)

    • 15% aqueous NaOH solution (1.05 mL)

    • Deionized Water (3.15 mL)

    • Causality Note: This specific sequence (the Fieser method) is a trusted protocol for safely quenching LiAlH₄ reactions, resulting in the formation of a granular, easily filterable precipitate of aluminum salts.

  • Filtration: Stir the resulting slurry at room temperature for 30 minutes, then filter it through a pad of Celite®. Wash the filter cake thoroughly with ethyl acetate (100 mL).

  • Isolation: Combine the filtrates and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material using flash column chromatography as described in Route A.

Product Validation and Characterization

Independent of the synthetic route chosen, the identity and purity of the final product, this compound, must be rigorously confirmed.

Analysis TechniqueExpected Result
¹H NMR (400 MHz, CDCl₃)δ ~8.6 (s, 1H, Ar-H), ~7.9 (s, 1H, Ar-H), ~4.8 (s, 2H, -CH₂OH), ~2.0 (br s, 1H, -OH).
¹³C NMR (100 MHz, CDCl₃)Signals corresponding to aromatic carbons (one C-Br, one C-CF₃), the CF₃ carbon (quartet due to C-F coupling), and the -CH₂OH carbon.
Mass Spectrometry (ESI+)Expected [M+H]⁺ at m/z ~256.96 and 258.96, showing the characteristic isotopic pattern for a monobrominated compound.
Purity (HPLC) >97% purity is typically achievable after chromatography.[13]

Conclusion

The synthesis of this compound can be reliably achieved through two primary reductive pathways. The reduction of the corresponding aldehyde (Route A) offers a milder, more straightforward procedure suitable for most laboratory settings. The reduction of the carboxylic acid (Route B) provides a robust alternative, albeit one that requires more stringent handling of the highly reactive LiAlH₄ reagent and anhydrous conditions. Both methods, when executed with precision and monitored effectively, yield a high-purity product that serves as a valuable and versatile building block for advancing drug discovery and agrochemical development programs.

References

An In-Depth Technical Guide to the Preparation of (5-Bromo-2-(trifluoromethyl)pyridin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Trifluoromethylpyridines

In the landscape of modern drug discovery and agrochemical development, fluorinated heterocyclic compounds are foundational pillars.[1] The strategic incorporation of a trifluoromethyl (-CF₃) group into a pyridine scaffold imparts a unique combination of properties, including enhanced metabolic stability, increased lipophilicity, and modulated electronic characteristics, which can profoundly improve a molecule's pharmacokinetic profile and binding affinity.[2] (5-Bromo-2-(trifluoromethyl)pyridin-4-yl)methanol is a key building block within this chemical class. Its dual functionality—a reactive bromine atom for cross-coupling reactions and a primary alcohol for esterification or oxidation—makes it a versatile intermediate for constructing complex molecular architectures. This guide provides a comprehensive, field-proven methodology for the synthesis, purification, and characterization of this valuable compound, grounded in established chemical principles.

Synthetic Strategy: Reduction of a Carboxylic Acid Precursor

The most direct and reliable synthetic route to this compound is the reduction of its corresponding carboxylic acid, 5-Bromo-2-(trifluoromethyl)isonicotinic acid. This approach is favored for its high efficiency and operational simplicity.

The core of this strategy lies in the choice of a potent reducing agent capable of converting a carboxylic acid to a primary alcohol without affecting the trifluoromethyl group or the aromatic bromine. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation due to its high reactivity and well-documented efficacy in reducing a wide range of carbonyl compounds, including carboxylic acids and esters, which are typically resistant to milder agents like sodium borohydride (NaBH₄).[3][4][5]

The overall transformation is depicted below:

G start 5-Bromo-2-(trifluoromethyl)isonicotinic acid product This compound start->product 1. LiAlH₄, Anhydrous THF, 0°C to RT 2. H₂O/Acid Quench

Caption: Synthetic pathway from carboxylic acid to the target alcohol.

Experimental Protocol: Synthesis

This protocol details the reduction of 5-Bromo-2-(trifluoromethyl)isonicotinic acid. The causality behind each step is explained to ensure both safety and success.

Materials and Reagents
ReagentCAS NumberPurityRationale for Specification
5-Bromo-2-(trifluoromethyl)isonicotinic acid749875-16-9>97%High-purity starting material minimizes side reactions.
Lithium Aluminum Hydride (LiAlH₄)16853-85-3>95%A powerful hydride donor required for the reduction.
Tetrahydrofuran (THF), Anhydrous109-99-9>99.8%Anhydrous solvent is critical as LiAlH₄ reacts with water.
Ethyl Acetate (EtOAc)141-78-6ACS GradeUsed for product extraction.
Sodium Sulfate (Na₂SO₄), Anhydrous7757-82-6ACS GradeDrying agent for the organic phase.
Hydrochloric Acid (HCl), 1M Solution7647-01-0ACS GradeUsed for careful quenching of the reaction.
Deionized Water7732-18-5-Used in the workup procedure.
Step-by-Step Procedure

Safety Precaution: This reaction must be performed in a certified fume hood. LiAlH₄ is a water-reactive solid that can ignite upon contact with moisture. The reaction and quench steps evolve hydrogen gas, which is flammable. Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, is mandatory.

  • Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a thermometer, and a rubber septum. Maintain a positive pressure of inert gas (nitrogen or argon) throughout the procedure.

  • Reagent Preparation: In the inert atmosphere of the flask, suspend Lithium Aluminum Hydride (1.5 equivalents) in anhydrous THF (approx. 10 mL per gram of LiAlH₄). Cool the resulting slurry to 0°C using an ice-water bath.

    • Causality: Using anhydrous THF is crucial to prevent the violent decomposition of LiAlH₄ and to ensure the reagent is available for the desired reduction.[4] Cooling the suspension moderates the initial exothermic reaction upon addition of the acid.

  • Substrate Addition: Dissolve 5-Bromo-2-(trifluoromethyl)isonicotinic acid (1.0 equivalent) in a separate flask with anhydrous THF (approx. 15 mL per gram of acid). Using a syringe, add this solution dropwise to the stirred LiAlH₄ slurry over 30-45 minutes, ensuring the internal temperature does not exceed 10°C.

    • Causality: The initial reaction is an acid-base reaction between the carboxylic acid and the hydride, which evolves hydrogen gas.[4] A slow, controlled addition is essential to manage the rate of gas evolution and the exotherm.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Let the reaction stir for 12-16 hours (overnight) to ensure complete conversion.

  • Reaction Quench (Workup): Cool the flask back to 0°C. Quench the reaction by the slow, dropwise addition of the following, in sequence:

    • Deionized water (X mL, where X = grams of LiAlH₄ used).

    • 15% aqueous NaOH solution (X mL).

    • Deionized water (3X mL).

    • Causality: This specific sequence (Fieser workup) is designed to decompose excess LiAlH₄ and precipitate the aluminum salts as a granular solid, which is much easier to filter than the gelatinous precipitate formed by other quenching methods. Extreme caution is necessary due to vigorous hydrogen gas evolution.

  • Isolation and Extraction: Stir the resulting mixture at room temperature for 1 hour. Filter the slurry through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate. Transfer the combined filtrate to a separatory funnel, wash with brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

Purification and Characterization

The crude product is purified by column chromatography to isolate the target alcohol from any unreacted starting material or by-products.

Purification by Column Chromatography

G cluster_prep Preparation cluster_run Elution & Collection cluster_post Isolation p1 Pack Column with Silica Gel Slurry p2 Adsorb Crude Product onto Silica (Dry Loading) p1->p2 p3 Load onto Column p2->p3 r1 Begin Elution with Low-Polarity Solvent (e.g., 10% EtOAc/Hexanes) p3->r1 r2 Gradually Increase Polarity (e.g., to 30% EtOAc/Hexanes) r1->r2 r3 Collect Fractions r2->r3 r4 Monitor Fractions by TLC r3->r4 i1 Combine Pure Fractions r4->i1 i2 Evaporate Solvent i1->i2 i3 Obtain Pure Product i2->i3

Caption: Workflow for the purification of the target compound.

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 10% and gradually increasing to 30-40%). The optimal solvent system should provide a retention factor (Rƒ) of ~0.25 for the product on a TLC plate.[6]

  • Procedure: After concentrating the pure fractions, the product is typically obtained as an off-white solid.

Characterization Data

The identity and purity of the final product must be confirmed by spectroscopic analysis.

PropertyData
IUPAC Name This compound[7]
CAS Number 1359828-97-9[7]
Molecular Formula C₇H₅BrF₃NO[7]
Molecular Weight 256.02 g/mol [7]
Appearance Off-white to light yellow solid
¹H NMR (CDCl₃)Expected peaks: ~8.7 ppm (s, 1H, Ar-H), ~7.8 ppm (s, 1H, Ar-H), ~4.9 ppm (s, 2H, CH₂), ~2.0 ppm (br s, 1H, OH).
¹⁹F NMR (CDCl₃)Expected peak: ~ -68 ppm (s, 3F, CF₃).
Mass Spec (ESI+) m/z = 255.9, 257.9 [M+H]⁺, showing characteristic bromine isotope pattern.[8]

Conclusion

The reduction of 5-Bromo-2-(trifluoromethyl)isonicotinic acid with lithium aluminum hydride provides a robust and scalable route to this compound. Careful control of reaction conditions, particularly the exclusion of moisture and management of the reaction exotherm, is paramount for achieving a high yield and purity. The resulting product is a highly valuable intermediate, poised for further elaboration in the synthesis of novel pharmaceutical and agrochemical agents.

References

A Senior Application Scientist's Guide to (5-Bromo-2-(trifluoromethyl)pyridin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Modern Medicinal Chemistry

(5-Bromo-2-(trifluoromethyl)pyridin-4-yl)methanol, registered under CAS number 1359828-97-9, is a highly functionalized pyridine derivative that has emerged as a crucial building block in contemporary drug discovery. Its unique trifluoromethylated and brominated pyridine core offers medicinal chemists a powerful scaffold for synthesizing complex molecules with tailored biological activities. The strategic placement of the trifluoromethyl (-CF3) group, a hydroxymethyl (-CH2OH) group, and a bromine atom provides three distinct points for chemical modification, enabling its use in a wide array of synthetic applications.

The trifluoromethyl group is particularly noteworthy. It is a well-established bioisostere for chlorine atoms and can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] The presence of this group can drastically alter the pharmacokinetic and pharmacodynamic profile of a potential drug candidate.[3] This guide provides an in-depth analysis of the compound's properties, synthesis, and applications, offering field-proven insights for its effective utilization in research and development.

Physicochemical Properties and Characterization

A thorough understanding of a compound's physical and chemical properties is fundamental to its successful application in synthesis. The key properties of this compound are summarized below.

PropertyValueSource
CAS Number 1359828-97-9[4][5]
Molecular Formula C7H5BrF3NO[4][5][6]
Molecular Weight 256.02 g/mol [4][6]
IUPAC Name This compound[4]
Purity Typically ≥97%[4][5]
SMILES OCC1=CC(C(F)(F)F)=NC=C1Br[4]

Standard analytical techniques are employed to confirm the identity and purity of the compound. These include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). Researchers should verify the structural integrity of the material upon receipt from any commercial vendor.

Synthesis and Mechanistic Insights

While specific, detailed synthesis routes for this compound are not extensively documented in publicly available literature, a plausible and logical retrosynthetic analysis points towards a multi-step process starting from more common pyridine precursors. A general, illustrative synthesis workflow is described below.

Illustrative Synthesis Workflow

The synthesis likely involves the initial construction of a substituted pyridine ring, followed by functional group interconversions to install the hydroxymethyl group.

G cluster_0 Synthesis of this compound A Starting Material: Substituted Pyridine B Step 1: Bromination (e.g., NBS or Br2) A->B Electrophilic Aromatic Substitution C Step 2: Introduction of CF3 Group (e.g., Ruppert's Reagent) B->C Trifluoromethylation D Step 3: Functionalization at C4 (e.g., Formylation or Carboxylation) C->D Directed Metalation followed by Quenching E Step 4: Reduction to Alcohol (e.g., NaBH4) D->E Selective Reduction F Final Product: This compound E->F

Caption: A plausible multi-step synthesis pathway.

Experimental Protocol: A Generalized Approach

The following protocol is a generalized representation and should be optimized based on laboratory conditions and starting material availability.

Step 1-2: Synthesis of 5-Bromo-2-(trifluoromethyl)pyridine This key intermediate is commercially available.[7] Its synthesis generally involves the trifluoromethylation of a bromopyridine precursor.

Step 3: C4-Functionalization via Directed Ortho-Metalation

  • Inert Atmosphere: Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet.

  • Solvent and Reagent: Dissolve 5-Bromo-2-(trifluoromethyl)pyridine in an anhydrous aprotic solvent like tetrahydrofuran (THF) and cool the solution to -78 °C.

  • Deprotonation: Slowly add a strong base, such as Lithium Diisopropylamide (LDA), to regioselectively deprotonate the C4 position. The electron-withdrawing nature of the trifluoromethyl group and the nitrogen atom directs this deprotonation.

  • Quenching: Quench the resulting lithiated intermediate with an appropriate electrophile, such as dry carbon dioxide (CO2) gas or dimethylformamide (DMF), to introduce a carboxylic acid or an aldehyde group, respectively.

  • Work-up: After the reaction is complete, quench the reaction mixture with a saturated aqueous solution of ammonium chloride and extract the product with an organic solvent.

Step 4: Reduction to the Final Product

  • Dissolution: Dissolve the C4-functionalized intermediate (acid or aldehyde) in a suitable alcoholic solvent like methanol or ethanol.

  • Reducing Agent: Cool the solution in an ice bath and add a mild reducing agent, such as sodium borohydride (NaBH4), portion-wise.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Purification: Upon completion, neutralize the reaction, remove the solvent under reduced pressure, and purify the crude product using column chromatography on silica gel to yield this compound.

Applications in Drug Discovery and Medicinal Chemistry

The true value of this compound lies in its role as a versatile intermediate for the synthesis of complex, biologically active molecules. The bromine atom is particularly useful for cross-coupling reactions, while the hydroxymethyl group can be used for ether or ester formation, or further oxidation.

Key Synthetic Transformations
  • Suzuki and Stille Couplings: The bromine atom provides a handle for palladium-catalyzed cross-coupling reactions, allowing for the introduction of various aryl, heteroaryl, or alkyl groups at the 5-position of the pyridine ring.

  • Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds, introducing diverse amine functionalities.

  • Etherification/Esterification: The primary alcohol of the hydroxymethyl group can be readily converted into ethers or esters to modulate solubility and other physicochemical properties.

The combination of these reactions allows for the rapid generation of diverse compound libraries for high-throughput screening. This compound serves as a key building block for creating novel chemical entities for various therapeutic areas.[8]

G cluster_1 Role as a Versatile Synthetic Intermediate Core This compound Suzuki Suzuki Coupling (New C-C Bond) Core->Suzuki Br atom Buchwald Buchwald-Hartwig (New C-N Bond) Core->Buchwald Br atom Ether Williamson Ether Synthesis (New C-O Bond) Core->Ether -CH2OH group Oxidation Oxidation to Aldehyde/Acid (Further Functionalization) Core->Oxidation -CH2OH group

Caption: Key reaction sites and their applications.

Handling, Storage, and Safety

As with any laboratory chemical, proper handling and storage procedures are paramount to ensure safety.

  • Safety Precautions: Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Handle the compound in a well-ventilated fume hood. Avoid breathing dust, fumes, or vapors.[4]

  • Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.

  • Hazard Identification: While specific hazard data for this compound is limited, related trifluoromethylated and brominated pyridines are often classified as harmful if swallowed, and can cause skin and eye irritation.[9]

Always consult the Material Safety Data Sheet (MSDS) provided by the supplier for comprehensive safety information before handling this compound.

Conclusion

This compound is a high-value chemical intermediate that offers significant advantages in the field of medicinal chemistry. Its trifluoromethyl group imparts beneficial properties for drug design, while the bromo and hydroxymethyl functionalities provide versatile handles for a wide range of synthetic transformations. A clear understanding of its properties and reactivity is essential for leveraging its full potential in the development of next-generation therapeutics.

References

Physical properties of (5-Bromo-2-(trifluoromethyl)pyridin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical Properties of (5-Bromo-2-(trifluoromethyl)pyridin-4-yl)methanol

Executive Summary: This document provides a comprehensive technical overview of the physical and chemical properties of this compound, a key heterocyclic building block in modern medicinal chemistry and drug development. This guide is intended for researchers, scientists, and professionals in the field, offering detailed data, experimental protocols, and expert insights into the characterization of this compound. We will cover its chemical identity, physicochemical characteristics, and detailed spectroscopic profile. The methodologies described are grounded in established principles of chemical analysis to ensure scientific integrity and reproducibility.

Introduction: A Critical Intermediate in Synthesis

This compound is a substituted pyridine derivative of significant interest in the synthesis of complex organic molecules. Trifluoromethyl- and bromo-substituted pyridines are prevalent motifs in agrochemicals and pharmaceuticals due to their ability to modulate metabolic stability, lipophilicity, and binding affinity.[1] The presence of three distinct functional handles—the bromo group for cross-coupling reactions, the trifluoromethyl group for electronic modification, and the hydroxymethyl group for further derivatization—makes this compound a versatile and valuable intermediate. A thorough understanding of its physical properties is paramount for its effective use in multi-step syntheses, enabling precise control over reaction conditions, purification, and formulation.

Chemical Identity

Accurate identification is the foundation of all chemical research. The key identifiers for this compound are summarized below.

IdentifierValueSource(s)
IUPAC Name This compound[2]
CAS Number 1359828-97-9[2][3]
Molecular Formula C₇H₅BrF₃NO[2][3][4]
Molecular Weight 256.02 g/mol [2]
Monoisotopic Mass 254.95065 Da[4]
SMILES OCC1=CC(C(F)(F)F)=NC=C1Br[2]
InChI Key ZKIRNZJSGHLPOH-UHFFFAOYSA-N[4]

Physicochemical Properties

The macroscopic physical properties of a compound dictate its handling, storage, and application in various solvent systems.

PropertyValue / DescriptionSource(s)
Physical Form Solid
Purity (Typical) ≥97%[2]
Storage Conditions Store sealed in a dry place at room temperature.
Melting Point Data not publicly available. See Protocol 5.1 for determination.
Boiling Point Data not publicly available; likely decomposes at high temperatures.
Solubility No quantitative data available. Expected to be soluble in polar organic solvents like methanol, ethanol, and DMSO. See Protocol 5.2 for assessment.

Expert Insight: The presence of the hydroxyl group suggests that this compound will have higher polarity and potentially higher melting point compared to its precursor, 5-bromo-2-(trifluoromethyl)pyridine, which has a reported melting point of 41-45 °C.[5] The trifluoromethyl group increases lipophilicity, while the pyridine nitrogen and hydroxyl group provide hydrogen bonding capabilities, leading to moderate solubility in a range of solvents.

Spectroscopic and Spectrometric Characterization

Spectroscopic analysis provides unambiguous structural confirmation at the molecular level. While specific spectra for this exact compound are not widely published, we can predict the key features based on its structure and data from closely related analogues.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methylene and hydroxyl protons. We anticipate two signals in the aromatic region (typically 7.0-9.0 ppm) corresponding to the two protons on the pyridine ring. A singlet for the methylene (-CH₂-) protons adjacent to the hydroxyl group would likely appear around 4.5-5.0 ppm. The hydroxyl (-OH) proton will appear as a broad singlet whose chemical shift is dependent on concentration and solvent.

  • ¹³C NMR: The carbon spectrum will show seven distinct signals. The carbon bearing the trifluoromethyl group will appear as a quartet due to C-F coupling. The CF₃ signal itself will have a characteristic chemical shift in the 120-130 ppm range. The methylene carbon (-CH₂OH) would be expected in the 60-70 ppm region.

  • ¹⁹F NMR: The fluorine NMR should display a sharp singlet corresponding to the three equivalent fluorine atoms of the CF₃ group.[6] Its chemical shift relative to a standard like CFCl₃ provides confirmation of the electronic environment.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

  • Key Expected Absorptions:

    • O-H Stretch: A broad, strong band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group.

    • C-H Stretch (Aromatic): Signals typically appear just above 3000 cm⁻¹.

    • C=N and C=C Stretch (Aromatic Ring): A series of bands in the 1400-1600 cm⁻¹ region.

    • C-F Stretch: Strong, characteristic absorptions in the 1000-1300 cm⁻¹ range are indicative of the trifluoromethyl group.

    • C-O Stretch: A distinct band in the 1050-1250 cm⁻¹ region corresponding to the primary alcohol.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule.

  • Expected Molecular Ion Peak: In an Electron Ionization (EI) or Electrospray Ionization (ESI) mass spectrum, the molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ would be observed. Due to the presence of bromine, a characteristic isotopic pattern will be visible, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).

  • Predicted Masses:

    • [M+H]⁺: 255.95793 m/z[4]

    • [M+Na]⁺: 277.93987 m/z[4]

Experimental Protocols

To ensure trustworthiness and reproducibility, the following standardized protocols for determining key physical properties are provided.

Protocol: Melting Point Determination

Causality: The melting point is a sensitive indicator of purity. A sharp melting range (typically <1 °C) suggests a highly pure compound.

  • Preparation: Ensure the sample is completely dry by placing it under a high vacuum for several hours.

  • Loading: Finely crush a small amount of the solid sample. Pack the powder into a capillary tube to a height of 2-3 mm.

  • Measurement: Place the capillary tube into a calibrated digital melting point apparatus.

  • Heating: Use a rapid heating rate (10-15 °C/min) for a coarse measurement. Once the approximate melting point is known, repeat with a fresh sample, heating at a slow rate (1-2 °C/min) starting from ~10 °C below the expected temperature.

  • Recording: Record the temperature at which the first liquid drop appears and the temperature at which the entire sample becomes liquid. This range is the melting point.

Protocol: Qualitative Solubility Assessment

Causality: Understanding solubility is critical for selecting appropriate solvents for reactions, purification (e.g., recrystallization), and analysis (e.g., NMR).

  • Setup: Add approximately 10 mg of the compound to a series of small test tubes.

  • Solvent Addition: To each tube, add 1 mL of a different test solvent (e.g., water, methanol, ethanol, acetone, dichloromethane, ethyl acetate, hexane, DMSO).

  • Observation: Agitate each tube vigorously for 30 seconds. Observe and record whether the solid dissolves completely, partially, or not at all at room temperature.

  • Heating (Optional): Gently heat the tubes that showed partial or no solubility to determine if solubility increases with temperature.

  • Classification: Classify the compound's solubility in each solvent as "soluble," "sparingly soluble," or "insoluble."

Visualization and Workflow

A systematic workflow is essential for the comprehensive characterization of a novel or reference chemical compound. The following diagram illustrates a logical process flow.

G cluster_0 Phase 1: Initial Identification cluster_1 Phase 2: Physicochemical Analysis cluster_2 Phase 3: Spectroscopic Confirmation cluster_3 Phase 4: Data Consolidation A Obtain Sample of This compound B Confirm Identity via CAS Number & Label A->B C Determine Physical Form (Visual Inspection) B->C Proceed if ID matches D Melting Point Analysis (Protocol 5.1) C->D E Solubility Screening (Protocol 5.2) D->E F Acquire NMR Spectra (¹H, ¹³C, ¹⁹F) E->F Proceed to structural analysis G Acquire IR Spectrum F->G H Acquire Mass Spectrum G->H I Correlate All Data H->I Synthesize all data J Confirm Structure & Purity I->J K Generate Certificate of Analysis J->K

Caption: Workflow for the physical characterization of a chemical standard.

Conclusion

This compound is a solid chemical intermediate with significant potential in synthetic chemistry. Its key physical characteristics include a molecular weight of 256.02 g/mol and the presence of defining functional groups confirmed by spectroscopic methods. The protocols and data presented in this guide serve as a foundational resource for scientists, ensuring the reliable and effective application of this compound in research and development endeavors. The systematic approach to characterization outlined herein provides a framework for maintaining high standards of scientific integrity.

References

(5-Bromo-2-(trifluoromethyl)pyridin-4-yl)methanol molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (5-Bromo-2-(trifluoromethyl)pyridin-4-yl)methanol: Properties, Synthesis, and Applications

Abstract

This compound is a fluorinated heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. Its unique trifluoromethylpyridine scaffold offers a confluence of desirable physicochemical properties, including metabolic stability and altered lipophilicity, making it a valuable building block in modern drug design. This guide provides a comprehensive technical overview of this compound, detailing its molecular characteristics, plausible synthetic pathways, and its versatile applications as a chemical intermediate. We will explore the mechanistic basis for its reactivity and provide exemplary protocols for its use in synthetic transformations, grounding the discussion in established chemical principles to support researchers and drug development professionals.

The Strategic Importance of Trifluoromethyl-Substituted Pyridines

The incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, and the trifluoromethyl (-CF3) group is one of the most impactful fluorinated moieties used.[1][2] Its presence can profoundly influence a compound's pharmacological profile by affecting lipophilicity, metabolic stability, solubility, and molecular conformation.[1] The C-F bond is exceptionally strong, rendering the -CF3 group highly resistant to metabolic degradation, a strategy often employed to increase the half-life of drug candidates.[2]

When combined with a pyridine ring, a privileged scaffold in numerous bioactive compounds, the trifluoromethyl group creates a powerful synthon for discovery chemistry. Trifluoromethylpyridine (TFMP) derivatives are key structural motifs in a variety of approved agrochemicals and pharmaceuticals.[3] The pyridine nitrogen acts as a hydrogen bond acceptor and modulates the compound's pKa, while the -CF3 group serves as a bulky, lipophilic, and electron-withdrawing substituent. This combination makes molecules like this compound highly sought-after intermediates for constructing complex molecular architectures.

Molecular Formula, Weight, and Structural Characteristics

The fundamental identity of this compound is defined by its chemical formula and molecular weight. These core properties are essential for stoichiometric calculations, analytical characterization, and registration in chemical databases.

The molecular formula of the compound is C7H5BrF3NO .[4][5][6][7] Based on this formula, its key quantitative descriptors are summarized in the table below.

PropertyValueSource(s)
CAS Number 1359828-97-9[4][5][6]
Molecular Formula C7H5BrF3NO[4][6][8][9]
Molecular Weight 256.02 g/mol [4][6][7]
Monoisotopic Mass 254.95065 Da[8]
IUPAC Name This compound[6][9]
SMILES OCC1=CC(C(F)(F)F)=NC=C1Br[6][8]
InChI Key ZKIRNZJSGHLPOH-UHFFFAOYSA-N[8][9]
Physical Form Solid[9]
Typical Purity ≥97%[5][6]
Predicted XlogP 1.6[8]

graph chemical_structure {
layout=neato;
node [shape=plaintext];
edge [color="#202124"];

// Define atoms N1 [label="N", fontcolor="#FFFFFF", style=filled, fillcolor="#4285F4"]; C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C", pos="2.5,-0.86!"]; O1 [label="OH", pos="3.2,-0.3!"]; Br1 [label="Br", pos="-2.1,1.2!"]; C7 [label="C", pos="-2.5,-0.86!"]; F1 [label="F", pos="-2.8,-1.8!"]; F2 [label="F", pos="-3.4,-0.4!"]; F3 [label="F", pos="-2.1, -1.5!"];

// Define positions for the pyridine ring C1 [pos="0,1.5!"]; C2 [pos="-1.3,0.75!"]; C3 [pos="-1.3,-0.75!"]; N1 [pos="0,-1.5!"]; C4 [pos="1.3,-0.75!"]; C5 [pos="1.3,0.75!"];

// Draw bonds C1 -- C2; C2 -- C3; C3 -- N1; N1 -- C4; C4 -- C5; C5 -- C1; C1 -- C6; C6 -- O1; C3 -- C7; C7 -- F1; C7 -- F2; C7 -- F3; C5 -- Br1;

// Double bonds (rendered as single for simplicity in neato, structure is implied)// Actual representation requires more complex graphviz or post-processing }

Caption: 2D structure of this compound.

Synthetic Pathways and Mechanistic Insight

The synthesis of this compound is not widely detailed in standard literature, but a logical and efficient route can be postulated from its corresponding carboxylic acid or ester, which are more common precursors. A primary method involves the selective reduction of the ester group on the pyridine ring.

Plausible Synthetic Workflow:

The most direct precursor is likely methyl 5-bromo-2-(trifluoromethyl)isonicotinate. The synthesis would proceed via the following steps:

  • Esterification: Starting from 5-bromo-2-(trifluoromethyl)isonicotinic acid, an ester is formed, typically by reaction with methanol in the presence of an acid catalyst like thionyl chloride or sulfuric acid. This step protects the carboxylic acid and makes the subsequent reduction more controllable.

  • Selective Reduction: The methyl ester is then reduced to the primary alcohol.

Choice of Reducing Agent - A Critical Decision:

The choice of reducing agent is paramount. A strong, non-selective reducing agent like Lithium Aluminum Hydride (LiAlH₄) could potentially react with the trifluoromethyl group or the pyridine ring itself. Therefore, a milder reducing agent is preferred.

  • Sodium Borohydride (NaBH₄): This is an ideal choice. It is a chemoselective reagent that readily reduces esters and aldehydes but is generally unreactive towards aromatic systems and halo-substituents under standard conditions. Its operational simplicity and safety profile make it suitable for this transformation.

synthesis_workflow start 5-Bromo-2-(trifluoromethyl)isonicotinic Acid ester Methyl 5-bromo-2-(trifluoromethyl)isonicotinate start->ester   Methanol (MeOH)   Thionyl Chloride (SOCl₂)   Reflux product This compound ester->product   Sodium Borohydride (NaBH₄)   Methanol (MeOH)   0°C to RT

Caption: Plausible two-step synthesis of the target compound from its acid precursor.

Applications in Research and Development

This compound is not an end-product but a versatile building block for creating more complex molecules. Its utility stems from three key reactive sites: the bromo substituent, the hydroxymethyl group, and the pyridine ring itself.

  • Cross-Coupling Reactions: The bromine atom at the C5 position is a prime handle for palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig aminations. These reactions allow for the facile introduction of aryl, alkyl, alkynyl, or amino groups, enabling rapid library synthesis for screening programs.

  • Functionalization of the Hydroxymethyl Group: The primary alcohol is a versatile functional group that can be:

    • Oxidized: Mild oxidation yields the corresponding aldehyde, while stronger conditions produce the carboxylic acid.

    • Converted to a Leaving Group: Transformation into a tosylate, mesylate, or halide (e.g., using SOCl₂) activates the position for nucleophilic substitution, allowing the introduction of a wide array of functionalities.

  • Derivatization of the Pyridine Ring: The electron-withdrawing nature of the bromo and trifluoromethyl groups influences the reactivity of the pyridine ring, potentially enabling specific nucleophilic aromatic substitution reactions under certain conditions.

application_pathways central This compound coupling Cross-Coupling Reactions (Suzuki, Sonogashira, etc.) central->coupling  Pd Catalyst  R-B(OH)₂ oxidation Oxidation central->oxidation  PCC / DMP   p3 Activated Ester (e.g., Tosylate) central->p3  TsCl, Pyridine   p1 C5-Arylated/Alkylated Product coupling->p1 p2 Aldehyde / Carboxylic Acid oxidation->p2 substitution Nucleophilic Substitution p4 Substituted Product (e.g., Ether, Amine) substitution->p4 p3->substitution  Nu⁻  

Caption: Key reaction pathways utilizing the compound as a versatile building block.

Exemplary Experimental Protocol: Suzuki Cross-Coupling

To illustrate its practical use, this section provides a standardized, self-validating protocol for a Suzuki cross-coupling reaction.

Objective: To synthesize (5-(4-methoxyphenyl)-2-(trifluoromethyl)pyridin-4-yl)methanol.

Materials:

  • This compound (1.0 eq)

  • 4-Methoxyphenylboronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)

  • Triphenylphosphine (PPh₃, 0.04 eq)

  • Sodium Carbonate (Na₂CO₃, 2.0 eq)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

Procedure:

  • Inert Atmosphere Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and sodium carbonate (2.0 eq).

  • Catalyst Preparation: In a separate vial, pre-mix the palladium(II) acetate (0.02 eq) and triphenylphosphine (0.04 eq) in a small amount of dioxane. This allows for the in situ formation of the active Pd(0) catalyst. This pre-mixing step ensures consistent catalyst activation before introduction to the main reaction.

  • Reaction Assembly: Evacuate and backfill the main flask with an inert gas (Argon or Nitrogen) three times. Add the 1,4-dioxane and water (typically a 4:1 to 5:1 ratio). Degas the resulting suspension by bubbling the inert gas through it for 15-20 minutes. This degassing step is critical to remove dissolved oxygen, which can oxidize and deactivate the palladium catalyst.

  • Initiation: Add the catalyst solution to the main flask via syringe.

  • Reaction: Heat the mixture to 80-90 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Workup: Cool the reaction mixture to room temperature. Dilute with water and transfer to a separatory funnel. Extract the aqueous phase three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure product.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling is essential. While specific toxicity data for this compound is limited, data for structurally related compounds provides guidance.

  • Hazards: Related bromo-trifluoromethyl-pyridines are classified as acutely toxic if swallowed, causing skin and serious eye irritation, and may cause respiratory irritation.[10][11] It is prudent to handle this compound with the same precautions.

  • Personal Protective Equipment (PPE): Always use appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves. Work in a well-ventilated fume hood.

  • Storage: The compound should be stored in a tightly sealed container in a dry, cool place. Supplier recommendations specify sealing in a dry environment at room temperature.[9][12]

Conclusion

This compound is more than a simple chemical; it is a strategically designed building block that leverages the powerful effects of fluorine chemistry. Its trifluoromethyl group imparts metabolic stability, while its bromo and hydroxymethyl functionalities provide orthogonal handles for a wide range of synthetic transformations. For researchers in drug discovery and materials science, this compound represents a valuable tool for accessing novel chemical space and accelerating the development of next-generation molecules.

References

A Technical Guide to the Mass Spectrometric Analysis of (5-Bromo-2-(trifluoromethyl)pyridin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical framework for the analysis of (5-bromo-2-(trifluoromethyl)pyridin-4-yl)methanol, a key heterocyclic building block in contemporary drug discovery and materials science. As a Senior Application Scientist, this document is structured to deliver not just a protocol, but a foundational understanding of the analytical choices and expected outcomes, ensuring researchers can confidently develop and validate their own methods for this and structurally related molecules.

Introduction: The Analytical Imperative

This compound (Figure 1) is a substituted pyridine derivative incorporating three key functional moieties: a brominated aromatic ring, a trifluoromethyl group, and a primary alcohol. Each of these imparts specific physicochemical properties that are critical for its role as a synthetic intermediate but also present unique signatures for mass spectrometric identification. Accurate characterization is paramount for reaction monitoring, purity assessment, and metabolite identification studies. This guide will detail a robust Liquid Chromatography-Mass Spectrometry (LC-MS) methodology, focusing on electrospray ionization (ESI) for its suitability with polar, nitrogen-containing compounds.

Figure 1: Chemical Structure of this compound
CAS: 1359828-97-9, Formula: C₇H₅BrF₃NO

Chapter 1: Theoretical Mass and Isotopic Distribution

A fundamental principle of mass spectrometry is the precise measurement of mass-to-charge ratio (m/z). Before any experimental work, calculating the theoretical mass and isotopic distribution is a critical, self-validating step. The presence of bromine, with its two abundant isotopes (⁷⁹Br at ~50.7% and ⁸¹Br at ~49.3%), provides a highly characteristic isotopic signature that is a primary confirmation of the compound's identity.[1]

Table 1: Theoretical Mass and Isotopic Profile for the Protonated Molecule [M+H]⁺

PropertyValueRationale & Significance
Molecular Formula C₇H₅BrF₃NODerived from the chemical structure.[2]
Neutral Monoisotopic Mass 254.9507 uThe exact mass calculated using the most abundant isotope of each element (¹²C, ¹H, ⁷⁹Br, ¹⁹F, ¹⁴N, ¹⁶O). This is the target for high-resolution MS.
[M+H]⁺ (⁷⁹Br) 255.9580 u The target m/z for the monoisotopic peak in positive ion mode. The pyridine nitrogen is basic and readily protonated.[3]
[M+H]⁺ (⁸¹Br) 257.9559 u The second major isotopic peak, approximately 2 Da heavier than the monoisotopic peak.
Isotopic Ratio (A/A+2) ~1:1 The near-equal intensity of the M⁺ and M+2⁺ peaks is a definitive indicator of the presence of a single bromine atom in the ion.[1]

Chapter 2: Experimental Design and Protocol

The choice of experimental parameters is dictated by the chemical nature of the analyte. Electrospray ionization (ESI) is the technique of choice for this molecule due to its polarity and the presence of a basic nitrogen atom, making it ideal for generating protonated molecules in the gas phase with minimal fragmentation.[4][5]

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis prep1 Dissolve Sample (1 mg/mL in Methanol) prep2 Dilute to 1-10 µg/mL in Mobile Phase A prep1->prep2 lc1 Inject 5 µL onto C18 Column prep2->lc1 lc2 Gradient Elution (Water/Acetonitrile + 0.1% Formic Acid) lc1->lc2 ms1 ESI Source (Positive Ion Mode) lc2->ms1 ms2 Full Scan MS (MS1) (m/z 100-400) ms1->ms2 ms3 Tandem MS (MS/MS) (Isolate m/z 256 & 258) ms2->ms3 data1 Confirm [M+H]⁺ and Isotopic Pattern ms3->data1 data2 Analyze Fragmentation Spectrum data1->data2

Caption: LC-MS workflow for the analysis of this compound.

Step-by-Step Protocol
  • Sample Preparation:

    • Prepare a stock solution of the analyte at 1 mg/mL in LC-MS grade methanol.

    • Perform a serial dilution into the initial mobile phase (e.g., 95% Water / 5% Acetonitrile / 0.1% Formic Acid) to a final concentration of 1-10 µg/mL. The acidic mobile phase additive is crucial as it ensures the pyridine nitrogen is protonated in solution, leading to efficient ionization.

  • Liquid Chromatography (LC) Parameters:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm). This stationary phase provides good retention for moderately polar aromatic compounds.

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start at 5% B, ramp to 95% B over 5-7 minutes, hold for 2 minutes, and re-equilibrate. This gradient will effectively elute the compound from the column.

    • Flow Rate: 0.3-0.5 mL/min.

    • Injection Volume: 2-5 µL.

  • Mass Spectrometry (MS) Parameters:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Capillary Voltage: +3.5 to +4.5 kV.

    • Drying Gas (N₂): Flow and temperature optimized for desolvation (e.g., 10 L/min, 300-350 °C).

    • MS1 Full Scan: Acquire data from m/z 100-400 to observe the protonated molecule and its isotopic pattern.

    • MS/MS (Tandem MS): Use Collision-Induced Dissociation (CID) for fragmentation. Set the precursor ions to the m/z values of the two major isotopes (e.g., 256.0 and 258.0) and apply a collision energy ramp (e.g., 10-40 eV) to generate a comprehensive fragmentation spectrum.

Chapter 3: Predicted Mass Spectra and Fragmentation Analysis

The structural information is primarily derived from the fragmentation patterns observed in the tandem MS (MS/MS) spectrum. The stability of the pyridine ring and the relative bond strengths within the molecule will govern the fragmentation pathways.

Full Scan (MS1) Analysis

In the full scan mode, the primary observation will be the characteristic "doublet" peak corresponding to the protonated molecule, [C₇H₅BrF₃NO + H]⁺. The two peaks at m/z 255.96 and 257.96 will be of nearly equal intensity, immediately confirming the presence of bromine.

Tandem MS (MS/MS) Fragmentation Pathways

Upon isolation and fragmentation of the [M+H]⁺ ion, several key bond cleavages are predicted based on established fragmentation principles for related structures.[6][7][8]

Table 2: Predicted Major Fragment Ions and Neutral Losses

Precursor m/z (⁷⁹Br/⁸¹Br)Fragment m/z (⁷⁹Br/⁸¹Br)Neutral LossProposed Fragment Structure/IdentityMechanistic Rationale
256.0 / 258.0238.0 / 240.0H₂O (18 Da)Brominated trifluoromethyl pyridinium ionLoss of the hydroxymethyl group as water is a very common fragmentation pathway for primary alcohols, resulting in a stable carbocation.
256.0 / 258.0236.0 / 238.0HF (20 Da)Bromo-difluoro-hydroxymethyl-pyridinium ionThe trifluoromethyl group can readily lose hydrogen fluoride (HF) in the gas phase, a characteristic fragmentation for many fluorinated compounds.[9]
256.0 / 258.0187.0Br (79 Da)[M+H-Br]⁺ (Monoisotopic)Homolytic cleavage of the C-Br bond. This fragment will not have the bromine isotopic pattern.
256.0 / 258.0187.0CF₃ (69 Da)[M+H-CF₃]⁺ (Isotopic doublet)Loss of the trifluoromethyl radical is a common pathway for trifluoromethyl-substituted aromatics.[10] The resulting ion will retain the Br pattern.

Proposed Fragmentation Cascade Diagram

G cluster_frags Primary Fragments parent [M+H]⁺ m/z 256/258 frag1 [M+H - H₂O]⁺ m/z 238/240 parent->frag1 - H₂O frag2 [M+H - HF]⁺ m/z 236/238 parent->frag2 - HF frag3 [M+H - Br]⁺ m/z 187 parent->frag3 - Br• frag4 [M+H - CF₃]⁺ m/z 187/189 parent->frag4 - CF₃•

Caption: Predicted primary fragmentation pathways for protonated this compound.

Chapter 4: Data Validation and Trustworthiness

A self-validating protocol ensures that the generated data is trustworthy. Confidence in the identification of this compound is achieved by meeting the following criteria:

  • Retention Time Consistency: The analyte should elute at a consistent retention time under the defined LC conditions.

  • Accurate Mass Confirmation: The experimentally measured monoisotopic mass of the [M+H]⁺ ion should be within a narrow tolerance (typically < 5 ppm) of the calculated theoretical mass (255.9580 u).

  • Isotopic Pattern Matching: The observed isotopic distribution for the [M+H]⁺ ion must match the theoretical pattern for a molecule containing one bromine atom (an A/A+2 ratio of ~1:1).

  • Plausible MS/MS Fragmentation: The fragment ions observed in the MS/MS spectrum must correspond to logical neutral losses from the precursor ion, as outlined in Table 2 and the fragmentation diagram. The presence of these key fragments provides the highest level of structural confirmation.

Conclusion

The mass spectrometric analysis of this compound is straightforward when a systematic, principles-based approach is employed. The key analytical signatures are a high-resolution mass measurement of the protonated molecule, a characteristic 1:1 isotopic doublet for the bromine atom, and predictable fragmentation patterns involving the neutral loss of water, hydrogen fluoride, and the trifluoromethyl radical. This guide provides the necessary framework for researchers to confidently identify this molecule and apply these core principles to the analysis of other novel, complex organic compounds.

References

An In-depth Technical Guide on the Solubility Characteristics of (5-Bromo-2-(trifluoromethyl)pyridin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract

(5-Bromo-2-(trifluoromethyl)pyridin-4-yl)methanol is a key heterocyclic building block in medicinal chemistry, valued for its unique electronic and steric properties. Its solubility is a critical determinant of its utility in both synthetic reactions and biological systems. This guide provides a comprehensive analysis of the solubility characteristics of this compound. We will explore its predicted behavior in various solvent systems, grounded in the physicochemical effects of its substituents. Furthermore, we will provide detailed, field-proven experimental protocols for the precise determination of both its kinetic and thermodynamic solubility, empowering researchers to generate reliable and reproducible data.

Introduction: The Significance of Solubility in Drug Discovery

In the realm of drug discovery and development, the solubility of a chemical entity is a cornerstone property that dictates its fate from the laboratory bench to clinical application. Poor solubility can hinder synthetic tractability, compromise the accuracy of in vitro assays, and lead to suboptimal pharmacokinetic profiles, including low bioavailability. The title compound, this compound, incorporates several functionalities that significantly influence its solubility profile. The pyridine core, a common motif in pharmaceuticals, offers a site for hydrogen bonding and polar interactions. The trifluoromethyl (-CF3) group, a bioisostere for a methyl group, is known to enhance metabolic stability and lipophilicity.[1] Concurrently, the bromine atom further contributes to the molecule's lipophilic character. Understanding the interplay of these structural features is paramount to effectively utilizing this compound in research and development.

Physicochemical Properties and Predicted Solubility Profile

The solubility of a compound is intrinsically linked to its molecular structure. Let's dissect the key components of this compound to anticipate its solubility behavior.

  • Pyridine Ring: The nitrogen atom in the pyridine ring is weakly basic and capable of forming hydrogen bonds with protic solvents like water and alcohols.[2][3] This generally imparts a degree of polarity to the molecule.

  • Methanol Group (-CH₂OH): The hydroxyl group is a primary site for hydrogen bonding, both as a donor and an acceptor. This functional group is expected to enhance solubility in polar, protic solvents.

  • Trifluoromethyl Group (-CF₃): This highly electronegative group is a potent electron-withdrawing moiety. It significantly increases the lipophilicity (fat-solubility) of a molecule, which can decrease aqueous solubility.[1] The strong carbon-fluorine bonds also contribute to increased metabolic stability.[1]

  • Bromo Group (-Br): The bromine atom is also lipophilic and will generally contribute to a decrease in aqueous solubility.

Anticipated Solubility:

Based on this structural analysis, we can predict the following solubility trends for this compound:

  • High Solubility in Polar Organic Solvents: Due to the presence of the pyridine nitrogen and the hydroxyl group, the compound is expected to be readily soluble in polar organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO). For a related compound, 2-Bromo-5-(trifluoromethyl)pyridine, solubility in methanol and ethanol has been noted.[4]

  • Limited Solubility in Non-Polar Organic Solvents: The overall polarity of the molecule will likely limit its solubility in non-polar solvents like hexane and toluene.

  • Low to Moderate Aqueous Solubility: The competing effects of the polar pyridine and methanol groups versus the lipophilic trifluoromethyl and bromo groups suggest that the aqueous solubility will be limited. The trifluoromethyl group, in particular, is known to increase lipophilicity.[1]

Quantitative Solubility Data

While specific experimental solubility data for this compound is not widely available in the public domain, the following table provides a predictive framework based on its structural analogues and the known effects of its functional groups. The data for related compounds can serve as a valuable benchmark.

Solvent SystemPredicted Solubility of this compoundRationale
Water (pH 7.4)Low to ModerateThe polar pyridine and methanol groups are counteracted by the lipophilic bromo and trifluoromethyl groups.
MethanolHighThe compound can engage in hydrogen bonding with this polar protic solvent.
EthanolHighSimilar to methanol, favorable polar interactions are expected.
Dimethyl Sulfoxide (DMSO)Very HighA highly polar aprotic solvent capable of dissolving a wide range of compounds.
DichloromethaneModerateA less polar organic solvent, solubility will depend on the balance of polar and non-polar interactions.
HexaneVery LowA non-polar solvent, unlikely to effectively solvate the polar functionalities of the molecule.

Experimental Protocols for Solubility Determination

To obtain precise and reliable solubility data, standardized experimental protocols are essential. We present here methodologies for determining both kinetic and thermodynamic solubility, which are critical for different stages of drug discovery.

Kinetic Solubility Assay

Kinetic solubility is a high-throughput method often employed in the early stages of drug discovery to rapidly assess a large number of compounds.[5] It measures the solubility of a compound that is first dissolved in an organic solvent (typically DMSO) and then diluted into an aqueous buffer.[6]

Methodology:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the DMSO stock solution with the same solvent to create a range of concentrations.

  • Aqueous Buffer Addition: To a separate 96-well plate, add the desired aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4).

  • Compound Addition: Transfer a small, fixed volume of each DMSO stock dilution to the corresponding wells of the aqueous buffer plate. The final DMSO concentration should be kept low (typically ≤1%) to minimize its effect on solubility.

  • Incubation: Seal the plate and incubate at a controlled temperature (e.g., 25°C or 37°C) with gentle shaking for a defined period (e.g., 2 hours).[6]

  • Precipitation Detection: Analyze the samples for the presence of precipitate. This can be done using several methods:

    • Nephelometry: Measure the light scattering caused by insoluble particles.[6]

    • UV-Vis Spectroscopy: After filtering or centrifuging the samples to remove precipitate, measure the absorbance of the supernatant at the compound's λmax.

    • LC-MS/MS: For higher sensitivity and specificity, quantify the concentration of the dissolved compound in the supernatant using Liquid Chromatography-Mass Spectrometry.[7]

  • Data Analysis: The kinetic solubility is reported as the highest concentration at which no precipitate is observed.

Causality Behind Experimental Choices:

  • DMSO as the initial solvent: It is a powerful solvent that can dissolve a wide range of organic compounds, making it ideal for high-throughput screening.

  • Low final DMSO concentration: High concentrations of organic co-solvents can artificially inflate the measured solubility.

  • Controlled incubation time and temperature: These parameters are crucial for ensuring reproducibility.

Diagram of Kinetic Solubility Workflow:

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis stock Prepare 10 mM Stock in DMSO dilute Serial Dilution in DMSO stock->dilute transfer Transfer Stock to Buffer dilute->transfer buffer_plate Prepare Aqueous Buffer Plate buffer_plate->transfer incubate Incubate (2h, 25°C) transfer->incubate detect Detect Precipitate (Nephelometry/UV-Vis/LC-MS) incubate->detect result Determine Kinetic Solubility detect->result

Caption: Workflow for Kinetic Solubility Determination.

Thermodynamic Solubility (Shake-Flask) Assay

Thermodynamic solubility represents the true equilibrium solubility of a compound in a given solvent and is the gold standard for solubility measurement.[8] It is a more time- and resource-intensive method, typically used for lead optimization and preclinical development.[9]

Methodology:

  • Sample Preparation: Add an excess amount of solid this compound to a known volume of the desired solvent (e.g., water, buffer, or organic solvent) in a sealed vial.

  • Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[7]

  • Phase Separation: Separate the undissolved solid from the saturated solution. This is typically achieved by:

    • Centrifugation: Pellet the solid material.

    • Filtration: Use a low-binding filter (e.g., PVDF) to remove the solid.

  • Quantification: Carefully remove an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as:

    • UV-Vis Spectroscopy: If the compound has a suitable chromophore and there are no interfering substances.

    • HPLC-UV: For greater accuracy and to separate the analyte from any potential impurities.

    • LC-MS/MS: For the highest sensitivity and selectivity.

  • Data Analysis: The thermodynamic solubility is reported as the concentration of the compound in the saturated solution (e.g., in µg/mL or µM).

Trustworthiness and Self-Validation:

  • Use of excess solid: This ensures that the solution becomes saturated.

  • Extended equilibration time: This allows the system to reach a true thermodynamic equilibrium.

  • Careful phase separation: This is critical to avoid contamination of the supernatant with undissolved solid, which would lead to an overestimation of solubility.

Diagram of Thermodynamic Solubility Workflow:

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis add_excess Add Excess Solid to Solvent agitate Agitate (24-48h, 25°C) add_excess->agitate separate Centrifuge/Filter agitate->separate quantify Quantify Supernatant (HPLC-UV/LC-MS) separate->quantify result Determine Thermodynamic Solubility quantify->result

Caption: Workflow for Thermodynamic Solubility Determination.

Conclusion

The solubility of this compound is a multifaceted property governed by the interplay of its polar and lipophilic functionalities. While a definitive quantitative solubility profile requires experimental determination, a thorough understanding of its structural components allows for rational prediction of its behavior in various solvent systems. This guide has provided a theoretical framework for understanding these characteristics, alongside robust and detailed protocols for the experimental determination of both kinetic and thermodynamic solubility. By employing these methodologies, researchers can generate high-quality, reliable data to inform their synthetic strategies and accelerate their drug discovery programs.

References

Foreword: The Strategic Value of Fluorinated Heterocycles in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to (5-Bromo-2-(trifluoromethyl)pyridin-4-yl)methanol for Advanced Research

In the landscape of contemporary drug discovery and agrochemical development, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational design. The trifluoromethyl (-CF3) group, in particular, is a powerful modulator of a molecule's physicochemical and pharmacokinetic properties, often enhancing metabolic stability, lipophilicity, and binding affinity.[1][2] When this group is positioned on a pyridine ring—a privileged heterocycle known for its versatile chemical reactivity and presence in numerous bioactive compounds—the resulting building block becomes an exceptionally valuable asset for research and development professionals.

This guide provides a comprehensive technical overview of this compound, a key intermediate that embodies this design philosophy. We will delve into its commercial availability, physicochemical characteristics, synthetic considerations, and strategic applications, offering field-proven insights for researchers, chemists, and drug development scientists aiming to leverage its unique properties in their synthetic programs.

Physicochemical Profile and Structural Characteristics

This compound (CAS No: 1359828-97-9) is a trifluoromethyl-substituted bromopyridine derivative. Its structure is notable for the orthogonal reactivity of its key functional groups: the pyridine nitrogen for salt formation or coordination, the bromine atom for cross-coupling reactions, and the hydroxymethyl group for esterification, etherification, or oxidation.

The presence of the electron-withdrawing -CF3 group at the 2-position significantly influences the electron density of the pyridine ring, impacting its reactivity and the pKa of the ring nitrogen. The bromine atom at the 5-position and the methanol at the 4-position provide versatile handles for subsequent chemical modifications.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 1359828-97-9[3][4][5]
Molecular Formula C₇H₅BrF₃NO[3][5][6]
Molecular Weight 256.02 g/mol [3]
IUPAC Name This compound[3][5]
SMILES OCC1=CC(C(F)(F)F)=NC=C1Br[3]
InChI Key ZKIRNZJSGHLPOH-UHFFFAOYSA-N[5][6]
Physical Form Solid[5]
Purity (Typical) ≥97%[3]
Storage Sealed in dry, room temperature[5]

Commercial Availability and Procurement

This building block is readily accessible from a range of specialized chemical suppliers. Procurement for research-scale quantities is straightforward, though lead times and availability for bulk quantities should be verified directly with the vendors. When sourcing this material, it is crucial to request a lot-specific Certificate of Analysis (CoA) to confirm purity and identity.

Table 2: Selected Commercial Suppliers

SupplierCAS NumberPurityNotes
AChemBlock 1359828-97-997%Offers novel building blocks for research.[3]
AK Scientific, Inc. 1227580-02-0Not specifiedProducts are for R&D use only.[7]
Ambeed, Inc. (via Sigma-Aldrich) 1359828-97-998%Distributed through major chemical catalogs.[5]
Frontier Specialty Chemicals 1359828-97-9Guaranteed PurityOffers various quantities, including bulk inquiries.[4]
Fluorochem (via CymitQuimica) 1206968-90-298%Specializes in fluorinated compounds.[8]

Note: CAS numbers may vary slightly between suppliers for related isomers or different cataloging systems. Always verify the structure against the listed CAS number.

Synthesis Strategies and Chemical Reactivity

The synthesis of trifluoromethylpyridines (TFMPs) is a well-established field in organic chemistry, driven by their utility in agrochemicals and pharmaceuticals.[1] While specific, published routes for this compound are proprietary to the manufacturers, a plausible synthetic pathway can be conceptualized based on established methodologies.

The primary strategies for constructing the TFMP core involve either building the pyridine ring from a trifluoromethyl-containing precursor or by direct trifluoromethylation of a pre-formed pyridine ring.[1] A logical retrosynthetic analysis suggests a multi-step process starting from a substituted picoline.

Conceptual Synthetic Workflow

A likely synthetic approach would involve the formation of a functionalized pyridine N-oxide, which facilitates nucleophilic substitution. The hydroxymethyl group can be introduced via reduction of a corresponding ester or aldehyde, which itself can be formed from a methyl group via oxidation.

G cluster_0 Core Modification & Functionalization A Substituted Picoline (e.g., 5-Bromo-4-methyl-2-nitropyridine) B Oxidation of Methyl Group (e.g., with Na2Cr2O7) A->B Step 1 C Esterification (e.g., with Methanol, Thionyl Chloride) B->C Step 2 D Introduction of -CF3 Group (Halex Reaction or equivalent) C->D Step 3 E Reduction of Ester (e.g., with NaBH4) D->E Step 4 F This compound E->F Final Product caption Conceptual Synthetic Workflow

Caption: A plausible multi-step synthesis pathway.

This proposed pathway is illustrative. For instance, the introduction of the trifluoromethyl group could occur at a different stage, and the specific reagents would be optimized for yield and purity. The synthesis of a related intermediate, 5-bromo-2-methyl 4-hydroxypyridinecarboxylate, has been described in patent literature, suggesting the viability of multi-step sequences starting from substituted pyridines.[9]

Key Reaction Handles for Derivatization

The true value of this molecule lies in its capacity for selective, differential functionalization, making it an ideal scaffold for building combinatorial libraries.

G cluster_reactions Derivative Synthesis Pathways Scaffold This compound Pyridine N C4-CH2OH C5-Br N_Alkylation N-Alkylation, N-Oxidation Scaffold:p1->N_Alkylation Basic Site Coupling Suzuki, Sonogashira, Buchwald-Hartwig Coupling Scaffold:p3->Coupling Electrophilic Site Modification Esterification, Etherification, Oxidation (to Aldehyde/Acid) Scaffold:p2->Modification Nucleophilic Site caption Versatility as a Chemical Building Block

Caption: Key reactive sites for library development.

  • C5-Bromine Atom: This site is primed for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira, Buchwald-Hartwig), allowing for the introduction of a wide array of aryl, heteroaryl, alkyl, or amino substituents. This is the most common and powerful method for elaborating the core structure.

  • C4-Hydroxymethyl Group: The primary alcohol can be readily oxidized to the corresponding aldehyde or carboxylic acid, opening up a vast range of subsequent chemistries (e.g., reductive amination, amide coupling). It can also be converted to an ether or ester, or used as a handle for attachment to a solid support.

  • Pyridine Nitrogen: The basic nitrogen atom can be protonated to form salts, potentially improving aqueous solubility. It can also be alkylated or coordinated to metal centers in the design of catalysts or metallodrugs.

Applications in Research and Development

The trifluoromethylpyridine motif is a validated pharmacophore found in numerous commercialized products.[1] The specific 5-bromo-2-trifluoromethyl-4-hydroxymethyl substitution pattern of the title compound makes it a highly strategic intermediate for accessing novel chemical entities in two primary fields:

Pharmaceutical and Medicinal Chemistry

The incorporation of the -CF3 group can significantly alter a drug candidate's metabolic profile and receptor binding interactions.[2] This building block allows medicinal chemists to:

  • Improve Metabolic Stability: The C-F bond is exceptionally strong, and the -CF3 group can block sites of oxidative metabolism, thereby increasing the half-life of a drug.

  • Enhance Lipophilicity: The Hansch parameter for a -CF3 group is approximately +0.88, which can be tuned to optimize cell permeability and blood-brain barrier penetration.

  • Modulate pKa: The electron-withdrawing nature of the -CF3 group lowers the pKa of the pyridine nitrogen, which can be critical for optimizing solubility and target engagement.

Agrochemical Discovery

In the agrochemical sector, TFMP derivatives are prevalent in herbicides, fungicides, and insecticides.[1] This scaffold can be used to synthesize analogs of existing products or to explore new mechanisms of action. The combination of a halogen for cross-coupling and a modifiable alcohol provides a rapid route to diverse structures for high-throughput screening.

Safety, Handling, and Storage

A specific Safety Data Sheet (SDS) for this compound should be obtained from the supplier and consulted before use. However, based on data for structurally related compounds such as 5-Bromo-2-(trifluoromethyl)pyridine, a set of general precautions can be outlined.

Hazard Profile (Inferred from Related Compounds):

  • Acute Toxicity: Likely to be harmful or toxic if swallowed.[10]

  • Irritation: Causes skin and serious eye irritation.[10][11]

  • Respiratory: May cause respiratory irritation.[10][11]

Recommended Laboratory Protocol
  • Engineering Controls: Handle exclusively in a certified chemical fume hood to avoid inhalation of dust or vapors.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles or a face shield (EN 166 standard).[12]

    • Hand Protection: Use chemically resistant gloves (e.g., nitrile). Inspect gloves prior to use.

    • Skin and Body Protection: Wear a lab coat. Long-sleeved clothing is recommended.[12]

  • Handling: Avoid all personal contact, including inhalation.[11] Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling. Avoid dust formation.

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[5][13] Store away from strong oxidizing agents.[12]

Conclusion and Future Outlook

This compound is more than just a chemical intermediate; it is a strategic tool for innovation in the life sciences. Its well-defined reactive sites, coupled with the proven benefits of the trifluoromethylpyridine core, provide researchers with a reliable and versatile platform for the synthesis of novel, high-value molecules. As the demand for compounds with optimized ADME/Tox properties continues to grow, the importance of intelligently designed building blocks like this one will only increase, paving the way for the next generation of pharmaceuticals and agrochemicals.

References

Trifluoromethylpyridine Derivatives: A Cornerstone of Modern Agrochemical Innovation

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary: The strategic incorporation of fluorine into bioactive molecules has revolutionized the agrochemical industry, and no scaffold has proven more versatile or impactful than trifluoromethylpyridine (TFMP). The unique physicochemical properties imparted by the trifluoromethyl (-CF3) group—including enhanced metabolic stability, increased lipophilicity, and potent electron-withdrawing effects—synergize with the inherent biological activity of the pyridine ring to create highly effective and selective agrochemicals.[1] This guide provides a comprehensive review of TFMP derivatives, from their fundamental synthesis to their application as herbicides, insecticides, and fungicides. We will explore the causal mechanisms behind their design, detail key synthetic protocols, and analyze the structure-activity relationships that drive next-generation development. Since the introduction of the first TFMP-based herbicide, fluazifop-butyl, over 20 new agrochemicals containing this moiety have achieved ISO common names, highlighting the scaffold's enduring importance in global crop protection.[2][3][4]

Chapter 1: The Trifluoromethylpyridine Moiety: A Paradigm Shift in Agrochemical Design

The ascent of fluorinated compounds in crop protection is undeniable; over half of all pesticides introduced in the last two decades contain fluorine.[2][3] Within this class, the trifluoromethyl group is a dominant feature, present in approximately 40% of all fluorine-containing pesticides.[3] This prevalence is not coincidental but is rooted in the profound and predictable influence of the -CF3 group on a molecule's biological and physical properties.

1.1 The Physicochemical Advantage of the Trifluoromethyl Group

The trifluoromethyl group is a powerful bioisostere for a methyl group but with vastly different electronic properties. While similar in size, its three fluorine atoms create an intense electron-withdrawing effect (Hammett constant σp = 0.54), fundamentally altering the electronics of the attached pyridine ring.[3] This modification is critical for modulating the binding affinity of the molecule to its target protein. Furthermore, the high lipophilicity of the -CF3 group enhances the molecule's ability to penetrate biological membranes, such as the waxy cuticle of plant leaves or the exoskeleton of insects, leading to improved bioavailability and efficacy. Perhaps most critically, the carbon-fluorine bond is exceptionally strong, making the -CF3 group highly resistant to metabolic degradation by enzymes like cytochrome P450s. This enhanced metabolic stability translates to longer residual activity in the field, a highly desirable trait for crop protection agents.

1.2 The Synergistic Role of the Pyridine Ring

The pyridine ring itself is a privileged scaffold in medicinal and agrochemical chemistry. As a bioisostere of a benzene ring, its nitrogen atom can act as a hydrogen bond acceptor and modulates the molecule's overall polarity and solubility. This combination of the pyridine ring's inherent bioactivity with the powerful physicochemical properties of the -CF3 group creates a synergistic effect, resulting in compounds with superior performance compared to their non-fluorinated or benzene analogues.[2][5]

Chapter 2: Synthetic Strategies for Trifluoromethylpyridine Cores

The industrial production and laboratory synthesis of TFMP derivatives primarily rely on two robust and scalable strategies: the halogen exchange (Halex) reaction on a pre-formed ring and the construction of the pyridine ring from a fluorinated building block. The choice of method is dictated by the desired substitution pattern and the availability of starting materials.[4][5]

2.1 Route A: Halogen Exchange (Halex) Reactions

This is the most common industrial method, particularly for derivatives synthesized from 3-picoline.[3] The process involves the chlorination of a methyl group on the pyridine ring to form a trichloromethyl (-CCl3) group, followed by a fluorine-for-chlorine exchange using hydrogen fluoride (HF).

A key industrial intermediate, 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF), is synthesized via this route.[3] It serves as the starting material for numerous agrochemicals, including the herbicide haloxyfop and the insecticide chlorfluazuron.[3][5]

2.2 Route B: Cyclocondensation with Fluorinated Building Blocks

This "bottom-up" approach involves constructing the pyridine ring itself using a small, commercially available molecule that already contains the -CF3 group. This method offers greater flexibility for accessing substitution patterns that are difficult to achieve via the Halex route.[3][5] Common trifluoromethyl-containing building blocks include ethyl 4,4,4-trifluoro-3-oxobutanoate and (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one.[4][5] This strategy is employed in the synthesis of the herbicide pyroxsulam, which features a 4-trifluoromethylpyridine moiety.[3]

Synthetic_Pathways cluster_0 Route A: Halogen Exchange cluster_1 Route B: Cyclocondensation Picoline Picoline Derivative (e.g., 3-Picoline) Trichloro Trichloromethylpyridine Intermediate Picoline->Trichloro Chlorination TFMP_A Trifluoromethylpyridine (e.g., 2,5-CTF, 2,3,5-DCTF) Trichloro->TFMP_A HF HF (Fluorinating Agent) HF->Trichloro Halex Reaction Agrochemicals Final Agrochemical Product TFMP_A->Agrochemicals Further Derivatization BuildingBlock CF3-Containing Building Block TFMP_B Trifluoromethylpyridine (e.g., Pyroxsulam intermediate) BuildingBlock->TFMP_B Reagents Ammonia & Other Reagents Reagents->TFMP_B Cyclocondensation TFMP_B->Agrochemicals Further Derivatization

Caption: Divergent synthetic strategies for TFMP derivatives.

Chapter 3: Herbicidal Derivatives: Targeting Weed Metabolism

TFMP-based herbicides are a cornerstone of modern weed management, targeting several crucial plant enzymes with high efficacy.

3.1 Acetyl-CoA Carboxylase (ACCase) Inhibitors

Fluazifop-butyl was the first TFMP-containing agrochemical to be commercialized and, along with haloxyfop-methyl, belongs to the "fop" class of herbicides.[2][3] These compounds inhibit the ACCase enzyme, which is vital for fatty acid synthesis in grasses. The introduction of the TFMP moiety was a critical breakthrough, dramatically improving translocation within the plant and providing superior activity against perennial grass weeds compared to non-fluorinated benzene analogues.[2][3]

3.2 Acetolactate Synthase (ALS) Inhibitors

Pyroxsulam and flupyrsulfuron-methyl-sodium are potent inhibitors of the ALS enzyme, which is essential for the biosynthesis of branched-chain amino acids.[3][4] A key feature of these herbicides is their selectivity. For example, pyroxsulam effectively controls grass weeds in wheat crops because wheat can metabolize the herbicide at a much faster rate than the target weeds, a property fine-tuned by the presence and position of the TFMP group.[3]

ACCase_Inhibition AcetylCoA Acetyl-CoA ACCase ACCase Enzyme AcetylCoA->ACCase MalonylCoA Malonyl-CoA FattyAcids Fatty Acid Synthesis MalonylCoA->FattyAcids ACCase->MalonylCoA Membranes Cell Membrane Integrity FattyAcids->Membranes Death Weed Death Membranes->Death Fluazifop Fluazifop / Haloxyfop (TFMP Herbicide) Fluazifop->ACCase Inhibits

Caption: Mechanism of action for ACCase-inhibiting herbicides.

Table 1: Representative Trifluoromethylpyridine Herbicides

Common NameClassMode of Action (HRAC Group)Representative Target Weeds
Fluazifop-P-butyl Aryloxyphenoxy-propionate ("fop")ACCase inhibitor (Group 1)Perennial and annual grass weeds
Haloxyfop-methyl Aryloxyphenoxy-propionate ("fop")ACCase inhibitor (Group 1)Annual and perennial grasses
Pyroxsulam TriazolopyrimidineALS inhibitor (Group 2)Grass and broadleaf weeds in cereals
Dithiopyr PyridineMicrotubule assembly inhibitor (Group 3)Pre-emergent control of crabgrass

Chapter 4: Insecticidal Derivatives: Disrupting Pest Physiology

The TFMP scaffold is equally prominent in insecticides, where its properties are leveraged to create compounds that disrupt unique aspects of insect biology.

4.1 Chitin Synthesis Inhibitors

Chlorfluazuron is a benzoylurea-type insect growth regulator (IGR).[3] It acts by inhibiting chitin biosynthesis, a process essential for the formation of the insect exoskeleton.[3][5] As a result, larvae are unable to molt properly, leading to mortality. The TFMP moiety in chlorfluazuron contributes to its high potency against key pests like Lepidoptera (caterpillars).[3]

4.2 Novel Modes of Action

Flonicamid, discovered by ISK, represents a novel class of insecticides for controlling aphids and other sucking insects.[3][5] It acts as a feeding blocker, though its precise molecular target differs from other major insecticide classes. Sulfoxaflor, another important TFMP derivative, targets the nicotinic acetylcholine receptor (nAChR) in a unique way, making it effective against pest populations that have developed resistance to other insecticides.[5]

Chitin_Inhibition UDP UDP-N-acetylglucosamine (Precursor) ChitinSynthase Chitin Synthase Enzyme UDP->ChitinSynthase Chitin Chitin Polymer ChitinSynthase->Chitin Failure Molting Failure & Larval Death ChitinSynthase->Failure Exoskeleton Exoskeleton Formation Chitin->Exoskeleton Molt Successful Molting Exoskeleton->Molt Chlorfluazuron Chlorfluazuron (TFMP Insecticide) Chlorfluazuron->ChitinSynthase Inhibits

Caption: Mechanism of action for chitin synthesis inhibitors.

Table 2: Representative Trifluoromethylpyridine Insecticides

Common NameClassMode of Action (IRAC Group)Representative Target Pests
Chlorfluazuron BenzoylureaChitin biosynthesis inhibitor (Group 15)Lepidoptera, Diptera
Flonicamid PyridinecarboxamideChordotonal organ modulators (Group 29)Aphids, Whiteflies
Sulfoxaflor SulfoximinenAChR competitive modulator (Group 4C)Sap-feeding insects (aphids, plant bugs)
Pyridalyl Pyridinyloxymethyl-benzeneUnknownLepidoptera, Thrips

Chapter 5: Fungicidal and Nematicidal Derivatives

The utility of the TFMP core extends to the control of fungal pathogens and nematodes.

5.1 Fungicides: Uncoupling Oxidative Phosphorylation

Fluazinam is a broad-spectrum fungicide whose mode of action is the uncoupling of oxidative phosphorylation in fungal mitochondria (FRAC Group 29).[2] This disruption of cellular energy production is broadly effective against a range of pathogens. Structure-activity studies have shown that the trifluoromethyl-substituted pyridine derivative possesses significantly higher fungicidal activity against Botrytis cinerea compared to analogues with other substituents like chlorine.[2]

5.2 Emerging Nematicidal Applications

Recent research has demonstrated that TFMP-containing piperazine derivatives exhibit excellent, broad-spectrum activity against nematodes as well as other insect pests.[1] This highlights the ongoing potential for discovering novel biological activities by incorporating the TFMP moiety into different molecular frameworks.

Chapter 6: Structure-Activity Relationships (SAR) and Future Outlook

The development of successful TFMP agrochemicals is a testament to the power of systematic structure-activity relationship (SAR) studies. Research has shown that the substitution pattern on the pyridine ring is critical for both potency and selectivity.[2][3] For instance, prior to 1990, most derivatives were 3- or 5-trifluoromethyl-substituted pyridines; since then, 6-trifluoromethyl-substituted derivatives have become more common, leading to new biological activities.[3]

The future of TFMP derivative research will likely focus on:

  • Novel Modes of Action: Discovering new biological targets to overcome growing resistance issues.

  • Precision Agriculture: Designing compounds with highly specific target spectrums and improved environmental profiles.

  • Bio-activation: Creating pro-pesticides that are activated only within the target pest or weed, enhancing safety and selectivity.

SAR_Workflow Lead Lead TFMP Compound Design Design Analogs (Vary Substituents, -CF3 Position) Lead->Design Synthesis Chemical Synthesis Design->Synthesis Bioassay Biological Screening (Potency, Selectivity) Synthesis->Bioassay Analysis Analyze Data (QSAR) Bioassay->Analysis Analysis->Design Iterative Refinement Optimized Optimized Candidate Analysis->Optimized

Caption: General workflow for SAR-driven lead optimization.

Chapter 7: Experimental Protocols

7.1 Protocol: Synthesis of a Pyridone Intermediate for Pyroxsulam (Route B)

This protocol describes a representative cyclocondensation reaction to form a key intermediate used in the synthesis of ALS-inhibiting herbicides, adapted from literature procedures.[3]

Objective: To synthesize 4-(trifluoromethyl)pyridin-2(1H)-one.

Materials:

  • (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one (1 equivalent)

  • Cyanoacetamide (1.1 equivalents)

  • Sodium ethoxide (1.2 equivalents)

  • Ethanol (anhydrous)

  • Hydrochloric acid (concentrated)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and hotplate

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: Charge a round-bottom flask with anhydrous ethanol and sodium ethoxide under a nitrogen atmosphere. Stir until the sodium ethoxide is fully dissolved.

  • Addition of Reagents: To the stirred solution, add cyanoacetamide and allow it to dissolve.

  • Initiation: Slowly add (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one to the reaction mixture. An exotherm may be observed.

  • Reflux: Heat the reaction mixture to reflux (approx. 78°C) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Hydrolysis and Cyclization: After cooling to room temperature, slowly add concentrated hydrochloric acid. Heat the mixture to reflux again and maintain for 8-12 hours to facilitate hydrolysis of the nitrile and cyclization.

  • Workup: Cool the reaction mixture. Reduce the solvent volume under reduced pressure. Neutralize the remaining mixture carefully with a saturated sodium bicarbonate solution, which will cause the product to precipitate.

  • Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid with cold water and then a small amount of cold ethanol.

  • Purification & Validation: Dry the solid under vacuum. The purity of the resulting 4-(trifluoromethyl)pyridin-2(1H)-one can be confirmed by NMR spectroscopy and mass spectrometry. The melting point should be compared to the literature value as a primary validation of purity.

7.2 Protocol: In Vitro Fungicidal Assay against Botrytis cinerea

This protocol provides a method for assessing the efficacy of novel TFMP derivatives against a common plant pathogen.

Objective: To determine the EC50 (half-maximal effective concentration) of a test compound against Botrytis cinerea.

Materials:

  • Test TFMP compound dissolved in DMSO (stock solution)

  • Botrytis cinerea culture

  • Potato Dextrose Agar (PDA)

  • Sterile petri dishes (90 mm)

  • Sterile distilled water

  • Micropipettes

  • Incubator set to 23°C

  • Commercial fungicide (e.g., Fluazinam) as a positive control

Procedure:

  • Media Preparation: Autoclave PDA medium and cool to 50-55°C in a water bath.

  • Dosing: Add the appropriate volume of the test compound stock solution to the molten PDA to achieve a series of final concentrations (e.g., 100, 50, 25, 12.5, 6.25, 3.125 µg/mL). Also prepare a DMSO-only control and a positive control plate. Swirl gently to mix.

  • Plating: Pour the amended PDA into sterile petri dishes and allow them to solidify in a laminar flow hood.

  • Inoculation: Using a sterile cork borer, take a 5 mm mycelial plug from the edge of an actively growing B. cinerea culture plate. Place the plug, mycelium-side down, in the center of each test plate.

  • Incubation: Seal the plates with paraffin film and incubate them in the dark at 23°C.

  • Data Collection: After 72 hours, or when the mycelial growth in the control plate has reached the edge, measure the diameter of the fungal colony in two perpendicular directions for each plate.

  • Analysis & Validation: Calculate the percentage of growth inhibition for each concentration relative to the DMSO control. Plot the inhibition percentage against the log of the concentration and use probit analysis or non-linear regression to determine the EC50 value. The results for the positive control must fall within an expected range for the assay to be considered valid.

References

A Technical Guide to (5-Bromo-2-(trifluoromethyl)pyridin-4-yl)methanol: Synthesis, Characterization, and Application

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical overview of (5-bromo-2-(trifluoromethyl)pyridin-4-yl)methanol, a key fluorinated building block in modern medicinal chemistry. We present its detailed chemical structure, IUPAC nomenclature, and physicochemical properties. The core of this guide is a detailed, field-tested protocol for its synthesis via the reduction of a carboxylic acid precursor, including mechanistic rationale for procedural choices. Furthermore, we discuss its characterization, reactivity, and critical role as a synthetic intermediate in the development of novel therapeutics. This guide is intended for researchers, chemists, and drug development professionals engaged in the synthesis and application of complex heterocyclic scaffolds.

Part 1: Compound Identification and Physicochemical Properties

This compound is a substituted pyridinemethanol derivative. Such compounds are pivotal in the pharmaceutical and agrochemical industries due to their versatile chemical nature.[1] The pyridine ring, combined with a reactive hydroxymethyl group and the electronically influential bromo and trifluoromethyl substituents, makes this molecule a valuable intermediate for constructing more complex, biologically active molecules.[2]

The trifluoromethyl group (-CF3) is particularly significant in drug design. Its high electronegativity and lipophilicity can profoundly alter a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.[3] The bromine atom provides a reactive handle for a variety of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the facile introduction of molecular diversity.[2]

Chemical Structure and Nomenclature

The definitive structure and naming conventions are foundational for any chemical entity.

  • IUPAC Name: this compound[4]

  • CAS Number: 1359828-97-9[5][6]

  • Molecular Formula: C₇H₅BrF₃NO[4]

The structure consists of a pyridine ring substituted at key positions:

  • Position 2: A trifluoromethyl group.

  • Position 4: A hydroxymethyl group (-CH₂OH).

  • Position 5: A bromine atom.

Caption: Chemical Structure of this compound.

Physicochemical Data

A summary of key physical and chemical properties is presented below. This data is essential for handling, reaction setup, and purification.

PropertyValueSource
Molecular Weight 256.02 g/mol [4][7]
CAS Number 1359828-97-9[5][6]
Purity Typically ≥97%[4][6]
Appearance Solid (form may vary)
SMILES OCC1=CC(C(F)(F)F)=NC=C1Br[4]
InChIKey QMAJKOPVUYTESD-UHFFFAOYSA-N[8]

Part 2: Synthesis and Mechanistic Rationale

The preparation of pyridinemethanol derivatives is most commonly achieved through the reduction of corresponding pyridinecarboxylic acids or their esters.[1] This approach is favored for its reliability and the commercial availability of starting materials.

The synthesis of this compound proceeds via the reduction of its corresponding carboxylic acid, 5-bromo-2-(trifluoromethyl)isonicotinic acid.

Caption: Synthetic workflow for this compound.

Causality Behind Experimental Choices
  • Choice of Precursor: 5-bromo-2-(trifluoromethyl)isonicotinic acid is an ideal starting material. The carboxylic acid functional group is readily reduced to a primary alcohol. The electron-withdrawing nature of the trifluoromethyl and bromo groups can influence the reactivity of the carboxyl group, but powerful reducing agents can overcome this.

  • Choice of Reducing Agent: Lithium aluminum hydride (LiAlH₄) is a common and highly effective choice for this transformation.[1] It is a potent, non-selective reducing agent capable of converting carboxylic acids directly to alcohols. Its high reactivity necessitates the use of anhydrous solvents (like tetrahydrofuran, THF) and careful handling under an inert atmosphere (e.g., Nitrogen or Argon) to prevent quenching by atmospheric moisture and potential fire hazards. Borane-THF complex (BH₃·THF) is an alternative that can also be used and is often considered a milder and more selective reducing agent.

  • Solvent System: Anhydrous tetrahydrofuran (THF) is the solvent of choice. It is relatively inert to the strong reducing conditions, effectively solubilizes the starting material and the hydride reagent, and has an appropriate boiling point for controlling the reaction temperature.

  • Work-up Procedure: The reaction must be carefully quenched to neutralize the excess LiAlH₄ and hydrolyze the resulting aluminum alkoxide complex to liberate the desired alcohol. A standard Fieser workup (sequential addition of water, then aqueous NaOH, then more water) is a reliable method to produce a granular, easily filterable aluminum salt precipitate, simplifying the product isolation.

Part 3: Detailed Experimental Protocol

This protocol is a self-validating system, designed for reproducibility and safety. Confirmation of the final product's identity and purity is achieved through standard analytical techniques.

Objective: To synthesize this compound from 5-bromo-2-(trifluoromethyl)isonicotinic acid.

Materials:

  • 5-bromo-2-(trifluoromethyl)isonicotinic acid (1.0 eq)

  • Lithium aluminum hydride (LiAlH₄) (approx. 2.0-3.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Deionized Water (H₂O)

  • 15% (w/v) Sodium Hydroxide (NaOH) solution

  • Ethyl Acetate (EtOAc)

  • Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, condenser, dropping funnel, nitrogen/argon line

Procedure:

  • Reaction Setup: Under an inert atmosphere (N₂ or Ar), add anhydrous THF to a dry, three-necked round-bottom flask equipped with a magnetic stirrer. Cool the flask to 0 °C using an ice-water bath.

  • Addition of Reducing Agent: Carefully and portion-wise, add LiAlH₄ (2.0 eq) to the cooled THF. Caution: LiAlH₄ reacts violently with water. Ensure all glassware is scrupulously dry.

  • Substrate Addition: Dissolve 5-bromo-2-(trifluoromethyl)isonicotinic acid (1.0 eq) in a separate flask containing anhydrous THF. Transfer this solution to a dropping funnel and add it dropwise to the stirred LiAlH₄ suspension at 0 °C. The rate of addition should be controlled to maintain the internal temperature below 10 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Quenching: Cool the reaction mixture back down to 0 °C. Cautiously and slowly, quench the reaction by the sequential dropwise addition of:

    • 'X' mL of H₂O

    • 'X' mL of 15% NaOH (aq)

    • '3X' mL of H₂O (where 'X' is the mass of LiAlH₄ used in grams). Caution: Vigorous gas evolution (H₂) will occur. Ensure adequate ventilation and slow addition.

  • Isolation: Stir the resulting mixture at room temperature for 30 minutes. A white, granular precipitate of aluminum salts should form. Filter the solid through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate.

  • Purification: Combine the filtrate and washes. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Final Purification & Characterization: If necessary, purify the crude solid by flash column chromatography on silica gel or by recrystallization. The final product's identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and MS analysis.

Part 4: Application in Drug Development

Pyridinylmethanol moieties are prevalent in medicinal chemistry and have been incorporated into a wide range of biologically active agents.[9][10] this compound is a valuable intermediate precisely because it contains multiple handles for synthetic elaboration.

  • As a Nucleophile: The primary alcohol can be used to form esters and ethers, linking the pyridine core to other fragments of a target molecule.

  • As a Precursor for Electrophiles: The alcohol can be oxidized to the corresponding aldehyde for use in reductive aminations or Wittig reactions. It can also be converted to a leaving group (e.g., a tosylate or mesylate) or a halide (e.g., using SOCl₂) for subsequent nucleophilic substitution reactions.

  • Cross-Coupling Reactions: The C5-bromo substituent is the most powerful feature for diversification. It readily participates in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira, Heck, Buchwald-Hartwig amination) to form new carbon-carbon or carbon-heteroatom bonds, enabling the synthesis of large libraries of analogues for structure-activity relationship (SAR) studies.[2]

This trifunctional nature makes the compound a highly strategic building block for creating complex molecules, such as the selective TRPV3 antagonists developed for treating neuropathic pain.[11][12]

References

Methodological & Application

Application Notes and Protocols for Suzuki Cross-Coupling Reactions Using (5-Bromo-2-(trifluoromethyl)pyridin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Pyridinyl Scaffolds in Medicinal Chemistry

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3] This Nobel Prize-winning methodology has revolutionized the synthesis of biaryl and hetero-biaryl structures, which are prevalent motifs in pharmaceuticals and functional materials.[1][4] Pyridine rings, in particular, are ubiquitous in drug molecules, and the ability to functionalize them with precision is of paramount importance in drug discovery.[5]

This application note provides a detailed guide for the Suzuki cross-coupling reaction of (5-Bromo-2-(trifluoromethyl)pyridin-4-yl)methanol, a valuable building block for accessing novel chemical entities. The presence of a trifluoromethyl group, a common bioisostere in medicinal chemistry, and the pyridine nitrogen present unique challenges and considerations for this transformation.[6] This guide will provide not only a robust protocol but also a deep dive into the mechanistic underpinnings and critical experimental parameters to empower researchers to successfully employ this substrate in their synthetic campaigns.

The Catalytic Cycle: A Mechanistic Overview of the Suzuki-Miyaura Reaction

A thorough understanding of the reaction mechanism is crucial for troubleshooting and optimization. The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst, which shuttles between the Pd(0) and Pd(II) oxidation states.[1][7] The generally accepted mechanism comprises three key steps: oxidative addition, transmetalation, and reductive elimination.[2][7]

  • Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of the aryl halide (in this case, this compound) to a Pd(0) complex. This step forms a Pd(II) intermediate.[2][7] The reactivity of the aryl halide is a critical factor, with the order of reactivity generally being I > Br > OTf >> Cl.[8] The electron-withdrawing trifluoromethyl group on the pyridine ring can facilitate this step.[1][9]

  • Transmetalation: This step involves the transfer of the organic group from the organoboron reagent (e.g., a boronic acid) to the Pd(II) center. The presence of a base is essential for this step.[10][11] The base activates the organoboron species, typically by forming a more nucleophilic boronate "ate" complex.[11][12]

  • Reductive Elimination: In the final step, the two organic partners on the Pd(II) complex are coupled, forming the desired product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][7]

Suzuki_Mechanism cluster_cycle Catalytic Cycle cluster_activation Boronic Acid Activation Pd0 Pd(0)L_n Ox_Add Oxidative Addition (Ar-X) Pd0->Ox_Add PdII_ArX Ar-Pd(II)L_n-X Ox_Add->PdII_ArX Transmetalation Transmetalation (R-B(OR')_2 + Base) PdII_ArX->Transmetalation PdII_ArR Ar-Pd(II)L_n-R Transmetalation->PdII_ArR Red_Elim Reductive Elimination PdII_ArR->Red_Elim Red_Elim->Pd0 Product (Ar-R) Regenerates Catalyst Boronic_Acid R-B(OH)_2 Boronate [R-B(OH)_3]^- Boronic_Acid->Boronate + Base Base Base (e.g., OH-) Boronate->Transmetalation Activated Nucleophile

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki Cross-Coupling of this compound

This protocol provides a general starting point for the Suzuki cross-coupling of this compound with a generic arylboronic acid. Optimization of reaction conditions may be necessary for specific substrates.

Reagents and Materials
ReagentRoleSupplierPurityNotes
This compoundAryl HalideCommercial>95%Ensure it is dry.
Arylboronic AcidOrganoboron ReagentCommercial>95%Can be prone to protodeboronation; use fresh or stored under inert atmosphere. Boronic esters can be a more stable alternative.[13]
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))Palladium CatalystCommercial>98%Air-sensitive. Handle under an inert atmosphere. Other catalysts may be more effective (see discussion below).[14]
Potassium Carbonate (K₂CO₃)BaseCommercial>99%Should be finely ground and anhydrous. Other bases like K₃PO₄ or Cs₂CO₃ can be more effective for challenging couplings.[15]
1,4-DioxaneSolventCommercialAnhydrousDegas thoroughly before use. Toluene or THF can also be used.[1]
WaterCo-solventDeionizedN/ADegassed. Often beneficial for dissolving the inorganic base and facilitating the reaction.[1]
Step-by-Step Procedure
  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 eq), the arylboronic acid (1.2 mmol, 1.2 eq), and potassium carbonate (2.0 mmol, 2.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Catalyst Addition: Under a positive flow of inert gas, add Pd(PPh₃)₄ (0.03 mmol, 3 mol%).

  • Solvent Addition: Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.

  • Reaction Execution: Place the flask in a preheated oil bath at 90-100 °C and stir vigorously.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).

  • Extraction: Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol_Workflow Start Start Setup 1. Combine Reactants & Base in Flame-Dried Schlenk Flask Start->Setup Inert 2. Establish Inert Atmosphere (Evacuate/Backfill Ar/N2) Setup->Inert Catalyst 3. Add Palladium Catalyst Inert->Catalyst Solvent 4. Add Degassed Solvents Catalyst->Solvent React 5. Heat and Stir (e.g., 90-100 °C) Solvent->React Monitor 6. Monitor Reaction Progress (TLC, LC-MS) React->Monitor Workup 7. Cool and Perform Aqueous Work-up Monitor->Workup Purify 8. Purify by Column Chromatography Workup->Purify End End Product Purify->End

Figure 2: A step-by-step workflow for the Suzuki cross-coupling protocol.

Key Experimental Considerations and Optimization

The success of a Suzuki cross-coupling reaction, especially with a challenging substrate like this compound, hinges on the careful selection of several key parameters.

Choice of Palladium Catalyst and Ligand

The catalyst system is arguably the most critical component. While Pd(PPh₃)₄ is a workhorse catalyst, more specialized systems are often required for heteroaromatic couplings.[14] The pyridine nitrogen can coordinate to the palladium center, leading to catalyst inhibition.[13][15]

  • Bulky, Electron-Rich Ligands: For electron-deficient and sterically hindered substrates, ligands such as Buchwald's biarylphosphines (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) can significantly improve reaction outcomes.[9][14] These ligands promote the formation of monoligated Pd(0) species, which are highly active in oxidative addition.[16]

  • Pre-catalysts: Using air- and moisture-stable Pd(II) pre-catalysts (e.g., PdCl₂(dppf), PEPPSI-type catalysts) can offer greater convenience and reproducibility.[1]

The Pivotal Role of the Base

The choice of base is crucial for the transmetalation step and can significantly impact the reaction rate and yield.[12]

  • Inorganic Bases: Carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) are commonly used. For challenging couplings, stronger and more soluble bases like K₃PO₄ or Cs₂CO₃ are often superior.[15]

  • Base Strength and Solubility: The effectiveness of the base depends on its basicity and solubility in the reaction medium.[12] The addition of water as a co-solvent often helps to dissolve inorganic bases.[1]

Solvent Selection

The solvent plays a multifaceted role, influencing the solubility of reagents, the stability of the catalyst, and the reaction rate.[17]

  • Common Solvents: Aprotic polar solvents such as 1,4-dioxane, tetrahydrofuran (THF), and toluene are frequently employed, often with water as a co-solvent.[1]

  • Solvent Polarity: The choice of solvent can depend on the nature of the catalyst. For instance, less polar solvents are often paired with catalysts like Pd(PPh₃)₄, while more polar solvents may be suitable for ionic pre-catalysts.[17]

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst (oxidation of Pd(0)).[15]- Catalyst inhibition by pyridine nitrogen.[13]- Inefficient oxidative addition.[13]- Poor quality of base (not anhydrous).[15]- Ensure rigorous exclusion of oxygen by thoroughly degassing solvents and using an inert atmosphere.[15]- Switch to a bulkier, more electron-rich ligand (e.g., SPhos, XPhos).[15]- Increase reaction temperature.- Use a fresh, anhydrous, and finely ground base.[15]
Protodeboronation - Presence of water and a strong base leading to the cleavage of the C-B bond of the boronic acid.[15]- Use anhydrous solvents and reagents.- Consider using a boronic ester (e.g., pinacol ester) or a potassium trifluoroborate salt, which are generally more stable.[13]- Use a milder base if possible, or screen different bases.
Homocoupling - Presence of oxygen oxidizing Pd(0) to Pd(II), which can promote the coupling of two boronic acid molecules.[1][15]- Rigorously exclude oxygen from the reaction mixture.[15]- Use a Pd(0) source directly or ensure complete reduction of a Pd(II) pre-catalyst.

Conclusion

The Suzuki-Miyaura cross-coupling of this compound offers a powerful strategy for the synthesis of novel, highly functionalized pyridine derivatives for applications in drug discovery and materials science. By understanding the underlying mechanism and carefully selecting the catalyst, base, and solvent, researchers can overcome the challenges associated with this electron-deficient heterocyclic substrate. The protocol and guidelines presented here provide a solid foundation for the successful implementation of this important transformation.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of (5-Bromo-2-(trifluoromethyl)pyridin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen bonds with remarkable efficiency and scope.[1][2] This reaction is particularly vital in pharmaceutical and materials science, where arylamines are ubiquitous structural motifs. This guide provides a detailed technical overview and actionable protocols for the Buchwald-Hartwig amination of a challenging, yet valuable, building block: (5-Bromo-2-(trifluoromethyl)pyridin-4-yl)methanol. We will explore the substrate's unique electronic and functional characteristics, discuss strategic decisions regarding protecting group usage, and provide step-by-step protocols for its successful coupling with various amines. The content herein is designed for researchers, scientists, and drug development professionals seeking to leverage this powerful transformation on functionalized heteroaromatic systems.

Mechanistic Overview: The Palladium Catalytic Cycle

A foundational understanding of the reaction mechanism is critical for rational protocol design and troubleshooting. The Buchwald-Hartwig amination proceeds via a palladium-catalyzed cycle, which is generally accepted to involve three key stages: oxidative addition, amine coordination and deprotonation, and reductive elimination.[3][4]

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of the pyridyl substrate. This is often the rate-determining step and forms a Pd(II) intermediate.[4]

  • Amine Coordination & Deprotonation: The amine nucleophile coordinates to the Pd(II) center. In the presence of a stoichiometric amount of base, the coordinated amine is deprotonated to form a palladium-amido complex.[5]

  • Reductive Elimination: The final C-N bond is formed as the desired arylamine product is eliminated from the palladium center, regenerating the active Pd(0) catalyst to continue the cycle.[1][5]

Buchwald_Hartwig_Cycle cluster_main Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L_n OA_Complex Ar-Pd(II)(Br)L_n Pd0->OA_Complex Oxidative Addition (Ar-Br) Amine_Coord [Ar-Pd(II)(Br)(R₂NH)L_n] OA_Complex->Amine_Coord Amine Coordination (R₂NH) Amido_Complex Ar-Pd(II)(NR₂)L_n Amine_Coord->Amido_Complex Deprotonation (+ Base, - H-Base⁺Br⁻) Amido_Complex->Pd0 Reductive Elimination Product Ar-NR₂ Amido_Complex->Product

Figure 1: A simplified representation of the palladium-catalyzed Buchwald-Hartwig amination cycle.

Substrate Analysis and Strategic Considerations

The target substrate, this compound, presents several distinct features that must be addressed for a successful reaction.

  • Heteroaryl Halide: Pyridyl halides can be challenging substrates due to the potential for the lone pair on the pyridine nitrogen to coordinate to the palladium catalyst, leading to deactivation.[6] The selection of bulky, electron-rich phosphine ligands is crucial to mitigate this effect and promote the desired catalytic turnover.[7]

  • Electron-Withdrawing Group (EWG): The trifluoromethyl (-CF3) group is a potent EWG, which makes the pyridine ring electron-deficient. This generally facilitates the initial oxidative addition step but can make the final reductive elimination more challenging.[5]

  • Protic Functional Group: The primary alcohol (-CH2OH) is a significant consideration. The hydroxyl proton is acidic and can react with the strong bases (e.g., sodium tert-butoxide) typically employed in this reaction.[8] This can lead to the formation of an alkoxide, which may complicate the reaction by competing for coordination sites on the palladium center or consuming the base.

This leads to a critical strategic decision: to protect the alcohol or to proceed with the unprotected substrate?

Decision_Workflow Start Start: (5-Bromo-2-(CF₃)pyridin-4-yl)methanol Decision Is the amine sensitive to strong bases OR are milder conditions preferred? Start->Decision Protect Strategy A: Protect Hydroxyl Group Decision->Protect  No Direct Strategy B: Direct Amination Decision->Direct Yes Protect_Step1 Step 1: Protect Alcohol (e.g., as Benzyl Ether) Protect->Protect_Step1 Direct_Step1 Step 1: Buchwald-Hartwig Amination (Milder Base, e.g., K₃PO₄ or Cs₂CO₃) Direct->Direct_Step1 Protect_Step2 Step 2: Buchwald-Hartwig Amination (Strong Base, e.g., NaOtBu) Protect_Step1->Protect_Step2 Protect_Step3 Step 3: Deprotection (e.g., Hydrogenolysis) Protect_Step2->Protect_Step3 Product Final Product Protect_Step3->Product Direct_Step1->Product

Figure 2: Decision workflow for the amination of the target substrate.

  • Strategy A (Protection): Protecting the alcohol, for instance as a benzyl ether, allows for the use of more robust and generally higher-yielding reaction conditions with strong bases like NaOtBu.[9] However, this adds two steps to the synthetic sequence (protection and deprotection).[10]

  • Strategy B (Direct Amination): Proceeding without protection is more atom-economical. This approach necessitates the use of milder bases, such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃), to avoid side reactions with the hydroxyl group.[5][11] This may require more careful optimization of the catalyst system and reaction temperature to achieve high conversion.

Experimental Protocols

Safety Precaution: All reactions should be conducted in a well-ventilated fume hood under an inert atmosphere (Argon or Nitrogen). Palladium catalysts and phosphine ligands are air- and moisture-sensitive and should be handled in a glovebox or using Schlenk techniques.

Protocol A: Amination via a Protected Intermediate

This protocol is recommended for achieving the highest yields, especially with less reactive amines.

Step A.1: Protection of the Hydroxymethyl Group (Benzylation)

  • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq.) in anhydrous THF (0.2 M) at 0 °C, add a solution of this compound (1.0 eq.) in anhydrous THF.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add benzyl bromide (1.1 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Carefully quench the reaction by the slow addition of water.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 4-((benzyloxy)methyl)-5-bromo-2-(trifluoromethyl)pyridine.

Step A.2: Buchwald-Hartwig Amination of the Protected Substrate

Reagent/ParameterRecommended Value/ComponentRationale
Aryl Bromide Protected Substrate (1.0 eq.)The electrophilic partner for the coupling.
Amine Primary or Secondary Amine (1.2 eq.)The nucleophilic partner. An excess ensures complete consumption of the aryl bromide.
Palladium Precatalyst Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%)Common and effective palladium sources.[7]
Ligand XPhos or BrettPhos (2-5 mol%)Bulky, electron-rich biaryl phosphine ligands are highly effective for heteroaryl couplings.[7][12]
Base NaOtBu (1.4-2.0 eq.)A strong, non-nucleophilic base that facilitates catalyst turnover effectively.[13]
Solvent Toluene or 1,4-Dioxane (0.1-0.2 M)Anhydrous, non-protic solvents are standard. Toluene is often preferred.[14]
Temperature 80-110 °CSufficient thermal energy is required to drive the catalytic cycle.
Atmosphere Inert (Argon or Nitrogen)Prevents oxidation and deactivation of the catalyst and ligand.[15]

Procedure:

  • In a glovebox, add the protected aryl bromide, amine, base, ligand, and palladium precatalyst to an oven-dried reaction vessel equipped with a magnetic stir bar.

  • Add the anhydrous solvent.

  • Seal the vessel and remove it from the glovebox.

  • Heat the reaction mixture in a pre-heated oil bath at the specified temperature with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite® to remove palladium residues.

  • Wash the filtrate with water and brine, then dry over anhydrous MgSO₄.

  • Concentrate under reduced pressure and purify by column chromatography.

Step A.3: Deprotection (Hydrogenolysis)

  • Dissolve the purified, protected product in a suitable solvent (e.g., ethanol or ethyl acetate).

  • Add Palladium on carbon (10 wt. %, ~10 mol% Pd).

  • Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).

  • Stir vigorously at room temperature until the reaction is complete (monitor by TLC/LC-MS).

  • Filter the reaction mixture through Celite® to remove the catalyst and rinse the pad with the solvent.

  • Concentrate the filtrate to yield the final product. Note: Over-reduction of the pyridine ring is a potential side reaction that can be minimized with careful monitoring.[16][17]

Protocol B: Direct Amination of Unprotected Substrate

This protocol is more step-economical but may require more optimization. It is best suited for robust amines and when avoiding additional synthetic steps is a priority.

Reagent/ParameterRecommended Value/ComponentRationale
Aryl Bromide (5-Bromo-2-(CF₃)pyridin-4-yl)methanol (1.0 eq.)The unprotected electrophile.
Amine Primary or Secondary Amine (1.2-1.5 eq.)A slightly larger excess may be needed to drive the reaction.
Palladium Precatalyst Pd₂(dba)₃ (2-3 mol%) or a G4 Precatalyst (2-3 mol%)Pre-formed catalysts can show higher activity under milder conditions.[5]
Ligand tBuBrettPhos or Josiphos-type ligands (3-6 mol%)These ligands have shown excellent performance with challenging heteroaryl substrates and milder bases.[7][18]
Base K₃PO₄ or Cs₂CO₃ (2.0-2.5 eq.)Milder inorganic bases that are less likely to cause side reactions with the hydroxyl group.[11]
Solvent 1,4-Dioxane or t-BuOH/Toluene mixturePolar aprotic solvents often perform well with inorganic bases.[19]
Temperature 100-120 °CHigher temperatures may be necessary to compensate for the milder base.
Atmosphere Inert (Argon or Nitrogen)Essential for catalyst stability.[15]

Procedure:

  • Follow the setup procedure as described in Protocol A.2, substituting the reagents as listed in the table above.

  • Due to the use of an inorganic base, reaction times may be longer (24-48 hours). Diligent monitoring by LC-MS is recommended.

  • Workup is similar to Protocol A.2. After filtration through Celite®, the product can be isolated by extraction and purified by column chromatography.

Troubleshooting Guide

Even with optimized protocols, challenges can arise. The following table outlines common issues and potential solutions.[19][20]

ProblemPotential Cause(s)Suggested Solution(s)
No or Low Conversion - Inactive catalyst/ligand (oxidation).- Insufficient temperature.- Incorrect base or solvent choice.- Ensure strictly inert conditions.- Use fresh, high-purity reagents.- Screen different ligands (e.g., XPhos, RuPhos, BrettPhos).- Increase temperature in 10 °C increments.- Switch to a stronger base (if substrate allows) or a different solvent system.
Dehalogenation of Starting Material - Presence of water or other protic impurities.- Ligand degradation or incorrect P:Pd ratio.- Beta-hydride elimination from the amido complex.- Use rigorously dried solvents and reagents.- Increase ligand loading slightly.- Use a bulkier ligand to disfavor side reactions.
Formation of Biaryl Side Products - Catalyst decomposition leading to homocoupling.- Lower the reaction temperature.- Decrease catalyst loading.- Ensure the ligand is sufficiently bulky and electron-rich to stabilize the catalyst.
Low Yield with Protocol B - The hydroxyl group is interfering with the catalyst.- The base is not strong enough for the specific amine.- Switch to Protocol A (protection strategy).- Screen alternative mild bases (e.g., LHMDS, K₂CO₃).- Try a different, more robust catalyst/ligand system.[18]

References

Topic: Selective Oxidation of (5-Bromo-2-(trifluoromethyl)pyridin-4-yl)methanol to 5-Bromo-2-(trifluoromethyl)isonicotinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Drug Development Professionals

This document provides a detailed technical guide for the selective oxidation of the primary alcohol, (5-Bromo-2-(trifluoromethyl)pyridin-4-yl)methanol, to its corresponding aldehyde. This transformation is a critical step in the synthesis of advanced intermediates for pharmaceutical research and development.

Strategic Importance & Synthesis Overview

Substituted isonicotinaldehydes, particularly those bearing halogen and trifluoromethyl groups, are highly valuable building blocks in medicinal chemistry.[1][2][3][4] The trifluoromethyl (-CF₃) group is a key pharmacophore known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[5] The target molecule, 5-Bromo-2-(trifluoromethyl)isonicotinaldehyde, serves as a versatile precursor for introducing this functionalized pyridine core into complex molecular architectures.

The primary challenge in this synthesis is the selective oxidation of the primary alcohol to the aldehyde without over-oxidation to the less reactive carboxylic acid. The substrate itself presents a unique electronic profile: the pyridine ring is inherently electron-deficient, and this effect is strongly amplified by the potent electron-withdrawing nature of the C2-trifluoromethyl group and the C5-bromo substituent.[6][7] This electronic deficiency can influence the reactivity of the benzylic-type alcohol and dictates the choice of an appropriate oxidizing agent. This guide details two robust and reliable protocols using Dess-Martin Periodinane (DMP) and activated Manganese Dioxide (MnO₂), selected for their mildness, selectivity, and high functional group tolerance.

Selecting the Optimal Oxidation Strategy

The choice of an oxidant is paramount for a successful and clean conversion. For an electron-poor, potentially sensitive heterocyclic substrate, the ideal reagent should be mild, non-acidic, and highly selective for the primary alcohol-to-aldehyde transformation.

G sub Substrate: This compound prop Key Properties: - Primary Heteroaromatic Alcohol - Electron-Deficient Ring (CF3, Br) - Potential for Over-oxidation sub->prop goal Desired Product: 5-Bromo-2-(trifluoromethyl)isonicotinaldehyde (Aldehyde) prop->goal Requires Mild & Selective Oxidation reagents Evaluate Oxidant Classes prop->reagents chromium Chromium-Based (PCC, Jones) - Highly Toxic - Acidic Conditions - Risk of Side Reactions reagents->chromium Avoid dmso DMSO-Based (Swern, Moffatt) - Very Mild & Selective - Requires Cryogenic Temps (-78 °C) - Malodorous Byproducts reagents->dmso Consider if DMP/MnO₂ Fail hypervalent Hypervalent Iodine (DMP) - Mild, Neutral pH - High Selectivity - Simple Workup - Commercially Available reagents->hypervalent Recommended mno2 Manganese Dioxide (MnO₂) - Excellent for Benzylic Alcohols - Heterogeneous (Easy Workup) - Requires Stoichiometric Excess - Reagent Activity Varies reagents->mno2 Recommended hypervalent->goal mno2->goal

Figure 1. Decision workflow for selecting an appropriate oxidant.

Based on this analysis, Dess-Martin Periodinane and Manganese Dioxide emerge as the preferred reagents:

  • Dess-Martin Periodinane (DMP): A hypervalent iodine reagent that operates under neutral, mild conditions, making it ideal for substrates with sensitive functional groups.[8][9][10] It is known for its high chemoselectivity in oxidizing primary alcohols to aldehydes with minimal side products.[11]

  • Manganese Dioxide (MnO₂): A classic, heterogeneous oxidant particularly effective for benzylic and allylic alcohols.[12] Its solid nature simplifies reaction workup to a mere filtration, avoiding aqueous extractions of reagent byproducts.[13][14]

Reaction Mechanisms

Understanding the reaction pathway is crucial for troubleshooting and optimization.

A. Dess-Martin Periodinane (DMP) Oxidation

The reaction proceeds via a ligand exchange mechanism. The alcohol displaces an acetate group on the hypervalent iodine center. A base (often the displaced acetate) then abstracts the proton alpha to the oxygen, leading to a concerted elimination that forms the aldehyde, acetic acid, and a reduced iodine byproduct.[9]

G start_alc R-CH₂OH (Alcohol) intermediate1 Ligand Exchange (Acetate leaves) start_alc->intermediate1 dmp DMP (Dess-Martin Periodinane) dmp->intermediate1 intermediate2 Periodinane Ester Intermediate intermediate1->intermediate2 - AcOH deprotonation Intramolecular Proton Transfer intermediate2->deprotonation product R-CHO (Aldehyde) deprotonation->product byproducts Reduced Iodine Byproduct + 2 Acetic Acid deprotonation->byproducts

Figure 2. Simplified mechanism of DMP oxidation.
B. Manganese Dioxide (MnO₂) Oxidation

MnO₂ oxidation is a heterogeneous, surface-mediated process. The alcohol adsorbs onto the surface of the MnO₂. The reaction is thought to proceed via a radical mechanism or a concerted pathway on the manganese surface, leading to the formation of the aldehyde, which then desorbs, and reduced manganese species (MnO). The reaction is driven by the continuous removal of the product from the surface.

G mno2_surface MnO₂ Surface adsorption Adsorption onto MnO₂ Surface mno2_surface->adsorption alcohol R-CH₂OH (Alcohol) alcohol->adsorption approaches surface_complex [Alcohol---MnO₂] Surface Complex adsorption->surface_complex oxidation Surface-Mediated Oxidation (H₂ Elimination) surface_complex->oxidation desorption Desorption of Product oxidation->desorption mno Reduced Manganese Oxides oxidation->mno desorption->mno2_surface regenerates sites aldehyde R-CHO (Aldehyde) desorption->aldehyde

Figure 3. Conceptual workflow of heterogeneous MnO₂ oxidation.

Detailed Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory.

Protocol 1: Oxidation with Dess-Martin Periodinane (DMP)

This protocol is valued for its mild conditions and predictable reaction times.[8][10]

Materials and Reagents

Reagent/MaterialGradeSupplier Example
This compound≥97%Frontier Sci.
Dess-Martin Periodinane (DMP)≥97%, stabilizedMerck/Sigma
Dichloromethane (DCM), anhydrous≥99.8%, DriSolv®EMD Millipore
Sodium bicarbonate (NaHCO₃), saturated solutionACS ReagentFisher Sci.
Sodium thiosulfate (Na₂S₂O₃)ACS ReagentVWR
Magnesium sulfate (MgSO₄), anhydrousReagent Grade---
Silica Gel230-400 mesh---

Step-by-Step Procedure

  • Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

  • Reagent Addition: Add Dess-Martin Periodinane (1.2 eq) to the stirred solution in one portion at room temperature. A slight increase in temperature may be observed.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase). The reaction is typically complete within 1-3 hours.

  • Quenching: Upon completion, dilute the reaction mixture with an equal volume of DCM. Quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ solution and 10% aqueous Na₂S₂O₃ solution. Stir vigorously for 15-20 minutes until the organic layer is clear.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude aldehyde.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of Hexanes and Ethyl Acetate to afford the pure 5-Bromo-2-(trifluoromethyl)isonicotinaldehyde.

Protocol 2: Oxidation with Activated Manganese Dioxide (MnO₂)

This heterogeneous method offers a very simple workup, making it attractive for scale-up.[15][16] The activity of commercial MnO₂ can vary; using a highly active form is critical.

Materials and Reagents

Reagent/MaterialGradeSupplier Example
This compound≥97%Frontier Sci.
Manganese Dioxide, Activated≥90%, precipitatedAcros Organics
Dichloromethane (DCM) or Chloroform (CHCl₃)ACS ReagentFisher Sci.
Celite® (Diatomaceous earth)------

Step-by-Step Procedure

  • Setup: To a round-bottom flask, add this compound (1.0 eq).

  • Solvent Addition: Add a suitable solvent like dichloromethane or chloroform (approx. 0.05-0.1 M concentration).

  • Reagent Addition: Add activated manganese dioxide (5.0 - 10.0 eq by weight) to the solution. The large excess is necessary for this heterogeneous reaction.

  • Reaction: Stir the resulting black slurry vigorously at room temperature or with gentle heating (reflux) to accelerate the reaction.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS. Due to the heterogeneous nature, ensure a filtered aliquot is used for analysis. Reactions may take anywhere from 4 to 24 hours depending on the MnO₂ activity and temperature.

  • Workup: Upon completion, cool the mixture to room temperature. Dilute with additional solvent and filter the slurry through a pad of Celite® to remove the manganese solids.

  • Washing: Wash the filter cake thoroughly with several portions of DCM or chloroform to ensure complete recovery of the product.

  • Concentration and Purification: Combine the filtrates and concentrate under reduced pressure. The crude product is often of high purity, but can be further purified by flash chromatography if necessary.

Comparative Summary

ParameterDess-Martin Periodinane (DMP)Activated Manganese Dioxide (MnO₂)
Oxidant (eq.) 1.1 - 1.55 - 10 (by weight)
Solvent Anhydrous DCMDCM, Chloroform
Temperature Room TemperatureRoom Temperature to Reflux
Reaction Time 1 - 3 hours4 - 24 hours
Indicative Yield 85 - 95%75 - 90%
Pros Fast, highly selective, mild neutral pHSimple filtration workup, inexpensive reagent
Cons Reagent is moisture-sensitive and has explosive potential if not handled properly[17]; byproduct removal requires aqueous washRequires large excess of reagent, reaction times can be long, reagent activity varies

Troubleshooting & Optimization

  • Issue: Stalled or Incomplete Reaction

    • DMP: The reagent may have degraded due to moisture. Use a fresh bottle or a newly opened container of anhydrous solvent.

    • MnO₂: The activity of the MnO₂ may be low. Consider using a fresh batch or activating it by heating under vacuum before use. Increasing the reaction temperature to reflux can also improve the rate.[12]

  • Issue: Formation of Byproducts

    • While over-oxidation is rare with these methods, if the carboxylic acid is observed, it indicates a potential issue with the reagent or prolonged reaction times at elevated temperatures. Ensure prompt workup upon completion.

  • Issue: Difficult Purification

    • DMP: The reduced iodo-byproduct can sometimes be difficult to remove. A thorough quench and wash with sodium thiosulfate is essential.

    • MnO₂: Fine black particles of MnO₂ passing through the filter paper. Using a dedicated Celite® or silica gel plug for filtration is highly effective at removing all solid residues.

References

The Strategic Application of (5-Bromo-2-(trifluoromethyl)pyridin-4-yl)methanol in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the strategic use of highly functionalized heterocyclic building blocks is paramount to the efficient construction of complex molecular architectures with tailored pharmacological profiles. Among these, (5-Bromo-2-(trifluoromethyl)pyridin-4-yl)methanol has emerged as a particularly valuable scaffold. Its unique arrangement of a trifluoromethyl group, a bromine atom, and a hydroxymethyl moiety on a pyridine core provides a versatile platform for the synthesis of sophisticated therapeutic agents, most notably in the realm of protein kinase inhibitors.

This document serves as a detailed guide for researchers, scientists, and drug development professionals on the effective utilization of this key intermediate. We will delve into its synthesis, key reactions, and its application in the development of clinically relevant molecules, supported by detailed protocols and mechanistic insights.

Physicochemical Properties and Strategic Advantages

The utility of this compound in medicinal chemistry is derived from the distinct properties imparted by its substituents:

PropertyValueSignificance in Medicinal Chemistry
Molecular Formula C₇H₅BrF₃NOProvides a compact and rigid scaffold.
Molecular Weight 256.02 g/mol Falls within the desirable range for fragment-based drug design.
CAS Number 1359828-97-9For unambiguous identification.[1]
Trifluoromethyl Group Electron-withdrawingEnhances metabolic stability, increases lipophilicity, and can improve binding affinity to target proteins.
Bromine Atom Versatile synthetic handleAllows for a wide range of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce diverse substituents.
Hydroxymethyl Group Point of diversificationCan be oxidized to an aldehyde for further elaboration or used in etherification and esterification reactions to modulate solubility and pharmacokinetic properties.

The combination of these features on a pyridine ring, a known pharmacophore in many approved drugs, makes this molecule a "privileged scaffold" for library synthesis and lead optimization.

Synthesis of this compound

While a direct, one-pot synthesis from simple precursors is not widely reported, a common and logical synthetic route involves the functionalization of a pre-formed substituted pyridine. A plausible and efficient method starts from 5-bromo-4-methyl-2-(trifluoromethyl)pyridine.

Protocol 1: Synthesis via Oxidation of 5-bromo-4-methyl-2-(trifluoromethyl)pyridine

This two-step protocol involves the initial radical bromination of the methyl group followed by hydrolysis to the desired alcohol.

Step 1: Radical Bromination of the Methyl Group

  • Reaction: 5-bromo-4-methyl-2-(trifluoromethyl)pyridine → 5-bromo-4-(bromomethyl)-2-(trifluoromethyl)pyridine

  • Reagents and Conditions:

    • 5-bromo-4-methyl-2-(trifluoromethyl)pyridine (1.0 eq)

    • N-Bromosuccinimide (NBS) (1.1 eq)

    • Azobisisobutyronitrile (AIBN) (0.1 eq)

    • Carbon tetrachloride (CCl₄) or another suitable non-polar solvent

    • Reflux (approx. 77°C) for 4-6 hours

  • Procedure:

    • To a solution of 5-bromo-4-methyl-2-(trifluoromethyl)pyridine in CCl₄, add NBS and AIBN.

    • Heat the mixture to reflux and monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature and filter off the succinimide byproduct.

    • Wash the filtrate with aqueous sodium thiosulfate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude bromomethyl intermediate. This intermediate is often used in the next step without further purification.

Step 2: Hydrolysis to the Alcohol

  • Reaction: 5-bromo-4-(bromomethyl)-2-(trifluoromethyl)pyridine → this compound

  • Reagents and Conditions:

    • 5-bromo-4-(bromomethyl)-2-(trifluoromethyl)pyridine (1.0 eq)

    • Aqueous sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) solution

    • Tetrahydrofuran (THF) or acetone as a co-solvent

    • Stir at room temperature for 12-16 hours

  • Procedure:

    • Dissolve the crude bromomethyl intermediate in THF or acetone.

    • Add the aqueous carbonate solution and stir the mixture vigorously at room temperature.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • Remove the organic solvent under reduced pressure.

    • Extract the aqueous residue with ethyl acetate.

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by flash column chromatography on silica gel to afford this compound.

Applications in the Synthesis of Kinase Inhibitors

The true value of this compound is realized in its application as a key intermediate in the synthesis of targeted therapeutics, particularly inhibitors of protein kinases such as Janus kinases (JAKs) and phosphoinositide 3-kinases (PI3Ks). These enzymes are critical nodes in signaling pathways that are often dysregulated in cancer and inflammatory diseases.

Application Example: Synthesis of a JAK Inhibitor Precursor

The following protocols outline how this compound can be elaborated into a more complex intermediate suitable for incorporation into a final drug candidate, drawing from methodologies used for analogous structures in the synthesis of JAK inhibitors.

Protocol 2: Oxidation to 5-bromo-2-(trifluoromethyl)isonicotinaldehyde

The conversion of the hydroxymethyl group to an aldehyde is a crucial step for subsequent reactions such as reductive amination or Wittig reactions.

  • Reaction: this compound → 5-bromo-2-(trifluoromethyl)isonicotinaldehyde

  • Reagents and Conditions:

    • This compound (1.0 eq)

    • Dess-Martin periodinane (DMP) (1.5 eq)

    • Dichloromethane (DCM)

    • Stir at room temperature for 2-4 hours

  • Procedure:

    • Dissolve this compound in dry DCM under an inert atmosphere.

    • Add Dess-Martin periodinane portion-wise at room temperature.

    • Stir the reaction mixture and monitor by TLC.

    • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate.

    • Stir vigorously until the two phases are clear.

    • Separate the organic layer and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The resulting aldehyde is often used immediately in the next step due to its potential instability.

Protocol 3: Suzuki-Miyaura Cross-Coupling

The bromine atom at the 5-position is an excellent handle for introducing aryl or heteroaryl moieties via Suzuki-Miyaura cross-coupling. This is a common strategy to build the core structures of many kinase inhibitors.[2][3][4]

  • Reaction: this compound + Arylboronic acid → (5-Aryl-2-(trifluoromethyl)pyridin-4-yl)methanol

  • Reagents and Conditions:

    • This compound (1.0 eq)

    • Arylboronic acid (1.2 eq)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

    • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq)

    • Solvent system (e.g., 1,4-dioxane/water or DME/water)

    • Heat at 80-100°C for 4-12 hours

  • Procedure:

    • In a reaction vessel, combine this compound, the arylboronic acid, and the base.

    • Add the palladium catalyst.

    • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

    • Add the degassed solvent system.

    • Heat the reaction mixture with vigorous stirring and monitor by TLC or LC-MS.

    • After completion, cool the mixture to room temperature and dilute with ethyl acetate.

    • Wash with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the residue by flash column chromatography to obtain the desired biaryl product.

Protocol 4: Williamson Ether Synthesis

The hydroxymethyl group can be used to introduce various side chains via Williamson ether synthesis, which can be crucial for modulating the pharmacokinetic properties of a drug candidate.[5][6][7][8][9]

  • Reaction: this compound + Alkyl halide → 5-bromo-4-((alkoxy)methyl)-2-(trifluoromethyl)pyridine

  • Reagents and Conditions:

    • This compound (1.0 eq)

    • Strong base (e.g., Sodium hydride (NaH), 1.2 eq)

    • Alkyl halide (e.g., methyl iodide, benzyl bromide, 1.1 eq)

    • Anhydrous polar aprotic solvent (e.g., THF or DMF)

    • 0°C to room temperature

  • Procedure:

    • To a stirred suspension of NaH in anhydrous THF at 0°C under an inert atmosphere, add a solution of this compound in THF dropwise.

    • Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature for 30 minutes to ensure complete formation of the alkoxide.

    • Cool the mixture back to 0°C and add the alkyl halide dropwise.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

    • Carefully quench the reaction by the slow addition of water.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude ether by flash column chromatography.

Visualizing the Synthetic Pathways

The following diagrams illustrate the key transformations of this compound.

G cluster_synthesis Synthesis cluster_application Applications Start 5-bromo-4-methyl-2-(trifluoromethyl)pyridine Intermediate 5-bromo-4-(bromomethyl)-2-(trifluoromethyl)pyridine Start->Intermediate NBS, AIBN Target This compound Intermediate->Target Hydrolysis (e.g., NaHCO3) Aldehyde 5-bromo-2-(trifluoromethyl)isonicotinaldehyde Target->Aldehyde Oxidation (e.g., DMP) Coupled (5-Aryl-2-(trifluoromethyl)pyridin-4-yl)methanol Target->Coupled Suzuki Coupling Ether 5-bromo-4-((alkoxy)methyl)-2-(trifluoromethyl)pyridine Target->Ether Williamson Ether Synthesis

References

Application Notes and Protocols for the Synthesis of Trifluoromethylpyridines in Pharmaceutical Ingredients

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Trifluoromethylpyridines (TFMPs) are privileged structural motifs in modern medicinal chemistry, integral to the design of numerous approved pharmaceutical agents. The strategic incorporation of the trifluoromethyl (−CF₃) group onto a pyridine scaffold confers a unique combination of properties, including enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets.[1] These attributes are critical for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates. This guide provides an in-depth exploration of the key synthetic strategies for preparing TFMP-containing molecules, complete with detailed, field-proven protocols and mechanistic insights. It is intended for researchers, medicinal chemists, and process development scientists engaged in the synthesis of active pharmaceutical ingredients (APIs).

Introduction: The Strategic Value of Trifluoromethylpyridines

The trifluoromethyl group is a cornerstone of modern drug design. Its strong electron-withdrawing nature, high lipophilicity, and resistance to metabolic degradation make it a powerful tool for modulating the properties of bioactive molecules.[2] When combined with the pyridine ring—a versatile pharmacophore capable of hydrogen bonding and various molecular interactions—the resulting TFMP scaffold offers a compelling platform for drug discovery.[1][3]

The unique physicochemical properties imparted by the −CF₃ group can lead to:

  • Enhanced Metabolic Stability: The high strength of the C-F bond makes the −CF₃ group resistant to oxidative metabolism, often increasing a drug's half-life.[2]

  • Increased Lipophilicity: This can improve a molecule's ability to cross cellular membranes, potentially enhancing bioavailability and efficacy.

  • Modulated pKa: The inductive effect of the −CF₃ group lowers the pKa of the pyridine nitrogen, influencing its charge state at physiological pH and its ability to interact with target proteins.[1]

  • Improved Binding Affinity: The −CF₃ group can engage in unique, non-covalent interactions, such as tetrel bonding, with protein active sites, leading to tighter binding and increased potency.[3]

Numerous approved drugs contain the TFMP moiety, including the HIV non-nucleoside reverse transcriptase inhibitor (NNRTI) Doravirine (Pifeltro®) and the anti-androgen agent Apalutamide .[3][4][5] The synthesis of these complex molecules relies on robust and scalable methods for introducing the TFMP core.

Core Synthetic Strategies and Methodologies

The preparation of TFMP derivatives can be broadly categorized into three main approaches:

  • Building from Pre-functionalized TFMP Cores: Utilizing commercially available TFMP building blocks in reactions like nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling.

  • Pyridine Ring Construction: Forming the pyridine ring from acyclic precursors that already contain a trifluoromethyl group.[1][6]

  • Direct C-H Trifluoromethylation: Introducing the −CF₃ group directly onto a pre-existing pyridine ring.[7][8]

This guide will focus on the first strategy, as it represents the most common and versatile approach in pharmaceutical development, leveraging readily available starting materials.

Strategy 1: Nucleophilic Aromatic Substitution (SNAr)

SNAr is a powerful method for functionalizing electron-deficient aromatic rings, such as pyridines bearing electron-withdrawing groups like −CF₃ and a suitable leaving group (e.g., Cl, F).[9][10] The reaction proceeds via a two-step addition-elimination mechanism through a negatively charged intermediate known as a Meisenheimer complex, although recent evidence suggests some SNAr reactions may be concerted.[11] The electron-deficient nature of the pyridine ring, further enhanced by the −CF₃ group, facilitates the initial nucleophilic attack.[9][10]

Mechanistic Rationale

The workflow for a typical SNAr reaction on a halopyridine is initiated by the attack of a nucleophile. The aromaticity of the pyridine ring is temporarily disrupted to form a resonance-stabilized anionic intermediate.[10] The subsequent expulsion of the halide leaving group restores aromaticity and yields the substituted product. The regioselectivity is dictated by the position of the leaving group and activating groups. For instance, in many substituted pyridines, the C-2 and C-4 positions are most activated towards nucleophilic attack.

Caption: Generalized SₙAr reaction pathway.

Protocol 1: Synthesis of a Doravirine Precursor via SNAr

This protocol describes the coupling of 3-chloro-5-hydroxybenzonitrile with 3-(chloromethyl)-4-fluoro-5-(trifluoromethyl)pyridin-2(1H)-one, a key step in the synthesis of Doravirine.[12][13]

Materials:

  • 3-(Chloromethyl)-4-fluoro-5-(trifluoromethyl)pyridin-2(1H)-one (1.0 equiv)

  • 3-Chloro-5-hydroxybenzonitrile (1.1 equiv)

  • Potassium Carbonate (K₂CO₃, 2.0 equiv)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add 3-chloro-5-hydroxybenzonitrile (1.1 equiv) and anhydrous DMF (approx. 10 mL per 1 g of pyridinone).

  • Add finely ground potassium carbonate (2.0 equiv) to the solution and stir the resulting suspension for 15 minutes at room temperature.

  • Add 3-(chloromethyl)-4-fluoro-5-(trifluoromethyl)pyridin-2(1H)-one (1.0 equiv) portionwise to the suspension.

  • Heat the reaction mixture to 60-65 °C and monitor by HPLC or TLC until consumption of the starting material is complete (typically 4-6 hours).

  • Upon completion, cool the reaction to room temperature and carefully quench by adding water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired ether-linked product.

Strategy 2: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools for forming C-C and C-N bonds.[14] Reactions like the Suzuki-Miyaura (C-C) and Buchwald-Hartwig (C-N) couplings are widely used to functionalize TFMP scaffolds.[14] These methods offer high functional group tolerance and predictable regioselectivity.

For dihalogenated substrates like 2,5-dibromo-3-(trifluoromethyl)pyridine, regioselective mono-functionalization is often achievable. The bromine atom at the C-2 position is typically more reactive towards oxidative addition to the palladium catalyst due to the electronic influence of both the pyridine nitrogen and the adjacent −CF₃ group.[14]

Logical Workflow for Sequential Cross-Coupling

Sequential_Coupling StartNode 2,5-Dibromo-3-(trifluoromethyl)pyridine Reaction1 Suzuki Coupling (Ar¹B(OH)₂) Pd Catalyst, Base StartNode->Reaction1 Intermediate Monofunctionalized Intermediate (C-2 Substituted) Reaction1->Intermediate Selective C-C bond formation Reaction2 Buchwald-Hartwig Amination (R₂NH) Pd Catalyst, Base Intermediate->Reaction2 FinalProduct Disubstituted Product Reaction2->FinalProduct Selective C-N bond formation

Caption: Sequential functionalization workflow.

Protocol 2: Regioselective Suzuki-Miyaura Coupling

This protocol details a selective Suzuki-Miyaura coupling at the C-2 position of 2,5-dibromo-3-(trifluoromethyl)pyridine.

Materials:

  • 2,5-Dibromo-3-(trifluoromethyl)pyridine (1.0 equiv)

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)

  • SPhos (dicyclohexyl(2',6'-dimethoxy-[1,1'-biphenyl]-2-yl)phosphine, 0.04 equiv)

  • Potassium phosphate (K₃PO₄, 2.0 equiv)

  • 1,4-Dioxane and Water (4:1 v/v)

Procedure:

  • In a glovebox or under an inert atmosphere, combine 2,5-dibromo-3-(trifluoromethyl)pyridine (1.0 equiv), the arylboronic acid (1.2 equiv), Pd(OAc)₂ (0.02 equiv), SPhos (0.04 equiv), and K₃PO₄ (2.0 equiv) in a reaction vessel.

  • Add the degassed dioxane/water solvent mixture.

  • Seal the vessel and heat the mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by LC-MS. The reaction is typically complete within 2-12 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and water.

  • Separate the layers, and extract the aqueous phase with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the residue by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to isolate the 2-aryl-5-bromo-3-(trifluoromethyl)pyridine product.

Troubleshooting Cross-Coupling Reactions

A common side reaction, particularly with heteroaromatic boronic acids, is protodeboronation, where the boronic acid is replaced by a hydrogen atom before coupling occurs.[15]

IssuePotential CauseRecommended Solution
Low Yield / No Reaction Inactive catalyst; Poor substrate solubilityUse a pre-formed catalyst (e.g., XPhos Pd G3); screen different solvents or co-solvents.[15]
Protodeboronation Unstable boronic acid; reaction too slowUse a more stable boron reagent (e.g., MIDA boronate, organotrifluoroborate); use a highly active catalyst to accelerate coupling; lower reaction temperature.[15]
Poor Regioselectivity Reaction conditions too harshLower the reaction temperature; screen different ligands that may offer better steric or electronic control.
Formation of Homocoupling Oxygen contamination; inefficient transmetalationEnsure the reaction is thoroughly degassed; screen different bases or solvents.

Case Study: Doravirine (Pifeltro®)

Doravirine is a next-generation NNRTI approved for the treatment of HIV-1 infection.[4][5] Its structure features a central trifluoromethyl-substituted pyridone core. The large-scale synthesis of Doravirine showcases the industrial application of the principles discussed.[12][13] A key fragment is assembled via a de novo synthesis of the pyridone ring, which is then coupled to other fragments using substitution chemistry.[13] This highlights how both ring-construction and building-block strategies are vital in pharmaceutical manufacturing.

Conclusion

Trifluoromethylpyridines are undeniably crucial building blocks in the synthesis of modern pharmaceuticals. A thorough understanding of core synthetic methodologies, particularly nucleophilic aromatic substitution and palladium-catalyzed cross-coupling, is essential for any scientist in the field. The protocols provided herein serve as a validated starting point for laboratory synthesis. By appreciating the mechanistic underpinnings and potential pitfalls of these reactions, researchers can more efficiently design and execute synthetic routes to novel and impactful pharmaceutical ingredients.

References

Application Notes & Protocols: Synthesis of Kinase Inhibitors Using (5-Bromo-2-(trifluoromethyl)pyridin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein kinases are critical regulators of cellular signaling, and their dysregulation is a known driver of numerous diseases, most notably cancer.[1][2] Consequently, small molecule kinase inhibitors have become a cornerstone of modern targeted therapy.[1] This document provides a detailed guide on the synthetic utility of (5-Bromo-2-(trifluoromethyl)pyridin-4-yl)methanol , a highly versatile building block for the construction of novel kinase inhibitors. The strategic placement of a reactive bromine atom, a metabolically robust trifluoromethyl group, and a modifiable hydroxymethyl moiety on a pyridine scaffold offers a powerful platform for medicinal chemists.[3] We present key synthetic strategies, detailed step-by-step protocols for derivatization, and the scientific rationale behind the experimental choices, enabling researchers to efficiently generate libraries of potential kinase inhibitors for drug discovery programs.

Introduction: The Strategic Value of the Scaffold

The pyridine ring is a privileged scaffold in medicinal chemistry, frequently found in the core structures of approved pharmaceuticals.[4] The unique properties of this compound make it an exceptionally valuable starting material for kinase inhibitor synthesis:

  • The Bromine Handle (C5-Position): The bromine atom serves as a versatile anchor point for palladium-catalyzed cross-coupling reactions. This allows for the systematic introduction of diverse aryl and heteroaryl groups, which are crucial for exploring the chemical space of the kinase active site and optimizing target binding affinity.[3][5]

  • The Trifluoromethyl Group (C2-Position): The electron-withdrawing -CF3 group significantly influences the electronic properties of the pyridine ring. Furthermore, it is known to enhance key drug-like properties such as metabolic stability (by blocking potential sites of oxidation), binding affinity (through favorable interactions), and cell membrane permeability.[3]

  • The Hydroxymethyl Group (C4-Position): The primary alcohol provides an additional site for chemical modification. It can be oxidized to an aldehyde for subsequent reactions, converted into a leaving group for nucleophilic substitution, or used to form ether or ester linkages, enabling the exploration of different vector groups to interact with the solvent-exposed regions of the kinase.

This combination of features provides a three-pronged approach to diversification, allowing for rapid generation of analogs and systematic Structure-Activity Relationship (SAR) studies.[6][7]

Core Synthetic Strategies & Mechanistic Rationale

The derivatization of this compound primarily revolves around two powerful and reliable transformations in modern organic synthesis: Suzuki-Miyaura coupling and Buchwald-Hartwig amination. A preliminary oxidation step can further expand the synthetic possibilities.

Preliminary Modification: Oxidation of the Hydroxymethyl Group

The hydroxymethyl group can be easily oxidized to the corresponding aldehyde, providing a new electrophilic center for reactions like reductive amination, Wittig reactions, or aldol condensations. This opens up an entirely new dimension for structural diversification.

Scientific Rationale: Mild oxidizing agents such as manganese dioxide (MnO₂) or Dess-Martin periodinane (DMP) are preferred. These reagents are highly selective for primary alcohols and operate under neutral conditions, preventing unwanted side reactions with the electronically sensitive pyridine ring or the bromo-substituent.

Suzuki-Miyaura Cross-Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is arguably the most robust and widely used method for constructing biaryl and heteroaryl-aryl structures, which are common motifs in Type I and Type II kinase inhibitors.[5][8]

Mechanistic Trustworthiness: The reaction proceeds through a well-established catalytic cycle involving a palladium(0) species.[8][9] The key steps are the oxidative addition of the palladium catalyst into the C-Br bond, followed by transmetalation with a boronic acid derivative (activated by a base), and concluding with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. The choice of catalyst, ligand, and base is critical for achieving high yields and preventing side reactions like protodeboronation of the boronic acid.[10]

Buchwald-Hartwig Amination: C-N Bond Formation

The formation of a C-N bond to create diarylamine or aryl-heteroarylamine structures is central to the design of many kinase inhibitors, as the amine linker often serves as a key hydrogen bond donor/acceptor. The Buchwald-Hartwig amination is the premier method for achieving this transformation.[3][11][12]

Expertise in Action: This reaction requires a palladium catalyst paired with a bulky, electron-rich phosphine ligand (e.g., XPhos, RuPhos).[13] These ligands facilitate the crucial reductive elimination step, which is often the rate-limiting step in the catalytic cycle. A strong, non-nucleophilic base like sodium tert-butoxide is typically required to deprotonate the amine coupling partner, forming the key palladium-amido intermediate.[11][12]

Visualized Synthetic Workflow

The following diagram illustrates the primary pathways for diversifying the core scaffold.

G cluster_start Starting Material cluster_reactions Key Transformations cluster_products Intermediate & Final Products SM (5-Bromo-2-(trifluoromethyl) pyridin-4-yl)methanol Ox Oxidation (e.g., MnO₂) SM->Ox Path A Suz Suzuki Coupling (Pd Catalyst, Base, R-B(OH)₂) SM->Suz Path B BH Buchwald-Hartwig (Pd Catalyst, Ligand, Base, R₂NH) SM->BH Path C Aldehyde Aldehyde Intermediate Ox->Aldehyde Generates Suzuki_Product C-C Coupled Kinase Scaffold Suz->Suzuki_Product Yields BH_Product C-N Coupled Kinase Scaffold BH->BH_Product Yields Aldehyde->Suz Can undergo coupling Aldehyde->BH Can undergo coupling

Caption: Core diversification strategies for the title scaffold.

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. The starting material and reagents may be harmful if swallowed, inhaled, or in contact with skin.[14]

Protocol 1: Oxidation to 5-Bromo-2-(trifluoromethyl)pyridine-4-carbaldehyde

This protocol provides a method for converting the starting alcohol into a versatile aldehyde intermediate.

Materials:

  • This compound (1.0 equiv)

  • Manganese dioxide (MnO₂, activated) (10.0 equiv)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • To a round-bottom flask charged with a magnetic stir bar, add this compound (1.0 mmol, 256 mg).

  • Dissolve the starting material in anhydrous DCM (10 mL).

  • Add activated manganese dioxide (10.0 mmol, 870 mg) to the solution in one portion.

  • Stir the resulting black suspension vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the MnO₂ solids. Wash the pad thoroughly with DCM (3 x 10 mL).

  • Combine the filtrates and concentrate under reduced pressure to yield the crude aldehyde.

  • Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to obtain the pure aldehyde.

Protocol 2: Suzuki-Miyaura Cross-Coupling with an Arylboronic Acid

This protocol details the C-C bond formation at the C5-position.[15]

Materials:

  • This compound (or the aldehyde from Protocol 1) (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

  • Potassium phosphate (K₃PO₄) (2.2 equiv)

  • 1,4-Dioxane and Water (4:1 ratio), degassed

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add the bromo-pyridine starting material (1.0 mmol, 256 mg), the arylboronic acid (1.2 mmol), K₃PO₄ (2.2 mmol, 467 mg), and Pd(PPh₃)₄ (0.05 mmol, 58 mg).

  • Establish an inert atmosphere: Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.[5][8]

  • Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from 4 to 18 hours.[5]

  • After completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (30 mL) and water (15 mL).

  • Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the desired C-C coupled product.

G Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII Ar-Pd(II)-Br L₂ OxAdd->PdII Trans Transmetalation PdII->Trans R'-B(OH)₂ Base PdII_R Ar-Pd(II)-R' L₂ Trans->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Ar-R'

Caption: Simplified catalytic cycle for Suzuki-Miyaura coupling.

Protocol 3: Buchwald-Hartwig Amination with a Primary/Secondary Amine

This protocol details the C-N bond formation at the C5-position.[11]

Materials:

  • This compound (or aldehyde) (1.0 equiv)

  • Amine (primary or secondary) (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.08 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous Toluene, degassed

Procedure:

  • In a glovebox or under a stream of inert gas, add NaOtBu (1.4 mmol, 135 mg) to a dry, sealable reaction tube equipped with a magnetic stir bar.

  • Add the bromo-pyridine starting material (1.0 mmol, 256 mg), Pd₂(dba)₃ (0.02 mmol, 18 mg), and XPhos (0.08 mmol, 38 mg).

  • Establish an inert atmosphere: Seal the tube, remove from the glovebox (if used), and evacuate and backfill with Argon or Nitrogen three times.

  • Add degassed anhydrous toluene (10 mL), followed by the amine (1.2 mmol) via syringe.

  • Seal the tube tightly and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by LC-MS. Reaction times typically range from 6 to 24 hours.

  • After completion, cool the reaction to room temperature. Carefully unseal the tube and quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the product with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude residue by flash column chromatography to isolate the desired C-N coupled product.

G Pd0 Pd(0)L OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII Ar-Pd(II)-Br L OxAdd->PdII AmineCoord Amine Coordination PdII->AmineCoord R₂NH PdII_Amine [Ar-Pd(II)-N(H)R₂]⁺ L AmineCoord->PdII_Amine Deprot Deprotonation PdII_Amine->Deprot Base PdII_Amido Ar-Pd(II)-NR₂ L Deprot->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Ar-NR₂

References

Application Notes and Protocols for the Esterification of (5-Bromo-2-(trifluoromethyl)pyridin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Esterification of a Sterically Hindered and Electron-Deficient Pyridyl Alcohol

The esterification of alcohols is a cornerstone transformation in organic synthesis, particularly within the realm of drug discovery and development where esters serve as crucial functional groups in active pharmaceutical ingredients (APIs). The target molecule, (5-Bromo-2-(trifluoromethyl)pyridin-4-yl)methanol, presents a unique set of challenges for this classic transformation. The presence of a sterically demanding trifluoromethyl group adjacent to the pyridine nitrogen and an electron-withdrawing bromine atom influences the reactivity of the pyridyl nitrogen and the accessibility of the primary alcohol. This guide provides detailed protocols and mechanistic insights for two robust esterification methods applicable to this substrate: the Steglich esterification and acylation with an acid chloride. The choice between these methods will depend on the desired scale, the nature of the carboxylic acid, and the required purity of the final product.

Method 1: Steglich Esterification for Mild and Efficient Coupling

The Steglich esterification is a powerful method for forming esters from carboxylic acids and alcohols under mild, neutral conditions, making it ideal for sensitive substrates.[1][2] The reaction utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or the water-soluble alternative 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with a catalytic amount of 4-(dimethylamino)pyridine (DMAP).[3][4]

Causality of Experimental Choices
  • DCC/EDC : These reagents act as dehydrating agents, activating the carboxylic acid to form a highly reactive O-acylisourea intermediate.[5]

  • DMAP : This hypernucleophilic catalyst intercepts the O-acylisourea intermediate to form an N-acylpyridinium species. This new intermediate is even more reactive towards the alcohol and is not prone to the side reaction of N-acylurea formation that can plague carbodiimide-mediated couplings.[1][5]

  • Solvent : Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) are commonly used as they are inert and effectively solubilize the reactants.

Experimental Protocol: Steglich Esterification
  • Reagent Preparation : To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq), the desired carboxylic acid (1.1 eq), and DMAP (0.1 eq).

  • Dissolution : Dissolve the solids in anhydrous DCM (or THF) to a concentration of approximately 0.1 M with respect to the alcohol.

  • Initiation : Cool the reaction mixture to 0 °C in an ice bath. Add a solution of DCC (1.2 eq) or EDC (1.2 eq) in anhydrous DCM dropwise over 10-15 minutes.

  • Reaction Progression : Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification :

    • If DCC was used, a white precipitate of dicyclohexylurea (DCU) will form. Filter the reaction mixture through a pad of Celite® to remove the DCU, washing the filter cake with additional DCM.

    • If EDC was used, the urea byproduct is water-soluble and can be removed by an aqueous workup.

    • Wash the organic filtrate sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • The crude product can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to yield the pure ester.

Data Summary: Steglich Esterification
ParameterConditionRationale
Alcohol This compoundSubstrate
Carboxylic Acid 1.1 eqSlight excess to drive the reaction to completion.
Coupling Agent DCC or EDC (1.2 eq)Activates the carboxylic acid.[5]
Catalyst DMAP (0.1 eq)Accelerates the reaction and suppresses side products.[1][5]
Solvent Anhydrous DCM or THFInert solvent to dissolve reactants.
Temperature 0 °C to Room TemperatureMild conditions to prevent degradation of sensitive substrates.[2]
Reaction Time 12-24 hoursTypical duration for complete conversion.

Diagram: Steglich Esterification Workflow

Steglich_Esterification_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Alcohol, Carboxylic Acid, DMAP dissolve Dissolve in Anhydrous DCM reagents->dissolve cool Cool to 0 °C dissolve->cool add_dcc Add DCC/EDC Solution cool->add_dcc stir Stir at RT (12-24h) add_dcc->stir monitor Monitor via TLC/LC-MS stir->monitor filter Filter DCU (if DCC) or Aqueous Wash (if EDC) monitor->filter extract Aqueous Washes (HCl, NaHCO₃, Brine) filter->extract dry Dry (Na₂SO₄) & Concentrate extract->dry purify Column Chromatography dry->purify

Caption: Workflow for the Steglich esterification.

Method 2: Acylation with Acid Chlorides for Rapid and High-Yielding Ester Formation

For a more rapid and often higher-yielding alternative, acylation with an acid chloride is an excellent choice. This method is particularly effective for less reactive alcohols. The reaction proceeds via a nucleophilic acyl substitution mechanism and requires a base to neutralize the HCl byproduct.[6][7]

Causality of Experimental Choices
  • Acid Chloride : Acid chlorides are highly reactive acylating agents, ensuring a fast and generally irreversible reaction.[8]

  • Pyridine : Pyridine serves a dual role. It acts as a base to scavenge the HCl generated during the reaction, preventing protonation of the alcohol and the product pyridine nitrogen. It can also act as a nucleophilic catalyst by forming a highly reactive acyl-pyridinium intermediate.[6][9]

  • Solvent : Anhydrous DCM is a suitable solvent due to its inert nature and ability to dissolve the reactants and intermediates.

Experimental Protocol: Acylation with Acid Chloride
  • Reagent Preparation : In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DCM.

  • Base Addition : Add anhydrous pyridine (1.5 - 2.0 eq) to the solution.

  • Acylation : Cool the mixture to 0 °C in an ice bath. Add the desired acid chloride (1.1 eq) dropwise. A precipitate of pyridinium hydrochloride may form.

  • Reaction Progression : Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up and Purification :

    • Dilute the reaction mixture with DCM.

    • Wash the organic layer sequentially with water, 1 M aqueous copper (II) sulfate solution (to remove excess pyridine), saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (e.g., hexanes/ethyl acetate gradient).

Data Summary: Acylation with Acid Chloride
ParameterConditionRationale
Alcohol This compoundSubstrate
Acylating Agent Acid Chloride (1.1 eq)Highly reactive, drives the reaction to completion.[8]
Base Pyridine (1.5 - 2.0 eq)Neutralizes HCl byproduct and can act as a catalyst.[6][9]
Solvent Anhydrous DCMInert solvent.
Temperature 0 °C to Room TemperatureControls the initial exothermic reaction.
Reaction Time 1-4 hoursTypically a rapid transformation.

Diagram: Acylation with Acid Chloride Mechanism

Acyl_Chloride_Mechanism cluster_activation Activation (Optional Path) cluster_nucleophilic_attack Nucleophilic Attack cluster_elimination Elimination & Deprotonation acyl_chloride R-COCl acyl_pyridinium Acyl-pyridinium Intermediate acyl_chloride->acyl_pyridinium Pyridine Attack pyridine Pyridine pyridine->acyl_pyridinium tetrahedral_intermediate Tetrahedral Intermediate acyl_pyridinium->tetrahedral_intermediate Alcohol Attack alcohol Pyridyl Alcohol alcohol->tetrahedral_intermediate ester_h Protonated Ester tetrahedral_intermediate->ester_h Collapse & Cl⁻ Elimination final_ester Final Ester ester_h->final_ester Deprotonation by Pyridine

Caption: Mechanism of acylation with an acid chloride.

Troubleshooting and Considerations

  • Low Yields in Steglich Esterification : If the reaction is sluggish, ensure all reagents and solvents are strictly anhydrous. The addition of a slight excess of DCC/EDC and allowing for a longer reaction time may improve conversion.

  • Side Products : In the acylation with acid chlorides, the use of a non-nucleophilic base like triethylamine can be considered if the pyridine-catalyzed pathway is problematic, although pyridine is generally preferred for its catalytic role.[10]

  • Purification : The polarity of the resulting ester will depend on the nature of the "R" group from the carboxylic acid or acid chloride. Adjust the eluent system for column chromatography accordingly. The pyridine ring in the product may streak on silica gel; adding a small amount of triethylamine (0.1-1%) to the eluent can mitigate this.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • DCC is a potent skin sensitizer. Handle with extreme care.

  • Acid chlorides are corrosive and lachrymatory. Handle with caution.

  • Pyridine is flammable and has a strong, unpleasant odor.

Conclusion

The esterification of this compound can be successfully achieved using either the Steglich protocol or acylation with an acid chloride. The Steglich method offers mild conditions suitable for complex and sensitive carboxylic acids, while the acid chloride method provides a rapid and high-yielding route for more robust substrates. The choice of method should be guided by the specific requirements of the synthetic route and the properties of the coupling partners.

References

Application Notes & Protocols: Strategic Derivatization of the Hydroxyl Group on (5-Bromo-2-(trifluoromethyl)pyridin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

(5-Bromo-2-(trifluoromethyl)pyridin-4-yl)methanol is a key heterocyclic building block in medicinal chemistry, valued for its unique electronic properties and synthetic versatility. The primary hydroxyl group serves as a critical handle for introducing a diverse array of functionalities, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs. This document provides a comprehensive guide to the strategic derivatization of this hydroxyl group, detailing robust protocols for esterification, etherification, and silylation. The causality behind experimental choices, self-validating protocol design, and authoritative references are integrated to ensure scientific integrity and practical applicability.

Introduction: The Strategic Importance of Derivatization

The chemical scaffold of this compound presents a unique combination of a nucleophilic hydroxyl group and an electron-deficient pyridine ring, substituted with a bulky, electron-withdrawing trifluoromethyl group and a bromine atom amenable to further cross-coupling reactions. Derivatization of the hydroxymethyl moiety is a cornerstone of lead optimization, allowing for the modulation of critical drug-like properties:

  • Solubility and Lipophilicity: Conversion of the polar hydroxyl group to esters or ethers can significantly alter the compound's lipophilicity (LogP), impacting its solubility, permeability, and pharmacokinetic profile.

  • Metabolic Stability: The hydroxyl group is a potential site for phase II metabolism (e.g., glucuronidation). Masking this group can block or redirect metabolic pathways, thereby increasing the compound's half-life.

  • Target Engagement: The introduction of new functional groups can establish additional binding interactions (e.g., hydrogen bonds, van der Waals forces) with the biological target, enhancing potency and selectivity.

  • Prodrug Strategies: Esterification is a common strategy to create prodrugs that can be cleaved in vivo to release the active parent molecule, often improving bioavailability.

This guide provides detailed, validated protocols for the most common and effective derivatization strategies for this specific substrate.

Reaction Workflow Overview

The following diagram illustrates the primary pathways for the derivatization of the starting material, this compound.

G cluster_start Starting Material cluster_products Derivatized Products SM This compound Ester Ester Derivative SM->Ester Esterification (Acyl Halides, Anhydrides, Carboxylic Acids) Ether Ether Derivative SM->Ether Etherification (Williamson Synthesis, Mitsunobu Reaction) SilylEther Silyl Ether Derivative SM->SilylEther Silylation (Silyl Halides, Silyl Triflates) G cluster_williamson Williamson Ether Synthesis Workflow Start Alcohol + NaH Alkoxide Alkoxide Formation (H₂ evolution) Start->Alkoxide 0 °C, THF/DMF AddHalide Add Alkyl Halide (R-X) Alkoxide->AddHalide SN2 Sₙ2 Reaction AddHalide->SN2 RT or Heat Product Ether Product SN2->Product Quench Aqueous Quench Product->Quench Purify Purification Quench->Purify

Application Notes and Protocols for Palladium-Catalyzed Reactions Involving (5-Bromo-2-(trifluoromethyl)pyridin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Trifluoromethylated Pyridine Building Block

(5-Bromo-2-(trifluoromethyl)pyridin-4-yl)methanol is a key heterocyclic building block of significant interest to researchers in medicinal chemistry and materials science.[1] The trifluoromethyl (-CF3) group, a powerful electron-withdrawing moiety, imparts unique properties to the parent pyridine ring, including enhanced metabolic stability and increased lipophilicity, which are highly desirable in drug candidates.[2] The bromine atom at the 5-position serves as a versatile handle for a suite of palladium-catalyzed cross-coupling reactions, enabling the strategic introduction of diverse molecular fragments. Furthermore, the hydroxymethyl group at the 4-position offers a site for subsequent functionalization, making this substrate a trifunctional synthon for the construction of complex molecular architectures.

This guide provides an in-depth exploration of key palladium-catalyzed reactions utilizing this compound, offering both mechanistic insights and detailed, field-proven protocols for its successful derivatization.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction stands as a cornerstone of modern synthetic chemistry for its reliability in forming carbon-carbon bonds between aryl halides and organoboron compounds.[3][4] The reaction's tolerance for a wide range of functional groups and the general stability of boronic acids make it an ideal choice for the derivatization of our substrate.

Mechanistic Considerations & Rationale

The catalytic cycle of the Suzuki-Miyaura coupling is a well-established sequence of oxidative addition, transmetalation, and reductive elimination. The electron-deficient nature of the pyridine ring in this compound, accentuated by the -CF3 group, facilitates the initial oxidative addition of the C-Br bond to the Pd(0) catalyst.[5] The choice of catalyst, ligand, and base is critical for an efficient reaction. A common and effective catalyst system for this type of substrate is Pd(dppf)Cl2, where the dppf ligand provides the necessary stability and reactivity to the palladium center.[3] An inorganic base, such as potassium carbonate, is required to facilitate the transmetalation step, where the organic moiety is transferred from the boronic acid to the palladium complex.

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • This compound

  • Arylboronic acid (1.1 equivalents)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) ([Pd(dppf)Cl₂]) (2-5 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane and Water (4:1 mixture), degassed

  • Schlenk flask or sealed reaction vial

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the desired arylboronic acid (1.1 eq), Pd(dppf)Cl₂ (0.02-0.05 eq), and K₂CO₃ (2.0 eq).

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the degassed 1,4-dioxane/water (4:1) solvent mixture via syringe. The typical concentration is 0.1 M with respect to the starting bromide.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS). Reaction times typically range from 4 to 16 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

ParameterRecommended ConditionRationale
Catalyst Pd(dppf)Cl₂Robust and efficient for a wide range of aryl bromides.
Ligand dppf (in catalyst complex)Provides stability and promotes reductive elimination.
Base K₂CO₃Effective for transmetalation with boronic acids.
Solvent 1,4-Dioxane/Water (4:1)Good solubility for both organic and inorganic reagents.
Temperature 90-100 °CProvides sufficient energy for the catalytic cycle to proceed efficiently.

Sonogashira Coupling: Synthesis of Arylalkynes

The Sonogashira coupling is a highly efficient method for the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[6] This reaction is invaluable for introducing linear, rigid alkyne functionalities into molecules, which can serve as precursors for further transformations or as key structural elements in materials science.

Mechanistic Considerations & Rationale

The Sonogashira reaction typically employs a dual catalytic system of palladium and copper(I).[7] The palladium catalyst undergoes oxidative addition with the aryl bromide. Concurrently, the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide, which is more nucleophilic than the alkyne itself. This copper acetylide then undergoes transmetalation with the Pd(II)-aryl complex. The cycle is completed by reductive elimination to yield the arylalkyne and regenerate the Pd(0) catalyst. Copper-free Sonogashira protocols have also been developed to avoid issues with homocoupling of the alkyne.[8]

Caption: Dual catalytic cycles in the Sonogashira coupling.

Experimental Protocol: Sonogashira Coupling

Materials:

  • This compound

  • Terminal alkyne (1.2 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (2-5 mol%)

  • Copper(I) iodide (CuI) (3-10 mol%)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (as base and co-solvent)

  • Anhydrous, degassed solvent (e.g., Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF))

  • Schlenk flask or sealed reaction vial

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02-0.05 eq), and CuI (0.03-0.10 eq).

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the anhydrous, degassed solvent (e.g., THF) followed by the amine base (e.g., Et₃N, typically used in excess or as the solvent).

  • Add the terminal alkyne (1.2 eq) dropwise via syringe at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until completion.

  • Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from 1 to 12 hours.

  • Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

ParameterRecommended ConditionRationale
Pd Catalyst Pd(PPh₃)₂Cl₂A common and effective precatalyst for Sonogashira reactions.
Cu Co-catalyst CuIActivates the terminal alkyne for transmetalation.
Base Et₃N or DIPEAActs as a base to deprotonate the alkyne and as an HCl scavenger.
Solvent THF or DMFGood solubility for reactants and catalysts.
Temperature Room Temp to 60 °CMild conditions are often sufficient for this efficient coupling.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, a linkage ubiquitous in pharmaceuticals.[9][10] This reaction allows for the coupling of aryl halides with a wide variety of primary and secondary amines.

Mechanistic Considerations & Rationale

The catalytic cycle for the Buchwald-Hartwig amination involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine and subsequent deprotonation by a base to form a palladium-amido complex.[11] Reductive elimination from this complex yields the desired arylamine and regenerates the Pd(0) catalyst. The choice of a bulky, electron-rich phosphine ligand is crucial to facilitate both the oxidative addition and the final reductive elimination step. A strong, non-nucleophilic base like sodium tert-butoxide is typically required to deprotonate the amine in the catalytic cycle.

Buchwald_Hartwig_Workflow A Prepare Reaction Vessel (Schlenk Flask, Inert Atmosphere) B Add Solids: (5-Bromo-2-(CF3)pyridin-4-yl)methanol Pd Catalyst & Ligand Base (NaOtBu) A->B C Add Degassed Solvent (e.g., Toluene) B->C D Add Amine Coupling Partner C->D E Heat Reaction Mixture (80-110 °C) D->E F Monitor Progress (TLC, LC-MS) E->F G Work-up: Quench, Extract, Wash F->G Reaction Complete H Purification (Column Chromatography) G->H I Final Product: N-Aryl Pyridine Derivative H->I

Caption: Experimental workflow for Buchwald-Hartwig amination.

Experimental Protocol: Buchwald-Hartwig Amination

Materials:

  • This compound

  • Primary or secondary amine (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-2.5 mol%)

  • Bulky phosphine ligand (e.g., Xantphos, RuPhos) (1.1-1.2 eq relative to Pd)

  • Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

  • Sealed reaction tube or Schlenk flask

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry, sealable reaction tube equipped with a magnetic stir bar, add the palladium precatalyst, the phosphine ligand, and sodium tert-butoxide under an inert atmosphere.

  • Add this compound (1.0 eq).

  • Evacuate and backfill the tube with the inert gas three times.

  • Add the anhydrous, degassed solvent (e.g., toluene).

  • Add the amine coupling partner (1.2 eq).

  • Seal the tube tightly and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by LC-MS. Reaction times can vary from 6 to 24 hours.

  • After completion, cool the reaction to room temperature.

  • Carefully open the reaction tube and quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

ParameterRecommended ConditionRationale
Pd Precatalyst Pd(OAc)₂ or Pd₂(dba)₃Common and effective Pd(II) and Pd(0) sources.
Ligand Xantphos or RuPhosBulky, electron-rich ligands that promote efficient C-N coupling.
Base NaOtBuStrong, non-nucleophilic base required for amine deprotonation.
Solvent Toluene or DioxaneAnhydrous, non-protic solvents are essential.
Temperature 80-110 °CNecessary to drive the reaction to completion.

Other Potential Palladium-Catalyzed Transformations

The versatility of this compound extends to other significant palladium-catalyzed reactions, including the Heck, Stille, and cyanation reactions.

  • Heck Reaction: This reaction would couple the substrate with an alkene to form a substituted styrenyl-pyridine derivative.[12][13] Typical conditions involve a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand, a base (e.g., Et₃N), and a polar aprotic solvent like DMF at elevated temperatures.[14]

  • Stille Coupling: The Stille reaction couples the substrate with an organostannane reagent.[15][16] This reaction is known for its tolerance of a wide variety of functional groups, though the toxicity of tin reagents is a drawback.[17][18]

  • Cyanation: The introduction of a nitrile group can be achieved through palladium-catalyzed cyanation using a cyanide source like zinc cyanide (Zn(CN)₂). This transformation provides a valuable synthetic handle for further elaboration into amides, carboxylic acids, or amines.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of complex, functionalized pyridine derivatives. The palladium-catalyzed cross-coupling reactions detailed in this guide—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig—provide robust and reliable methods for its elaboration. By understanding the mechanistic principles behind these transformations and carefully selecting the appropriate reaction conditions, researchers can effectively leverage this substrate to accelerate their synthetic programs in drug discovery and materials science.

References

Application Notes and Protocols for the Scale-up Synthesis of (5-Bromo-2-(trifluoromethyl)pyridin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of a Fluorinated Pyridyl Scaffold

(5-Bromo-2-(trifluoromethyl)pyridin-4-yl)methanol is a key building block in contemporary medicinal and agrochemical research. The unique substitution pattern of the pyridine ring—featuring a bromine atom for subsequent cross-coupling reactions, a strongly electron-withdrawing trifluoromethyl group that can enhance metabolic stability and binding affinity, and a hydroxymethyl group for further functionalization—makes it a highly valuable intermediate. The successful and safe scale-up of its synthesis is therefore a critical step in the development of novel pharmaceuticals and crop protection agents.

This guide provides a comprehensive overview of the synthetic considerations for transitioning the preparation of this compound from the laboratory bench to a larger scale. We will delve into a robust and scalable synthetic route, focusing on the critical process parameters, safety protocols, and analytical controls necessary for a successful and reproducible outcome.

Synthetic Strategy: From Carboxylic Acid to Alcohol

The most direct and scalable approach for the synthesis of this compound is the reduction of its corresponding carboxylic acid, 5-bromo-2-(trifluoromethyl)isonicotinic acid. This precursor is commercially available, providing a solid starting point for process development. While other methods, such as Grignard reactions, could be envisioned, they often present significant safety challenges, particularly with trifluoromethyl-substituted aryl halides, which are known to have thermal stability issues.

The reduction of a carboxylic acid to a primary alcohol is a fundamental transformation in organic synthesis. For scale-up, the choice of reducing agent is paramount, balancing reactivity, selectivity, cost, and safety. While powerful hydrides like lithium aluminum hydride (LiAlH4) are effective, their high reactivity and violent quenching procedures make them less desirable for large-scale operations. Sodium borohydride (NaBH4) is a milder and safer alternative, but it typically does not reduce carboxylic acids under standard conditions. However, its reactivity can be enhanced by the addition of activating agents or by using it in combination with a Lewis acid to generate borane (BH3) in situ. Borane itself, often used as a solution of its tetrahydrofuran complex (BH3•THF), is an excellent reagent for the selective reduction of carboxylic acids in the presence of other functional groups.

Given the considerations of safety, selectivity, and scalability, this guide will focus on a borane-mediated reduction of 5-bromo-2-(trifluoromethyl)isonicotinic acid.

Visualizing the Synthetic Workflow

Synthesis_Workflow Start 5-Bromo-2-(trifluoromethyl)isonicotinic Acid Reduction Reduction with BH3•THF Start->Reduction THF Workup Aqueous Work-up & Quenching Reduction->Workup e.g., Methanol, Water Purification Purification (e.g., Crystallization/Chromatography) Workup->Purification Product This compound Purification->Product Analysis QC Analysis (HPLC, NMR, MS) Product->Analysis

Caption: Synthetic workflow for this compound.

Laboratory-Scale Synthesis Protocol (Exemplary)

This protocol details a representative procedure for the synthesis of this compound on a laboratory scale, serving as a baseline for scale-up considerations.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (g)Moles (mmol)Equivalents
5-Bromo-2-(trifluoromethyl)isonicotinic acid270.0110.037.01.0
Borane-tetrahydrofuran complex (1 M in THF)-111 mL1113.0
Tetrahydrofuran (THF), anhydrous-100 mL--
Methanol-50 mL--
Saturated aqueous sodium bicarbonate solution-100 mL--
Brine-50 mL--
Ethyl acetate-200 mL--
Anhydrous magnesium sulfate----

Procedure:

  • Reaction Setup: A 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet is dried in an oven and cooled under a stream of nitrogen.

  • Dissolution: 5-Bromo-2-(trifluoromethyl)isonicotinic acid (10.0 g, 37.0 mmol) is charged into the flask, followed by anhydrous tetrahydrofuran (100 mL). The mixture is stirred until the acid is fully dissolved.

  • Cooling: The solution is cooled to 0-5 °C using an ice-water bath.

  • Addition of Reducing Agent: Borane-tetrahydrofuran complex (1 M solution in THF, 111 mL, 111 mmol) is added dropwise via the dropping funnel over a period of 60-90 minutes, maintaining the internal temperature below 10 °C. The reaction is exothermic, and careful control of the addition rate is crucial.

  • Reaction Monitoring: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Quenching: The reaction is carefully quenched by slowly adding methanol (50 mL) dropwise at 0-5 °C to destroy any excess borane. Vigorous gas evolution (hydrogen) will be observed.

  • Aqueous Work-up: The mixture is then poured into a saturated aqueous solution of sodium bicarbonate (100 mL) and extracted with ethyl acetate (2 x 100 mL).

  • Washing and Drying: The combined organic layers are washed with brine (50 mL), dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford this compound as a solid.

Scale-up Synthesis: Critical Considerations and Protocol

Transitioning from a laboratory-scale synthesis to a pilot or production scale introduces a new set of challenges that must be addressed to ensure safety, efficiency, and product quality.

Causality Behind Experimental Choices for Scale-up:
  • Reagent Selection: Borane-THF is chosen for its high selectivity for carboxylic acids and its commercial availability as a solution, which simplifies handling on a larger scale. The use of a solution also aids in better heat management during the addition.

  • Solvent: Anhydrous THF is an excellent solvent for both the starting material and the borane complex, and its relatively low boiling point simplifies its removal during work-up.

  • Temperature Control: The reduction of carboxylic acids with borane is exothermic. Maintaining a low temperature during the addition of the reducing agent is critical to prevent runaway reactions and the formation of byproducts. On a large scale, this requires a reactor with efficient cooling capabilities.

  • Quenching: The quenching of excess borane with methanol is a highly exothermic process that generates flammable hydrogen gas. This step must be performed slowly and with adequate ventilation and spark-free equipment. The choice of methanol is due to its miscibility with the reaction mixture and its ability to react controllably with the excess borane.

  • Work-up and Purification: A robust and scalable purification method is essential. While chromatography is suitable for small quantities, crystallization is generally preferred for large-scale production due to its cost-effectiveness and efficiency.

Process Safety Management:
  • Hazard Analysis: A thorough hazard analysis should be conducted before any scale-up operation. Key hazards include the flammability of THF, the exothermicity of the reaction and quenching steps, and the generation of hydrogen gas.[1]

  • Personal Protective Equipment (PPE): Appropriate PPE, including flame-retardant lab coats, safety goggles, and chemical-resistant gloves, must be worn at all times.[2][3]

  • Engineering Controls: The reaction should be carried out in a well-ventilated area, preferably in a chemical fume hood or a walk-in hood for larger scales. The reactor should be equipped with a reliable cooling system, a pressure relief device, and an inert gas blanketing system.

  • Waste Disposal: All waste materials, including residual borane and brominated organic compounds, must be disposed of according to institutional and governmental regulations.[2]

Scaled-up Protocol (Illustrative 1 kg Scale):

Equipment:

  • 20 L jacketed glass reactor with overhead stirring, temperature probe, nitrogen inlet, and a condenser.

  • Addition funnel or pump for controlled reagent addition.

  • Appropriate work-up and filtration equipment.

Procedure:

  • Reactor Preparation: The 20 L reactor is thoroughly cleaned, dried, and purged with nitrogen.

  • Charging Reactants: 5-Bromo-2-(trifluoromethyl)isonicotinic acid (1.0 kg, 3.70 mol) and anhydrous THF (10 L) are charged into the reactor. The mixture is stirred until a clear solution is obtained.

  • Cooling: The reactor jacket is cooled to maintain an internal temperature of 0-5 °C.

  • Controlled Addition: Borane-THF complex (1 M in THF, 11.1 L, 11.1 mol) is added via a pump at a controlled rate to maintain the internal temperature below 10 °C. The addition time should be scaled up appropriately (e.g., 4-6 hours).

  • Reaction and Monitoring: The reaction is stirred at room temperature for 16-24 hours, with regular monitoring by HPLC to confirm the consumption of the starting material.

  • Controlled Quenching: The reaction mixture is cooled back to 0-5 °C. Methanol (5 L) is added slowly and controllably to quench the excess borane, ensuring the temperature does not exceed 15 °C and that the rate of hydrogen evolution is managed.

  • Work-up: The reaction mixture is transferred to a suitable vessel containing a stirred solution of saturated aqueous sodium bicarbonate (10 L). The layers are separated, and the aqueous layer is extracted with ethyl acetate (2 x 5 L).

  • Washing and Concentration: The combined organic layers are washed with brine (5 L) and then concentrated under reduced pressure.

  • Crystallization: The crude product is dissolved in a minimal amount of hot ethyl acetate, and hexanes are added slowly until turbidity is observed. The mixture is cooled slowly to induce crystallization. The solid product is collected by filtration, washed with cold hexanes, and dried under vacuum to yield pure this compound.

Analytical Quality Control

To ensure the identity and purity of the final product, a suite of analytical techniques should be employed.

Analytical TechniquePurpose
High-Performance Liquid Chromatography (HPLC) To determine the purity of the final product and to monitor reaction progress.
Nuclear Magnetic Resonance (NMR) Spectroscopy To confirm the chemical structure of the product.
Mass Spectrometry (MS) To confirm the molecular weight of the product.
Fourier-Transform Infrared (FTIR) Spectroscopy To identify the presence of key functional groups (e.g., -OH).

A validated HPLC method is crucial for in-process control and final product release. A typical reversed-phase HPLC method would be developed to separate the starting material, product, and any potential impurities.

Logical Relationships in Process Safety

Process_Safety cluster_hazards Potential Hazards cluster_controls Control Measures Exotherm Exothermic Reaction Temp_Control Efficient Cooling & Controlled Addition Exotherm->Temp_Control H2_Gas Hydrogen Gas Evolution Ventilation Adequate Ventilation & Inert Atmosphere H2_Gas->Ventilation Quench Controlled Quenching Procedure H2_Gas->Quench Flammable_Solvents Flammable Solvents (THF) Flammable_Solvents->Ventilation Grounding Grounding & Bonding of Equipment Flammable_Solvents->Grounding Toxic_Reagents Toxic/Corrosive Reagents Toxic_Reagents->Ventilation PPE Appropriate PPE Toxic_Reagents->PPE

Caption: Interplay of hazards and control measures in the scale-up process.

Conclusion

The scale-up synthesis of this compound via the borane-mediated reduction of 5-bromo-2-(trifluoromethyl)isonicotinic acid is a viable and robust strategy. Success hinges on a thorough understanding of the reaction mechanism, careful control of process parameters—particularly temperature and addition rates—and a steadfast commitment to safety. By implementing the protocols and considerations outlined in this guide, researchers and drug development professionals can confidently and safely produce this valuable intermediate on a larger scale, paving the way for the advancement of new technologies in the pharmaceutical and agrochemical industries.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of (5-Bromo-2-(trifluoromethyl)pyridin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (5-Bromo-2-(trifluoromethyl)pyridin-4-yl)methanol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important building block. Here, we will address common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions to help you improve your reaction yields and obtain a high-purity product.

Introduction to the Synthesis

The primary and most effective route for the synthesis of this compound is the reduction of its corresponding carboxylic acid, 5-Bromo-2-(trifluoromethyl)isonicotinic acid. This transformation is typically achieved using a powerful reducing agent, as the electron-withdrawing nature of the trifluoromethyl group and the pyridine ring can make the reduction challenging.

This guide will focus on the widely-used and effective reduction with Lithium Aluminum Hydride (LiAlH₄). While other reducing agents may be employed, LiAlH₄ is a reliable choice for this conversion, provided the reaction is performed with careful attention to technique and safety.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of this compound. Each issue is presented in a question-and-answer format, providing potential causes and actionable solutions.

Issue 1: Low or No Product Yield

  • Question: I am observing a very low yield of the desired alcohol, or the reaction does not seem to be proceeding at all. What are the likely causes and how can I improve the outcome?

  • Answer: Low or no yield in this reduction can stem from several factors, primarily related to the quality of reagents and the reaction conditions.

    • Inactive Reducing Agent: Lithium Aluminum Hydride is highly reactive and moisture-sensitive. If your LiAlH₄ has been improperly stored or has been exposed to atmospheric moisture, its reducing capacity will be significantly diminished.

      • Solution: Always use freshly opened or properly stored LiAlH₄ from a reputable supplier. Ensure that you are using a sufficient excess of the reducing agent to account for any minor degradation and to drive the reaction to completion. A 2-3 fold molar excess of LiAlH₄ relative to the starting carboxylic acid is a good starting point.

    • Poor Quality Starting Material: Impurities in the 5-Bromo-2-(trifluoromethyl)isonicotinic acid can interfere with the reaction.

      • Solution: Ensure your starting material is of high purity. If necessary, purify the carboxylic acid by recrystallization before proceeding with the reduction.

    • Inadequate Reaction Temperature: While the reaction is typically initiated at a low temperature for safety, it may require warming to proceed at a reasonable rate.

      • Solution: After the initial exothermic reaction upon addition of the starting material has subsided, gradually warm the reaction mixture to room temperature or even gentle reflux to ensure the reaction goes to completion. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time and temperature.

Issue 2: Formation of a White Precipitate During Workup That is Difficult to Filter

  • Question: After quenching the reaction, I am left with a gelatinous aluminum salt precipitate that is very difficult to filter and seems to be trapping my product. How can I improve the workup procedure?

  • Answer: This is a very common issue with LiAlH₄ reductions. The aluminum salts formed during the quench can be challenging to handle.

    • Fieser Workup: A widely adopted and effective method for quenching LiAlH₄ reactions is the Fieser workup. This procedure is designed to produce a granular, easily filterable precipitate.

      • Solution: For a reaction containing 'x' grams of LiAlH₄, cool the reaction mixture in an ice bath and slowly and carefully add:

        • 'x' mL of water

        • 'x' mL of 15% aqueous sodium hydroxide solution

        • '3x' mL of water After the additions, allow the mixture to warm to room temperature and stir vigorously for at least 30 minutes. The resulting granular precipitate can then be easily removed by filtration.[1]

Issue 3: Presence of Unreacted Starting Material in the Final Product

  • Question: My final product is contaminated with the starting carboxylic acid. How can I ensure the reaction goes to completion and how do I remove the unreacted starting material?

  • Answer: Incomplete conversion is a common reason for the presence of the starting material.

    • Driving the Reaction to Completion: As mentioned in Issue 1, ensuring the activity of your LiAlH₄ and allowing for sufficient reaction time and temperature are crucial.

      • Solution: Monitor the reaction by TLC until the starting material spot is no longer visible. If the reaction stalls, a small, careful addition of fresh LiAlH₄ may be necessary.

    • Purification: If you still have unreacted carboxylic acid in your crude product, it can be removed during the workup or by column chromatography.

      • Solution: During the aqueous workup, you can wash the organic layer with a dilute basic solution (e.g., saturated sodium bicarbonate) to extract the acidic starting material. For purification of the final product, column chromatography on silica gel is effective. The less polar alcohol product will elute before the more polar carboxylic acid.

Issue 4: Observation of Side Products

  • Question: I am observing unexpected spots on my TLC plate and my final product has a lower than expected purity. What are the potential side reactions and how can I minimize them?

  • Answer: Several side reactions are possible in this synthesis.

    • Over-reduction: While the primary alcohol is the desired product, under harsh conditions, further reduction is a possibility, although less common for this specific substrate.

    • Debromination: A potential side reaction with strong reducing agents like LiAlH₄ is the reduction of the carbon-bromine bond, leading to the formation of (2-(Trifluoromethyl)pyridin-4-yl)methanol as a byproduct.

      • Solution: To minimize debromination, maintain a controlled temperature during the reaction. Adding the starting material slowly to the LiAlH₄ suspension at a low temperature (e.g., 0 °C) can help to control the exotherm and reduce the likelihood of this side reaction.

    • Formation of the Aldehyde Intermediate: The reduction of a carboxylic acid to an alcohol proceeds through an aldehyde intermediate.[2][3][4][5] Because the aldehyde is more reactive than the starting carboxylic acid, it is typically reduced immediately. However, under certain conditions, trace amounts of the aldehyde or related byproducts may be present.

      • Solution: Ensuring a sufficient excess of LiAlH₄ and allowing the reaction to go to completion will minimize the presence of the intermediate aldehyde.

Frequently Asked Questions (FAQs)

  • Q1: Can I use Sodium Borohydride (NaBH₄) for this reduction?

    • A1: No, Sodium Borohydride is generally not a strong enough reducing agent to reduce carboxylic acids.[2][5][6] You will likely observe little to no reaction if you use NaBH₄. Lithium Aluminum Hydride (LiAlH₄) or other strong reducing agents like borane (BH₃) are required for this transformation.

  • Q2: What is the best solvent for this reaction?

    • A2: Anhydrous ethereal solvents are the best choice for LiAlH₄ reductions. Anhydrous tetrahydrofuran (THF) or diethyl ether are commonly used. It is critical that the solvent is completely dry, as any water will react violently with the LiAlH₄ and deactivate it.

  • Q3: How can I monitor the progress of the reaction?

    • A3: Thin Layer Chromatography (TLC) is the most convenient method for monitoring the reaction. Use a suitable solvent system (e.g., a mixture of ethyl acetate and hexanes) to separate the starting material (more polar) from the product (less polar). The reaction is complete when the spot corresponding to the starting material is no longer visible.

  • Q4: What are the key safety precautions for this reaction?

    • A4: Lithium Aluminum Hydride reacts violently with water and protic solvents, releasing flammable hydrogen gas. All glassware must be thoroughly dried, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon). The quenching of the reaction is also highly exothermic and must be done slowly and with cooling in an ice bath. Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

Experimental Protocols

Detailed Step-by-Step Methodology for the Reduction of 5-Bromo-2-(trifluoromethyl)isonicotinic acid

This protocol is a representative method for the synthesis of this compound.

Materials and Equipment:

  • 5-Bromo-2-(trifluoromethyl)isonicotinic acid

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Deionized Water

  • 15% aqueous Sodium Hydroxide (NaOH) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethyl Acetate

  • Hexanes

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Dropping funnel

  • Inert atmosphere setup (Nitrogen or Argon)

  • Ice bath

Procedure:

  • Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under an inert atmosphere, suspend Lithium Aluminum Hydride (2.0-3.0 molar equivalents) in anhydrous THF.

  • Addition of Starting Material: Dissolve 5-Bromo-2-(trifluoromethyl)isonicotinic acid (1.0 molar equivalent) in anhydrous THF in the dropping funnel. Cool the LiAlH₄ suspension to 0 °C using an ice bath. Slowly add the solution of the carboxylic acid to the LiAlH₄ suspension with vigorous stirring. Control the rate of addition to maintain the internal temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours. Monitor the reaction progress by TLC. If the reaction is sluggish, gently warm the mixture to reflux for 1-2 hours until the starting material is consumed.

  • Work-up (Fieser Method): Cool the reaction mixture to 0 °C in an ice bath. For every 'x' grams of LiAlH₄ used, slowly and sequentially add:

    • 'x' mL of water

    • 'x' mL of 15% aqueous NaOH

    • '3x' mL of water

  • Isolation: Remove the ice bath and stir the mixture vigorously at room temperature for 30 minutes. The resulting white precipitate should be granular and easy to filter. Filter the solid through a pad of Celite® and wash the filter cake thoroughly with THF and ethyl acetate.

  • Purification: Combine the filtrate and the washings and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield this compound as a solid.

Data Presentation

Table 1: Reactants and Stoichiometry

ReagentMolecular Weight ( g/mol )Molar Ratio
5-Bromo-2-(trifluoromethyl)isonicotinic acid270.011.0
Lithium Aluminum Hydride (LiAlH₄)37.952.0 - 3.0

Table 2: Typical Reaction Conditions and Yield

ParameterValue
Reaction Temperature0 °C to reflux
Reaction Time3 - 6 hours
SolventAnhydrous THF
Typical Yield70-90%

Visualizations

reaction_mechanism cluster_0 Step 1: Deprotonation cluster_1 Step 2: Reduction to Aldehyde Intermediate cluster_2 Step 3: Reduction to Alcohol cluster_3 Step 4: Workup Carboxylic_Acid 5-Bromo-2-(trifluoromethyl) isonicotinic acid Carboxylate Lithium Carboxylate Salt Carboxylic_Acid->Carboxylate Acid-Base Reaction H2 H₂ (gas) Carboxylic_Acid->H2 LiAlH4_1 LiAlH₄ LiAlH4_1->Carboxylate Carboxylate_2 Lithium Carboxylate Salt Aldehyde_Intermediate Aldehyde Intermediate Carboxylate_2->Aldehyde_Intermediate Nucleophilic Attack LiAlH4_2 LiAlH₄ LiAlH4_2->Aldehyde_Intermediate Aldehyde_Intermediate_2 Aldehyde Intermediate Alkoxide Lithium Alkoxide Salt Aldehyde_Intermediate_2->Alkoxide Nucleophilic Attack LiAlH4_3 LiAlH₄ LiAlH4_3->Alkoxide Alkoxide_2 Lithium Alkoxide Salt Final_Product This compound Alkoxide_2->Final_Product Protonation H2O H₂O H2O->Final_Product

Caption: Reaction mechanism for the reduction of the carboxylic acid.

troubleshooting_workflow Start Low Yield of This compound Check_Reagents Check Reagent Quality Start->Check_Reagents Check_Conditions Review Reaction Conditions Start->Check_Conditions Check_Workup Evaluate Workup & Purification Start->Check_Workup Reagent_Solutions Use fresh, anhydrous LiAlH₄ and high-purity starting material. Check_Reagents->Reagent_Solutions Poor Quality Conditions_Solutions Ensure sufficient excess of LiAlH₄ Optimize reaction time and temperature Monitor by TLC Check_Conditions->Conditions_Solutions Suboptimal Workup_Solutions Use Fieser workup for aluminum salts Optimize chromatography conditions Check_Workup->Workup_Solutions Inefficient

Caption: Troubleshooting workflow for low product yield.

References

Purification of crude (5-Bromo-2-(trifluoromethyl)pyridin-4-yl)methanol by column chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Here is the technical support center for the purification of crude (5-Bromo-2-(trifluoromethyl)pyridin-4-yl)methanol by column chromatography.

This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the column chromatography purification of crude this compound. As a Senior Application Scientist, my goal is to provide not just steps, but the underlying scientific rationale to empower you to make informed decisions during your experiments.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification process. Each problem is presented in a question-and-answer format, detailing the cause and providing a validated solution.

Issue 1: My product is co-eluting with an impurity, resulting in mixed fractions.

Q: I've run my column, but the TLC analysis of my fractions shows that my target compound and a closely-running impurity are eluting together. How can I improve the separation?

A: This is a classic resolution problem. The goal is to increase the differential partitioning of your product and the impurity between the stationary and mobile phases.

  • Causality: Poor separation occurs when the chosen solvent system (mobile phase) does not provide enough selectivity for the compounds in the mixture. An optimal mobile phase should result in a retention factor (Rf) of approximately 0.2-0.3 for the target compound on a TLC plate, as this range often translates to the best separation on a column.[1][2]

  • Solution Pathway:

    • Re-optimize the Mobile Phase with TLC: Before running another column, systematically screen different solvent systems using TLC. The polarity of this compound is influenced by the polar alcohol group and the basic pyridine nitrogen, countered by the lipophilic bromo- and trifluoromethyl-substituted ring.[3][4] Try varying the ratio of a non-polar solvent (e.g., Hexane, Petroleum Ether) to a polar solvent (e.g., Ethyl Acetate, Dichloromethane).

    • Introduce a Different Solvent: If simple binary mixtures fail, introduce a third solvent to modulate selectivity. For example, adding a small amount of methanol to an Ethyl Acetate/Hexane system can significantly alter the interactions of the polar alcohol group with the silica.

    • Check Column Packing: A poorly packed column with channels or cracks will lead to uneven solvent flow and band broadening, destroying separation.[5] Ensure your silica gel is packed into a uniform, homogenous bed.[6] See the workflow diagram below for proper packing technique.

Issue 2: The product spots on my TLC plates are tailing, and the compound is eluting from the column over many fractions.

Q: My compound streaks badly on the TLC plate and elutes from the column as a broad, tailing band, leading to low concentration and mixed fractions. What causes this and how can I fix it?

A: Peak tailing with pyridine-containing compounds is a very common issue in normal-phase chromatography.

  • Causality: Standard silica gel is acidic due to the presence of silanol (Si-OH) groups on its surface. The basic nitrogen atom of the pyridine ring can undergo a strong, sometimes irreversible, acid-base interaction with these silanols. This strong interaction slows the elution of parts of the sample band, causing it to streak or "tail".[1][7]

  • Solution Pathway:

    • Deactivate the Silica Gel: The most effective solution is to neutralize the acidic sites. This can be done by adding a small amount of a volatile base, typically 0.5-1% triethylamine (NEt₃) or ammonia solution, to your eluent.[7] Always run a TLC with the new amine-modified eluent to confirm the Rf value and improved spot shape before packing the column.

    • Switch to a Different Stationary Phase: If tailing persists, consider an alternative stationary phase. Alumina (Al₂O₃) is available in neutral, basic, or acidic grades. Neutral or basic alumina can be an excellent choice for purifying basic compounds like pyridines, as it minimizes the problematic acid-base interactions.[7]

    • Dry Loading Technique: Ensure you are using a dry loading method. If the compound is dissolved in a highly polar solvent for "wet loading," it can disrupt the top of the column and cause band spreading.[8][9] Adsorbing the crude material onto a small amount of silica gel and loading it as a dry powder is preferable.[5]

Issue 3: I've been flushing the column for a long time, but my product is not eluting.

Q: I have collected many fractions, and my product has not come off the column, even after increasing the solvent polarity. What could have happened?

A: There are a few possibilities here, ranging from compound instability to an incorrect solvent system.

  • Causality: The compound may have decomposed on the acidic silica gel, or it may be irreversibly adsorbed.[7] Alternatively, the mobile phase you are using may simply lack the required polarity to displace the polar alcohol from the stationary phase.

  • Solution Pathway:

    • Perform a Silica Stability Test: Before running the column, dissolve a small amount of your crude product and spot it on a TLC plate. Let the spot sit on the silica for 1-2 hours, then develop the plate. If you see new spots or significant streaking from the baseline that wasn't there initially, your compound is likely unstable on silica.[7] In this case, using deactivated silica or alumina is necessary.

    • Drastically Increase Mobile Phase Polarity: If stability is not the issue, your eluent is likely not strong enough. For highly polar compounds that do not move even in 100% Ethyl Acetate, a more aggressive solvent system is needed. Try a gradient going up to 5-10% Methanol in Dichloromethane or Ethyl Acetate.[7]

    • Verify Your Solvents: Double-check that you have used the correct solvents and prepared the mobile phase in the correct proportions. It is a simple but common error to mix up bottles of polar and non-polar solvents.[7]

Table 1: Troubleshooting Summary
ProblemProbable Cause(s)Recommended Solution(s)
Poor Separation Incorrect mobile phase selectivity; Poorly packed column.Re-optimize mobile phase using TLC to achieve Rf ≈ 0.2-0.3.[2] Try a ternary solvent system. Repack the column carefully.
Peak Tailing Strong interaction between basic pyridine and acidic silica gel.Add 0.5-1% triethylamine to the mobile phase.[7] Switch to a neutral or basic alumina stationary phase.
No Elution Compound decomposition on silica; Mobile phase not polar enough.Perform a TLC stability test.[7] Use a stronger eluent (e.g., add Methanol). Verify solvent identities.
Low Yield Irreversible adsorption; Improper sample loading.Use deactivated silica or alumina. Employ the dry loading technique, especially if the compound has poor solubility in the eluent.[5][9]

Frequently Asked Questions (FAQs)

Q1: What is the best stationary phase for this purification?

For initial trials, silica gel (230-400 mesh) is the standard and most common choice for flash chromatography.[8] However, given that the target molecule contains a basic pyridine ring, acidic silica can lead to the tailing and recovery issues discussed above. If you observe these problems, neutral alumina or silica gel deactivated with triethylamine are superior choices.

Q2: What solvent system should I start with for my initial TLC analysis?

A good starting point for developing a separation method for this molecule is a mixture of petroleum ether (or hexanes) and ethyl acetate . Begin by screening a few different ratios in TLC chambers to find the optimal polarity.[2]

Table 2: Recommended TLC Screening Solvents
SystemRatio (v/v)Expected Result
Petroleum Ether : Ethyl Acetate9:1Likely low Rf, good for identifying non-polar impurities.
Petroleum Ether : Ethyl Acetate7:3A good starting point, may give an ideal Rf of 0.2-0.4.[10]
Petroleum Ether : Ethyl Acetate1:1Likely high Rf, good for identifying highly polar impurities.
Dichloromethane : Methanol98:2A stronger, more polar system if the compound doesn't move in the first system.
Q3: What is the best way to load the crude sample onto the column?

The dry loading method is highly recommended for this compound.[5][9]

  • Why? Your crude product is a solid. It may not dissolve well in the low-polarity mobile phase you start the column with. Dissolving it in a stronger solvent (like dichloromethane) and loading that solution directly (wet loading) can interfere with the separation at the top of the column.[8][9]

  • Protocol for Dry Loading:

    • Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane or acetone).

    • Add a small amount of silica gel (typically 2-3 times the mass of your crude product) to the solution.

    • Gently remove the solvent using a rotary evaporator until you have a dry, free-flowing powder.

    • Carefully layer this powder on top of your packed column.[2]

Q4: How can I visualize this compound on a TLC plate?

This compound has multiple features that allow for easy visualization.

  • UV Light (254 nm): The substituted pyridine ring is an aromatic system that will absorb UV light. On a TLC plate containing a fluorescent indicator (F₂₅₄), the compound will appear as a dark spot against a green fluorescent background.[11][12] This is a non-destructive method and should always be the first one you try.

  • Potassium Permanganate (KMnO₄) Stain: The primary alcohol (-CH₂OH) group is readily oxidized. Dipping the TLC plate in a potassium permanganate stain will result in a yellow or brown spot appearing on a purple background. This is a destructive method.

  • p-Anisaldehyde Stain: This is a general-purpose stain that reacts with many functional groups, including alcohols, to produce colored spots (often blue, purple, or red) upon heating.[13][14]

Experimental Workflow Diagram

The following diagram outlines the logical flow for the successful purification of this compound by column chromatography.

G cluster_prep Phase 1: Preparation cluster_run Phase 2: Elution cluster_analysis Phase 3: Analysis & Isolation tlc 1. TLC Analysis (Optimize Mobile Phase, Rf ≈ 0.2-0.3) pack 2. Pack Column (Slurry pack with initial eluent) tlc->pack Determines Starting Eluent load 3. Dry Load Sample (Adsorb crude onto silica) pack->load elute 4. Elute Column (Start with low polarity, gradually increase if needed) load->elute collect 5. Collect Fractions (Systematically in labeled tubes) elute->collect analyze 6. Analyze Fractions (TLC analysis of collected fractions) collect->analyze analyze->elute Feedback to adjust polarity combine 7. Combine Pure Fractions analyze->combine Identify pure fractions evap 8. Evaporate Solvent (Rotary Evaporation) combine->evap final 9. Final Product (Pure this compound) evap->final

Caption: Workflow for purification by column chromatography.

References

Technical Support Center: Synthesis of (5-Bromo-2-(trifluoromethyl)pyridin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (5-Bromo-2-(trifluoromethyl)pyridin-4-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges in this synthetic procedure. Here, we provide in-depth troubleshooting advice and frequently asked questions based on established chemical principles and field-proven insights. Our goal is to empower you to identify, mitigate, and resolve common issues encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A common and effective method for the synthesis of this compound is the reduction of its corresponding carboxylic acid, 5-bromo-2-(trifluoromethyl)isonicotinic acid. This transformation requires a potent reducing agent, with Lithium Aluminum Hydride (LiAlH₄) being a standard choice due to its high reactivity. Weaker reducing agents, such as sodium borohydride, are generally not effective for the reduction of carboxylic acids.[1][2]

Q2: What are the primary side products I should be aware of in this synthesis?

The primary side products of concern in the LiAlH₄ reduction of 5-bromo-2-(trifluoromethyl)isonicotinic acid are:

  • Debrominated Side Product: (2-(Trifluoromethyl)pyridin-4-yl)methanol. This arises from the reductive dehalogenation of the starting material or product.[3][4]

  • Unreacted Starting Material: 5-bromo-2-(trifluoromethyl)isonicotinic acid. This is typically due to incomplete reduction.

  • Aldehyde Intermediate: 5-Bromo-2-(trifluoromethyl)pyridine-4-carbaldehyde. While the reduction of the aldehyde is generally faster than that of the carboxylic acid, its presence in trace amounts is possible, especially under non-optimal reaction conditions.

Q3: Are there any significant safety concerns with this reaction?

Yes, the use of Lithium Aluminum Hydride (LiAlH₄) presents significant safety hazards. It is a pyrophoric solid that reacts violently with water and protic solvents, releasing flammable hydrogen gas. All reactions involving LiAlH₄ must be conducted under strictly anhydrous conditions in an inert atmosphere (e.g., nitrogen or argon).

Furthermore, there have been reports of explosive incidents during the reduction of compounds containing trifluoromethyl (CF₃) groups with aluminum hydrides.[5] While the CF₃ group is generally stable to LiAlH₄ reduction, the formation of unstable intermediates or localized overheating can pose a serious risk. A thorough risk assessment and adherence to strict safety protocols are paramount.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis and provides actionable solutions.

Problem 1: Presence of a Significant Amount of Debrominated Side Product

Symptom: Your post-reaction analysis (e.g., LC-MS, GC-MS, or NMR) shows a significant peak corresponding to (2-(Trifluoromethyl)pyridin-4-yl)methanol.

Root Cause Analysis:

Reductive dehalogenation of aryl halides by LiAlH₄ is a known side reaction.[3][4] The reactivity of the C-Br bond in your molecule can be influenced by several factors, including reaction temperature and the presence of activating impurities. The electron-withdrawing nature of the trifluoromethyl group and the pyridine ring can make the aryl bromide susceptible to hydride attack.

Mitigation Strategies & Protocols:

  • Temperature Control: Maintain a low reaction temperature. Overheating can significantly promote the dehalogenation side reaction.

    • Protocol:

      • Suspend the 5-bromo-2-(trifluoromethyl)isonicotinic acid in anhydrous THF and cool the mixture to -78 °C (dry ice/acetone bath).

      • Slowly add a solution of LiAlH₄ in THF to the cooled suspension, ensuring the internal temperature does not rise significantly.

      • Allow the reaction to slowly warm to 0 °C or room temperature, monitoring the progress by TLC or LC-MS.

  • Inverse Addition: Adding the substrate to the reducing agent can sometimes minimize side reactions by keeping the concentration of the substrate low. However, for carboxylic acid reductions, the standard procedure of adding the hydride to the acid is generally preferred to manage the initial exothermic acid-base reaction.

Purification of the Target Compound:

If the debrominated side product has formed, it can often be separated from the desired product by column chromatography on silica gel. The polarity difference between the bromo- and non-bromo- compounds should allow for effective separation.

CompoundStructurePolarity
This compoundBr-C5H3N(CF3)-CH2OHLess polar
(2-(Trifluoromethyl)pyridin-4-yl)methanolH-C5H3N(CF3)-CH2OHMore polar
Problem 2: Incomplete Reduction and Presence of Starting Material

Symptom: Your reaction work-up reveals a significant amount of unreacted 5-bromo-2-(trifluoromethyl)isonicotinic acid.

Root Cause Analysis:

Incomplete reduction can be due to several factors:

  • Insufficient Reducing Agent: The stoichiometry of the reduction of a carboxylic acid with LiAlH₄ is complex and requires at least 0.75 equivalents of LiAlH₄. In practice, an excess is often used to ensure complete conversion.

  • Poor Solubility of the Starting Material: The lithium salt of the carboxylic acid, formed after the initial deprotonation, may have limited solubility in the reaction solvent, leading to a heterogeneous reaction mixture and incomplete reduction.

  • Deactivation of the Reducing Agent: The presence of trace amounts of water or other protic impurities in the solvent or starting material will consume the LiAlH₄, reducing its effective concentration.

Mitigation Strategies & Protocols:

  • Ensure Anhydrous Conditions:

    • Protocol:

      • Thoroughly dry all glassware in an oven before use.

      • Use freshly distilled anhydrous solvents (e.g., THF from sodium/benzophenone).

      • Ensure the starting material is dry.

  • Use an Excess of LiAlH₄:

    • Protocol:

      • Typically, 1.5 to 2.0 equivalents of LiAlH₄ are used to ensure the reaction goes to completion.

      • Perform a small-scale trial to determine the optimal amount of reducing agent for your specific substrate and conditions.

  • Improve Solubility:

    • Protocol:

      • Consider using a co-solvent system if solubility is a major issue, ensuring the co-solvent is compatible with LiAlH₄.

      • Longer reaction times at a slightly elevated temperature (e.g., refluxing THF) may be necessary, but this must be balanced against the risk of increased side product formation.

Problem 3: Presence of Unknown Impurities

Symptom: Your product analysis shows impurities that do not correspond to the starting material or the expected side products.

Root Cause Analysis:

These impurities may originate from the synthesis of the starting material, 5-bromo-2-(trifluoromethyl)isonicotinic acid. A common route to this acid is the lithiation of 5-bromo-2-(trifluoromethyl)pyridine at the 4-position, followed by quenching with carbon dioxide.

  • Unreacted Starting Material: 5-bromo-2-(trifluoromethyl)pyridine may be present in the carboxylic acid.

  • Isomeric Byproducts: The lithiation step may not be perfectly regioselective, potentially leading to the formation of other brominated trifluoromethyl pyridine carboxylic acid isomers.

Mitigation Strategies & Protocols:

  • Purify the Starting Material:

    • Protocol:

      • Before the reduction, purify the 5-bromo-2-(trifluoromethyl)isonicotinic acid by recrystallization or column chromatography to remove any precursor-related impurities.

      • Confirm the purity of the starting material by NMR and LC-MS before proceeding with the reduction.

Reaction Pathway and Side Reactions

Synthesis_Pathway Start 5-Bromo-2-(trifluoromethyl)isonicotinic Acid Intermediate Lithium Carboxylate Salt Start->Intermediate LiAlH4 (Deprotonation) Side_Product (2-(Trifluoromethyl)pyridin-4-yl)methanol (Debrominated) Start->Side_Product LiAlH4 (Debromination) Aldehyde 5-Bromo-2-(trifluoromethyl)pyridine-4-carbaldehyde Intermediate->Aldehyde LiAlH4 (Reduction) Product This compound Aldehyde->Product LiAlH4 (Reduction) Product->Side_Product LiAlH4 (Debromination) Experimental_Workflow Setup Setup Reaction Under Inert Atmosphere Cooling Cool Substrate in Anhydrous THF to -78 °C Setup->Cooling Addition Slow Addition of LiAlH4 Solution Cooling->Addition Reaction Monitor Reaction Progress (TLC/LC-MS) Addition->Reaction Quench Careful Quenching of Excess LiAlH4 Reaction->Quench Workup Aqueous Work-up and Extraction Quench->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Analysis Characterization (NMR, MS, etc.) Purification->Analysis

References

Technical Support Center: Optimizing Suzuki Coupling for (5-Bromo-2-(trifluoromethyl)pyridin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing Suzuki coupling reactions involving (5-Bromo-2-(trifluoromethyl)pyridin-4-yl)methanol. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting advice and frequently asked questions to help you navigate the complexities of this specific transformation.

Troubleshooting Guide

This section addresses common issues encountered during the Suzuki coupling of this compound. The advice provided is based on established chemical principles and practical experience in the field.

Q1: Why am I observing low to no conversion of my this compound?

A1: Low or no conversion in the Suzuki coupling of this substrate is a frequent challenge and can stem from several factors related to its unique electronic and structural properties. The pyridine nitrogen, the electron-withdrawing trifluoromethyl group, and the hydroxymethyl group can all influence the reaction's success.

  • Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate with the palladium catalyst, leading to catalyst inhibition or deactivation.[1][2] This is a common issue with nitrogen-containing heterocycles.

  • Substrate Reactivity: The strong electron-withdrawing nature of the trifluoromethyl group deactivates the pyridine ring, making the C-Br bond less susceptible to oxidative addition, which is often the rate-determining step in the catalytic cycle.[3]

  • Inadequate Catalyst System: The choice of palladium precursor and, more critically, the ligand is paramount. Standard catalysts like Pd(PPh₃)₄ may not be effective for this challenging substrate.

  • Base and Solvent Mismatch: The base and solvent system may not be optimal for promoting the transmetalation step or for solubilizing all reaction components.

  • Oxygen Contamination: Palladium(0) catalysts are sensitive to oxygen.[4] Inadequate degassing of the reaction mixture can lead to catalyst oxidation and deactivation.

Q2: What are the most common side products, and how can I minimize their formation?

A2: Several side reactions can compete with the desired cross-coupling, leading to complex product mixtures and reduced yields.

  • Protodeboronation: This is the hydrolysis of the boronic acid to the corresponding arene.[1] It is particularly prevalent with heteroaryl boronic acids and under aqueous basic conditions. To mitigate this, consider using more stable boronic esters (e.g., pinacol esters) or running the reaction under anhydrous conditions.[1][5]

  • Homocoupling: The coupling of two boronic acid molecules can occur, especially in the presence of oxygen.[4][5] Rigorous degassing of the solvent and reaction setup is crucial to minimize this side reaction.

  • Dehalogenation: The bromo-starting material can be reduced to the corresponding debrominated pyridine. This can happen if there are sources of hydride in the reaction mixture, such as certain alcohol solvents.[5]

  • Palladium Black Formation: Aggregation of the palladium catalyst can lead to the formation of inactive palladium black, reducing the concentration of the active catalyst in solution.[6] This can be a sign of catalyst decomposition.

Q3: My palladium catalyst appears to be deactivating. What are the likely causes and solutions?

A3: Catalyst deactivation is a significant hurdle. Here's a breakdown of potential causes and how to address them:

  • Ligand Degradation: The phosphine ligands themselves can be susceptible to oxidation or other degradation pathways, especially at elevated temperatures. Consider using more robust ligands, such as bulky, electron-rich dialkylbiarylphosphines (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[4][7]

  • Coordination by Substrate/Product: As mentioned, the pyridine nitrogen can bind to the palladium center. The product, now a biarylpyridine, can also act as a ligand and inhibit the catalyst. Using bulky ligands can help prevent this by sterically hindering the approach of the pyridine nitrogen to the metal center.

  • Insufficient Base: The base plays a crucial role in the transmetalation step.[8][9] If the base is too weak or not sufficiently soluble, the catalytic cycle can stall.

  • High Reaction Temperature: While heating is often necessary, excessive temperatures can accelerate catalyst decomposition. It's a delicate balance to find the lowest effective temperature for the reaction.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the optimization of Suzuki coupling conditions for this compound.

Q1: What is the optimal catalyst system for this specific Suzuki coupling?

A1: There is no single "best" catalyst, as the optimal choice often depends on the specific boronic acid being used. However, for electron-deficient heteroaryl halides like this compound, catalyst systems employing bulky, electron-rich phosphine ligands are generally the most successful.[7]

  • Recommended Ligands: Consider ligands from the Buchwald family, such as SPhos, XPhos, or RuPhos. These ligands are known to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle for challenging substrates.[7]

  • Palladium Precursors: Common choices for palladium precursors include Pd(OAc)₂, Pd₂(dba)₃, and pre-formed palladium-ligand complexes (precatalysts), which can offer improved activity and stability.[10]

Q2: Which boronic acids or esters are most suitable for coupling with this substrate?

A2: The stability and reactivity of the organoboron reagent are critical.

  • Boronic Acids vs. Esters: While arylboronic acids are widely used, they can be prone to protodeboronation.[1] Arylboronic pinacol esters are often more stable and can lead to more reproducible results, albeit sometimes at the cost of slower reaction rates. For particularly sensitive substrates, potassium aryltrifluoroborate salts can be an excellent alternative due to their enhanced stability.[11]

  • Electronic Effects: Electron-rich arylboronic acids tend to react faster in the transmetalation step. Conversely, electron-poor arylboronic acids may require more forcing conditions or a more active catalyst system.

Q3: How do I choose the right base and solvent?

A3: The base and solvent work in concert to facilitate the reaction, and their selection is crucial.

  • Bases: A range of bases can be effective, with the choice often depending on the solvent and the lability of other functional groups.

    • Inorganic Carbonates: K₂CO₃ and Cs₂CO₃ are commonly used, often in aqueous solutions.

    • Phosphates: K₃PO₄ is a strong, non-nucleophilic base that is often effective in anhydrous conditions.[7]

    • Fluorides: KF can be a good choice when dealing with base-sensitive functional groups.[9]

  • Solvents: The solvent must be able to dissolve the reactants and be compatible with the catalyst system.

    • Aprotic Solvents: Dioxane, THF, and toluene are common choices, often with the addition of water to help dissolve the inorganic base.[12][13]

    • Polar Aprotic Solvents: DMF and DMAc can sometimes be effective, but their impact on selectivity should be considered.[13]

Q4: What are the recommended reaction conditions (temperature, time)?

A4: Optimization of temperature and reaction time is essential for maximizing yield and minimizing side product formation.

  • Temperature: A good starting point for this type of coupling is typically in the range of 80-110 °C.[14] However, the optimal temperature will depend on the specific catalyst system and substrates. It's advisable to start at a lower temperature and gradually increase it if the reaction is sluggish.

  • Reaction Time: Reactions are typically run for several hours to overnight. Monitoring the reaction progress by TLC, GC, or LC-MS is crucial to determine the optimal reaction time and to avoid product degradation from prolonged heating.

Data Summary and Experimental Protocol

Table 1: Comparison of Catalyst Systems for a Model Suzuki Coupling
Catalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
Pd(PPh₃)₄K₂CO₃Dioxane/H₂O10018<10
Pd(OAc)₂ / SPhosK₃PO₄Toluene1001285
Pd₂(dba)₃ / XPhosCs₂CO₃Dioxane/H₂O901692
XPhos Pd G2K₃PO₄THF80895

Note: Yields are hypothetical and for illustrative purposes to show trends in catalyst effectiveness.

Generalized Experimental Protocol

This protocol provides a starting point for the Suzuki coupling of this compound. Optimization of specific parameters will likely be necessary.

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid or ester (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the flask and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Solvent Addition: Add the degassed solvent to the flask via syringe.

  • Catalyst Addition: In a separate vial, weigh the palladium precursor and ligand (if not using a precatalyst) and dissolve in a small amount of the degassed solvent. Add this catalyst solution to the reaction mixture.

  • Heating and Stirring: Heat the reaction mixture to the desired temperature with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Visualizing Key Concepts

The Suzuki Coupling Catalytic Cycle

The following diagram illustrates the fundamental steps of the Suzuki-Miyaura coupling reaction.[3][11][15]

Suzuki_Coupling_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar'-B(OR)2 Base Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Catalyst Regeneration Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar'

Caption: The catalytic cycle of the Suzuki coupling reaction.

Troubleshooting Workflow for Low Yield

This flowchart provides a systematic approach to diagnosing and resolving low-yield Suzuki coupling reactions.

Troubleshooting_Workflow start Low Yield Observed check_reagents Verify Reagent Purity (Aryl Halide, Boronic Acid) start->check_reagents check_atmosphere Ensure Rigorous Inert Atmosphere (Degas Solvents) check_reagents->check_atmosphere Reagents OK optimize_catalyst Optimize Catalyst System (Ligand, Precursor, Loading) check_atmosphere->optimize_catalyst Atmosphere OK optimize_base_solvent Optimize Base and Solvent optimize_catalyst->optimize_base_solvent optimize_temp_time Optimize Temperature and Time optimize_base_solvent->optimize_temp_time success Improved Yield optimize_temp_time->success

References

Technical Support Center: Navigating Challenges in Reactions with (5-Bromo-2-(trifluoromethyl)pyridin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (5-Bromo-2-(trifluoromethyl)pyridin-4-yl)methanol. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile building block in their synthetic endeavors. Low conversion rates can be a significant impediment to progress, and this resource aims to provide in-depth, field-proven insights to troubleshoot and optimize your reactions. We will delve into the causality behind common experimental pitfalls and offer robust, self-validating protocols to enhance your synthetic success.

Troubleshooting Guide: Low Conversion Rates

The unique substitution pattern of this compound, featuring a bromo group at the 5-position, a strong electron-withdrawing trifluoromethyl group at the 2-position, and a nucleophilic hydroxymethyl group at the 4-position, presents a distinct set of challenges in cross-coupling reactions. Below, we address specific issues in a question-and-answer format.

Question 1: My Suzuki-Miyaura coupling with this compound is resulting in low yields of the desired biaryl product. What are the primary factors I should investigate?

Low yields in Suzuki-Miyaura couplings involving this substrate are frequently encountered and can often be attributed to a combination of catalyst inhibition, suboptimal reaction conditions, and inherent substrate reactivity. The pyridine nitrogen can coordinate with the palladium catalyst, leading to deactivation, while the electron-deficient nature of the pyridine ring, exacerbated by the trifluoromethyl group, can slow down the oxidative addition step.[1][2]

Core Troubleshooting Workflow for Suzuki-Miyaura Coupling

Caption: A logical workflow to diagnose and solve common issues in the Suzuki coupling reaction.

Troubleshooting Steps & Explanations:

  • Catalyst and Ligand Selection: The choice of palladium precursor and, critically, the phosphine ligand is paramount. For electron-deficient heteroaryl halides, bulky, electron-rich phosphine ligands are often necessary to facilitate both oxidative addition and reductive elimination.[3]

    • Recommendation: Screen a panel of ligands. Start with commonly used biarylphosphine ligands such as SPhos, XPhos, or RuPhos, which have demonstrated efficacy in challenging cross-coupling reactions.[3] If catalyst inhibition by the pyridine nitrogen is suspected, consider ligands with greater steric bulk around the phosphorus atom.

  • Base Selection: The base plays a crucial role in the transmetalation step.[4] The choice of base can significantly impact the reaction rate and the prevalence of side reactions.

    • Recommendation: An inorganic base is typically required. Potassium carbonate (K₂CO₃) is a common starting point, but for more challenging couplings, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) may be more effective. Be mindful that excessively strong bases can promote side reactions.

  • Solvent System: The solvent must be capable of dissolving all reaction components and be compatible with the catalytic system.

    • Recommendation: A mixture of an organic solvent and water is standard for Suzuki couplings. Common choices include 1,4-dioxane/water or toluene/water.[2] Ensure the solvent is thoroughly degassed to prevent catalyst oxidation.

  • Temperature Optimization: Many Suzuki reactions require elevated temperatures to proceed at a reasonable rate.

    • Recommendation: Start with a reaction temperature in the range of 80-100 °C. If conversion is still low, a moderate increase in temperature may be beneficial. However, be aware that higher temperatures can also lead to catalyst decomposition and increased side reactions.

  • Addressing the Hydroxymethyl Group: The free hydroxyl group can potentially coordinate to the palladium center, interfering with the catalytic cycle.

    • Recommendation: If other troubleshooting steps fail, consider protecting the hydroxymethyl group as a silyl ether (e.g., TBS ether) or a benzyl ether. This can prevent unwanted coordination and improve reaction outcomes.[5]

Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling

ParameterRecommended ConditionRationale
Palladium Precursor Pd(OAc)₂ or Pd₂(dba)₃Readily available and effective Pd(0) sources upon in situ reduction.
Ligand SPhos or XPhos (2-4 mol%)Bulky, electron-rich ligands that promote efficient oxidative addition and reductive elimination for heteroaryl halides.[3]
Base K₃PO₄ (2-3 equivalents)A moderately strong base that is often effective in challenging Suzuki couplings.
Solvent 1,4-Dioxane/H₂O (4:1)A common and effective solvent system for Suzuki reactions.
Temperature 90-110 °CProvides sufficient thermal energy for catalyst turnover without excessive decomposition.
Atmosphere Inert (Argon or Nitrogen)Crucial to prevent oxidation and deactivation of the Pd(0) catalyst.
Question 2: My Buchwald-Hartwig amination with this compound is failing. What are the likely culprits?

The Buchwald-Hartwig amination of this substrate is challenging due to the electron-deficient nature of the pyridine ring and potential inhibition by both the pyridine nitrogen and the amine coupling partner.[1][6]

Troubleshooting Steps & Explanations:

  • Catalyst System is Key: The combination of the palladium source and the ligand is critical for success.[1]

    • Recommendation: Employ a pre-formed palladium(0) source or a precatalyst to ensure the generation of the active catalytic species. For challenging substrates like this, bulky, electron-rich biarylphosphine ligands such as BrettPhos for primary amines and RuPhos for secondary amines are often highly effective.[7]

  • Base Strength and Type: A strong, non-nucleophilic base is essential for the deprotonation of the amine and to facilitate the catalytic cycle.[6]

    • Recommendation: Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used and highly effective bases for Buchwald-Hartwig aminations.[3]

  • Solvent Choice: The solvent must be anhydrous and capable of dissolving all reagents.

    • Recommendation: Anhydrous toluene or 1,4-dioxane are standard solvents for this reaction.[6] Ensure the solvent is rigorously dried and degassed.

  • Reaction Temperature: Elevated temperatures are typically required to drive the reaction to completion.

    • Recommendation: A starting temperature of 100-110 °C is advisable. Monitor the reaction for any signs of decomposition of starting materials or product.

Table 2: Recommended Starting Conditions for Buchwald-Hartwig Amination

ParameterRecommended ConditionRationale
Palladium Precursor Pd₂(dba)₃ or a G3-precatalystEnsures efficient generation of the active Pd(0) species.
Ligand BrettPhos (for 1° amines) or RuPhos (for 2° amines) (2-5 mol%)State-of-the-art ligands for challenging C-N cross-coupling reactions.[7]
Base NaOtBu or LiHMDS (1.5-2.0 equivalents)Strong, non-nucleophilic bases that effectively promote the catalytic cycle.[3]
Solvent Anhydrous Toluene or 1,4-DioxaneAprotic solvents that are compatible with the reaction conditions.
Temperature 100-110 °CNecessary to overcome the activation energy for challenging substrates.
Atmosphere Inert (Argon or Nitrogen)Protects the sensitive catalyst from deactivation by oxygen.
Question 3: I am attempting a Sonogashira coupling with this compound and observing low to no product formation. How can I optimize this reaction?

Sonogashira couplings with electron-deficient bromopyridines can be sluggish. The success of this reaction is highly dependent on the catalyst system and reaction conditions.[8][9]

Troubleshooting Steps & Explanations:

  • Catalyst System (Palladium and Copper): The combination of a palladium catalyst and a copper(I) co-catalyst is standard for Sonogashira reactions.

    • Recommendation: Pd(PPh₃)₄ or a combination of PdCl₂(PPh₃)₂ and a copper(I) source like CuI are common choices. For more challenging substrates, using a more active palladium source and a suitable ligand may be necessary.[8]

  • Base and Solvent: An amine base is typically used, which also often serves as the solvent or co-solvent.

    • Recommendation: A mixture of triethylamine (Et₃N) and a co-solvent like THF or DMF is a good starting point. The amine base is crucial for the deprotonation of the terminal alkyne.[8]

  • Temperature: Sonogashira reactions can often be performed at or slightly above room temperature, but more challenging substrates may require heating.

    • Recommendation: Start the reaction at room temperature and monitor for progress. If the reaction is slow, gentle heating to 40-60 °C can be beneficial.

Table 3: Recommended Starting Conditions for Sonogashira Coupling

ParameterRecommended ConditionRationale
Palladium Catalyst Pd(PPh₃)₄ (2-5 mol%)A common and effective catalyst for Sonogashira couplings.
Copper(I) Co-catalyst CuI (1-3 mol%)Essential for the activation of the alkyne coupling partner.
Base/Solvent Et₃N/THF (1:2)The amine acts as both a base and a solvent, while THF aids in solubility.[8]
Temperature Room Temperature to 60 °CMilder conditions are often sufficient and can minimize side reactions.
Atmosphere Inert (Argon or Nitrogen)Prevents oxidative homocoupling of the alkyne (Glaser coupling).

Frequently Asked Questions (FAQs)

Q1: What are the common side reactions to be aware of when working with this compound in cross-coupling reactions?

A1: The most common side reactions include:

  • Protodebromination: Replacement of the bromine atom with a hydrogen atom. This can be minimized by using anhydrous conditions and carefully selecting the base.

  • Homocoupling: Dimerization of the boronic acid (in Suzuki reactions) or the terminal alkyne (in Sonogashira reactions). This is often exacerbated by the presence of oxygen.

  • Hydrodehalogenation: Another pathway for the removal of the bromine atom, which can be influenced by the choice of phosphine ligand and the presence of water.[9]

Q2: How does the trifluoromethyl group affect the reactivity of the C-Br bond?

A2: The trifluoromethyl group is a strong electron-withdrawing group. This has two main effects:

  • It makes the pyridine ring more electron-deficient, which can facilitate the oxidative addition of the C-Br bond to the palladium(0) center, a key step in the catalytic cycle.

  • Conversely, the electron-withdrawing nature can also make the final reductive elimination step more challenging.

Q3: Is it necessary to protect the hydroxymethyl group on this compound before attempting cross-coupling reactions?

A3: Not always, but it is a critical factor to consider if you are experiencing low yields despite optimizing other reaction parameters. The free hydroxyl group can coordinate to the palladium catalyst and inhibit its activity. If you suspect this is an issue, protecting it as a silyl ether (e.g., TBDMS) or a benzyl ether is a viable strategy. The choice of protecting group will depend on the overall synthetic route and the conditions required for its removal.[5]

Q4: How should I purify the final products from these reactions?

A4: Purification is typically achieved by column chromatography on silica gel. The polarity of the eluent will depend on the specific product. A gradient elution starting with a non-polar solvent (e.g., hexanes or petroleum ether) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or dichloromethane) is a common strategy.

Q5: What are the best practices for handling and storing this compound?

A5: this compound is a solid at room temperature. It should be stored in a tightly sealed container in a cool, dry place. As with all reagents, it is good practice to handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

Experimental Protocols

General Protocol for a Screening Suzuki-Miyaura Coupling Reaction
  • To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium phosphate (K₃PO₄, 2.0 equiv.).

  • Seal the vial with a septum and purge with argon or nitrogen for 10-15 minutes.

  • In a separate vial, prepare a stock solution of the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., SPhos, 4 mol%) in degassed 1,4-dioxane.

  • Add the catalyst solution to the reaction vial via syringe, followed by degassed water (to achieve a 4:1 dioxane/water ratio).

  • Place the reaction vial in a preheated oil bath at 100 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Logical Relationship Diagram for Reagent Selection

Caption: Relationship between reaction type and optimal reagent choices.

References

Technical Support Center: Efficient Removal of Palladium Catalyst from (5-Bromo-2-(trifluoromethyl)pyridin-4-yl)methanol Reaction Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals encountering challenges with palladium catalyst removal from reaction mixtures of (5-Bromo-2-(trifluoromethyl)pyridin-4-yl)methanol. This guide provides in-depth, field-proven insights and practical, step-by-step protocols to ensure the purity of your final compound, meeting the stringent requirements of the pharmaceutical industry.

The presence of the pyridine nitrogen in this compound presents a significant challenge for palladium removal. The Lewis basic nitrogen can strongly coordinate with the palladium catalyst, forming stable, soluble complexes that are difficult to eliminate using standard purification techniques.[1][2] This guide will address this specific challenge and offer a range of effective solutions.

Frequently Asked Questions (FAQs)

Q1: Why is it so difficult to remove palladium from my this compound reaction mixture?

A1: The primary difficulty stems from the strong coordination between the palladium catalyst and the nitrogen atom of the pyridine ring in your molecule.[1][2] This interaction forms a stable palladium-pyridine complex, which can remain dissolved in the reaction mixture, making simple filtration ineffective for its removal.

Q2: What are the regulatory limits for residual palladium in Active Pharmaceutical Ingredients (APIs)?

A2: Regulatory bodies, such as the International Council for Harmonisation (ICH), have established strict limits for elemental impurities in drug products. For palladium, the permitted daily exposure (PDE) is 100 µ g/day . This translates to a concentration limit of 10 parts per million (ppm) for a drug product with a daily dose of 10 g.[3][4]

Q3: What are the most common methods for removing palladium catalysts in this context?

A3: The most effective methods for removing palladium from reactions involving pyridine-containing compounds are:

  • Scavenging: Utilizing solid-supported reagents (scavengers) with a high affinity for palladium. These scavengers selectively bind to the palladium, and the resulting complex is then removed by filtration.[1][5]

  • Adsorption: Using materials like activated carbon to adsorb the palladium catalyst.[1][6]

  • Crystallization: Purifying the product through crystallization, which can leave the palladium impurities in the mother liquor.[5]

  • Filtration through Celite®: This is effective for removing heterogeneous palladium catalysts (like Pd/C) or precipitated palladium species.[1]

Q4: How do I choose the right palladium removal method for my specific reaction?

A4: The choice of method depends on several factors, including the nature of the palladium species (homogeneous or heterogeneous), the solvent system, the presence of ligands, and the scale of your reaction. A decision-making workflow is outlined below.

Palladium Removal Decision Logic start Crude Reaction Mixture of this compound is_heterogeneous Is the Pd catalyst heterogeneous (e.g., Pd/C)? start->is_heterogeneous filtration Filtration through Celite® is_heterogeneous->filtration Yes scavenging_adsorption Scavenging or Adsorption (e.g., Silica-based scavenger, Activated Carbon) is_heterogeneous->scavenging_adsorption No analyze1 Analyze for Residual Pd (e.g., ICP-MS) filtration->analyze1 analyze1->scavenging_adsorption Pd > 10 ppm end Purified Product (<10 ppm Pd) analyze1->end Pd < 10 ppm analyze2 Analyze for Residual Pd (e.g., ICP-MS) scavenging_adsorption->analyze2 crystallization Crystallization analyze2->crystallization Pd > 10 ppm analyze2->end Pd < 10 ppm analyze3 Analyze for Residual Pd (e.g., ICP-MS) crystallization->analyze3 analyze3->end Pd < 10 ppm

Caption: Decision logic for selecting a palladium removal strategy.

Troubleshooting Guide

Issue 1: High levels of residual palladium remain after filtration through Celite®.

  • Possible Cause: The palladium species is likely homogeneous (dissolved) due to complexation with the pyridine nitrogen of your product. Simple filtration is ineffective for removing dissolved species.

  • Solution:

    • Employ a Palladium Scavenger: Use a scavenger with high affinity for palladium, such as thiol-functionalized silica (e.g., SiliaMetS® Thiol) or dimercaptotriazine (DMT)-functionalized silica.[5][7]

    • Activated Carbon Treatment: Stir the reaction mixture with activated carbon to adsorb the soluble palladium complex.[1][6]

Issue 2: Low efficiency of palladium scavengers.

  • Possible Cause 1: Incorrect Scavenger Selection. The choice of scavenger can be critical and is dependent on the palladium species present.

    • Solution: Screen a panel of scavengers to identify the most effective one for your system. Thiol-based scavengers are generally effective for Pd(II), while other types may be better for Pd(0).[5]

  • Possible Cause 2: Presence of Phosphine Ligands. Phosphine ligands can form very stable complexes with palladium, making it less available for the scavenger.

    • Solution: Consider a pre-treatment step to oxidize the phosphine ligand to a phosphine oxide, which has a lower affinity for palladium. This can be achieved by carefully adding a mild oxidizing agent like hydrogen peroxide.[8]

  • Possible Cause 3: Insufficient Scavenging Time or Temperature.

    • Solution: Optimize the scavenging conditions by increasing the reaction time (e.g., up to 18 hours) and/or temperature (e.g., 40-60 °C).[5]

Issue 3: Product loss during purification.

  • Possible Cause: Non-specific adsorption of your polar product, this compound, onto the scavenger or activated carbon.

  • Solution:

    • Minimize Adsorbent Amount: Use the minimum effective amount of scavenger or activated carbon necessary for palladium removal.

    • Solvent Selection: Use a solvent in which your product is highly soluble to minimize its adsorption onto the solid support.[5]

    • Alternative Scavenger: Test different types of scavengers, as some may have lower affinity for your product.

Experimental Protocols

Protocol 1: Palladium Removal Using a Silica-Based Scavenger (e.g., SiliaMetS® Thiol)

This protocol is a general guideline and should be optimized for your specific reaction conditions.

  • Dissolution: Dissolve the crude this compound reaction mixture in a suitable solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), or Ethyl Acetate). The choice of solvent should ensure good solubility of your product.

  • Scavenger Addition: Add the silica-based scavenger. A typical starting point is 4-8 molar equivalents relative to the initial amount of palladium catalyst used.[5]

  • Stirring: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for 2 to 18 hours. The optimal time and temperature should be determined experimentally.[5]

  • Filtration: Filter the mixture through a pad of Celite® or a suitable filter paper to remove the solid scavenger-palladium complex.

  • Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.

  • Concentration: Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain the purified product.

  • Analysis: Analyze the palladium content of the purified product using a sensitive analytical technique such as Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).[9][10]

Scavenging Workflow start Crude Product in Solution add_scavenger Add Silica-Based Scavenger (4-8 eq.) start->add_scavenger stir Stir at RT or 40-60°C (2-18 h) add_scavenger->stir filtration Filter through Celite® stir->filtration wash Wash Filter Cake with Solvent filtration->wash concentrate Concentrate Filtrate wash->concentrate analyze Analyze for Residual Pd (ICP-MS) concentrate->analyze end Purified Product analyze->end

Caption: General workflow for palladium removal using a silica-based scavenger.

Protocol 2: Palladium Removal Using Activated Carbon

  • Dissolution: Dissolve the crude product in an appropriate solvent (e.g., Toluene, THF).

  • Activated Carbon Addition: Add activated carbon, typically 5-20% by weight relative to the crude product.[1]

  • Stirring: Stir the suspension at room temperature or with gentle heating (e.g., 40-50 °C) for 1 to 18 hours.[1]

  • Filtration: Filter the mixture through a pad of Celite® to remove the activated carbon. It is crucial to use a sufficiently thick Celite® pad to prevent fine carbon particles from passing through.

  • Washing: Wash the Celite® pad with fresh solvent to recover any adsorbed product.

  • Concentration: Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain the purified product.

  • Analysis: Analyze the purified product for residual palladium content using a suitable analytical method.

Data Summary: Efficiency of Palladium Removal Methods

The following table summarizes the typical efficiency of different palladium removal methods for nitrogen-containing compounds, providing a basis for comparison.

Removal MethodTypical Starting Pd Level (ppm)Typical Final Pd Level (ppm)Key Considerations
Silica-Based Scavengers (e.g., SiliaMetS® Thiol) >1000<10High efficiency and selectivity. May require optimization of time and temperature.[7][11]
Activated Carbon >1000<50Cost-effective. Potential for product loss due to non-specific adsorption.[1][12]
Crystallization Variable<100Can be highly effective, but success is compound-dependent. May require seeding or anti-solvent addition.
Filtration through Celite® High (for heterogeneous Pd)VariableEffective for insoluble palladium species only.

References

Technical Support Center: Stability and Handling of (5-Bromo-2-(trifluoromethyl)pyridin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for (5-Bromo-2-(trifluoromethyl)pyridin-4-yl)methanol (CAS 1359828-97-9). This versatile building block is crucial in medicinal chemistry and materials science, largely due to the unique electronic properties conferred by its trifluoromethyl and bromo substituents.[1][2] However, the same features that make it synthetically valuable also introduce specific stability challenges. This guide is designed to provide researchers, scientists, and drug development professionals with practical, in-depth solutions to prevent its decomposition during chemical transformations.

Core Chemical Profile & Inherent Instabilities

Understanding the molecule's structure is the first step in troubleshooting its decomposition. The key lies in recognizing the distinct reactivity of each functional group.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 1359828-97-9[3][4]
Molecular Formula C₇H₅BrF₃NO[3][5]
Molecular Weight 256.02 g/mol [3]
Physical Form Solid[4]
Storage Store in a dry, room temperature environment.[4]

The molecule possesses three key sites of reactivity that are critical to consider when planning any synthetic step.

Caption: Key reactive sites on this compound.

Troubleshooting Guides & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered when using this reagent. Each answer provides a mechanistic explanation and actionable protocols.

Q1: My starting material is being consumed, but I'm seeing new, more polar spots on my TLC and my mass spectrometry shows species with +14 or +16 amu. What is happening?

A: This is a classic sign of oxidation . The primary alcohol (-CH₂OH) on your molecule is highly susceptible to being oxidized, first to an aldehyde (-CHO) and potentially further to a carboxylic acid (-COOH).[6] This is often exacerbated by heat, the presence of certain metal catalysts (even in trace amounts), or an oxygen-rich environment. The strong electron-withdrawing nature of the trifluoromethyl group can also influence the reactivity of the adjacent hydroxymethyl group.[1]

Troubleshooting Steps:

  • Inert Atmosphere: The most critical first step is to rigorously exclude oxygen. Ensure your reaction vessel is purged with an inert gas (Nitrogen or Argon) and maintained under a positive pressure throughout the experiment.

  • Solvent Purity: Use anhydrous, de-gassed solvents. Solvents stored improperly can accumulate peroxides, which are potent oxidizing agents.

  • Protect the Alcohol: If the reaction conditions are inherently oxidative or require high temperatures, the most robust solution is to protect the alcohol functional group.[7] Silyl ethers are an excellent choice as they are stable under a wide variety of reaction conditions, particularly those used for cross-coupling.

Experimental Protocol 1: Protection of the Hydroxymethyl Group as a tert-Butyldimethylsilyl (TBS) Ether

  • Step 1: Dissolution: In a flame-dried flask under an Argon atmosphere, dissolve this compound (1.0 eq) in anhydrous Dichloromethane (DCM).

  • Step 2: Addition of Reagents: Add imidazole (1.5 eq) to the solution, followed by tert-Butyldimethylsilyl chloride (TBSCl, 1.2 eq).

  • Step 3: Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Step 4: Work-up: Quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Step 5: Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude TBS-protected ether can typically be used without further purification or can be purified by silica gel chromatography if necessary.

Q2: I'm attempting a Suzuki or other palladium-catalyzed cross-coupling reaction, but a major side-product is the debrominated compound. How can I prevent this?

A: You are observing reductive dehalogenation . This is a common side reaction in palladium-catalyzed couplings where the C-Br bond is cleaved and replaced with a C-H bond.[8][9] The C-Br bond is significantly weaker than a C-Cl bond, making it more susceptible to this pathway.[9][10] This can be caused by several factors, including the presence of hydride impurities in reagents, β-hydride elimination from certain organometallic partners, or the catalyst system itself promoting the undesired reduction.

Troubleshooting Steps:

  • Scrutinize Your Reagents: Use high-purity boronic acids/esters. Some preparations can contain residual borohydrides which are strong reducing agents.

  • Optimize the Base: Strong, non-nucleophilic bases are preferred. Avoid bases that can generate hydride species. Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often good choices.

  • Modify the Catalyst System:

    • Ligand Choice: Employ bulky, electron-rich phosphine ligands. These ligands can accelerate the desired reductive elimination step of the cross-coupling cycle, outcompeting the dehalogenation pathway.[11]

    • Catalyst Loading: Use the lowest effective catalyst loading. Excess palladium catalyst can sometimes contribute to side reactions.

  • Control Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures can favor decomposition and dehalogenation pathways.

Q3: My reaction mixture turns dark brown or black at elevated temperatures, particularly in DMSO. What causes this thermal decomposition?

A: This indicates significant thermal decomposition. Pyridine-containing molecules can be thermally labile, and this instability is often exacerbated by the substituents on the ring.[12][13] More specifically, reaction mixtures containing bromopyridines in Dimethyl sulfoxide (DMSO) have been shown to have significant exothermic decomposition events at temperatures as low as 115 °C.[14] This can lead to a runaway reaction and the formation of complex, intractable tars.

Troubleshooting Steps:

  • Solvent Screening: Immediately switch from DMSO to a more thermally stable solvent for high-temperature reactions. Good alternatives include:

    • 1,4-Dioxane

    • Toluene

    • N,N-Dimethylformamide (DMF) (Note: DMF can also decompose at very high temperatures, but is generally more stable than DMSO in this context).

  • Lower the Temperature: If possible, explore catalyst systems that operate at lower temperatures (e.g., below 100 °C).

  • Reaction Time: Do not let the reaction run for an unnecessarily long time at high temperatures once the starting material has been consumed.

Protective Group Strategy

Choosing the correct protecting group is essential for multi-step syntheses. The ideal group should be easy to install, stable to the subsequent reaction conditions, and easy to remove with high yield.[15][16]

Table 2: Comparison of Common Alcohol Protecting Groups

Protecting GroupAbbreviationStable ToLabile To (Deprotection)Comments
tert-Butyldimethylsilyl EtherTBSBases, mild acids, organometallics, many cross-coupling conditions.Fluoride sources (e.g., TBAF), strong acids.[17]Excellent general-purpose protecting group for this substrate.
Methoxymethyl EtherMOMBases, reducing/oxidizing agents, organometallics.Strong acids (e.g., HCl, TFA).[16][17]Useful if subsequent steps require acidic conditions for deprotection.
Tetrahydropyranyl EtherTHPBases, nucleophiles, reducing agents.Aqueous acid (e.g., AcOH, PPTS).[16]Creates a new stereocenter, which can complicate analysis.

Analytical Monitoring and Purification

Q4: How can I effectively monitor my reaction for decomposition products?

A: A multi-tiered approach is best for accurately tracking the reaction progress and identifying byproducts.

  • Thin Layer Chromatography (TLC): The fastest method for qualitative monitoring. The debrominated product will be less polar (higher Rf) than the starting material, while oxidized products will be more polar (lower Rf).

  • Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for identifying volatile decomposition products like the debrominated analog.[18]

  • High-Performance Liquid Chromatography (HPLC) / LC-MS: The most powerful technique. It can separate and identify the starting material, desired product, and both oxidized and reduced byproducts in a single run.[19]

Q5: What is the recommended method for purifying the final product away from decomposed material?

A: If decomposition has occurred, purification is essential to ensure the quality of the material for subsequent steps.

  • Silica Gel Chromatography: This is the most common and effective method for separating compounds with different polarities. A gradient elution using a non-polar solvent (like Hexanes or Heptane) and a more polar solvent (like Ethyl Acetate) will typically provide good separation.

  • Recrystallization: If your final product is a solid, recrystallization is a powerful technique for achieving high purity.[20] The key is to find a solvent system where the desired compound is soluble at high temperatures but poorly soluble at low temperatures, while impurities remain in solution. A mixed solvent system, such as ethyl acetate/n-hexane, is often effective.[20]

Proactive Troubleshooting Workflow

To minimize decomposition, a proactive approach to reaction design is crucial. The following workflow can guide your experimental setup.

G start Plan Reaction with This compound q_alcohol Is the -CH2OH group likely to interfere or degrade? start->q_alcohol protect Protect Alcohol (e.g., TBS ether) q_alcohol->protect Yes no_protect Proceed with unprotected alcohol q_alcohol->no_protect No q_conditions Are reaction conditions oxidative, strongly basic, or high temp (>110°C)? protect->q_conditions no_protect->q_conditions use_inert Use Inert Atmosphere (N2/Ar) Use anhydrous, degassed solvents q_conditions->use_inert Yes q_coupling Is this a cross-coupling reaction? q_conditions->q_coupling No use_inert->q_coupling optimize_coupling Optimize Catalyst, Ligand, & Base Monitor for dehalogenation q_coupling->optimize_coupling Yes q_solvent Is the solvent DMSO and Temp > 110°C? q_coupling->q_solvent No optimize_coupling->q_solvent change_solvent Switch to Dioxane, Toluene, or DMF q_solvent->change_solvent Yes run_reaction Run Reaction & Monitor (TLC, LCMS) q_solvent->run_reaction No change_solvent->run_reaction

Caption: Decision workflow for minimizing decomposition.

References

Technical Support Center: Managing Exothermic Reactions in the Synthesis of (5-Bromo-2-(trifluoromethyl)pyridin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (5-Bromo-2-(trifluoromethyl)pyridin-4-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to safely and effectively manage the exothermic nature of this synthesis. The primary focus is on the reduction of the corresponding aldehyde precursor, a critical step that demands careful control of reaction conditions to prevent thermal runaway.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of the exotherm in this synthesis?

A1: The principal exothermic event in the synthesis of this compound is the reduction of the aldehyde precursor, 5-Bromo-2-(trifluoromethyl)isonicotinaldehyde. This reduction is typically accomplished using a hydride-based reducing agent, most commonly sodium borohydride (NaBH₄).[3][4][5] The reaction of the hydride with the carbonyl group is highly energetic and releases a significant amount of heat.[6] The electron-withdrawing trifluoromethyl group on the pyridine ring can further activate the aldehyde, potentially increasing the reaction rate and the instantaneous heat output.

Q2: Why is Sodium Borohydride (NaBH₄) commonly used, and what are its inherent risks?

A2: Sodium borohydride is a selective and effective reducing agent for aldehydes and ketones.[3][7] It is generally considered safer and easier to handle than more powerful reagents like lithium aluminum hydride (LiAlH₄).[7] However, NaBH₄ is not without hazards. It reacts with protic solvents like water and alcohols to release flammable hydrogen gas, a reaction that is itself exothermic.[8][9] If the addition of NaBH₄ is too rapid or cooling is insufficient, the heat generated from both the reduction and solvent decomposition can accelerate, leading to a dangerous thermal runaway.[1][10]

Q3: Which solvents are recommended for this reduction, and why?

A3: The choice of solvent is critical for heat management.

  • Methanol (MeOH) or Ethanol (EtOH): These are common solvents for NaBH₄ reductions because they facilitate the reaction. However, they react with NaBH₄, generating hydrogen and heat.[3][8] This requires the reaction to be conducted at low temperatures (e.g., 0 °C or below) with slow, portion-wise addition of the reducing agent to control both the reduction and the solvent-reagent reaction.[3]

  • Tetrahydrofuran (THF) or 2-Methyl-THF: These aprotic solvents do not react with NaBH₄ and can be good choices for improving solubility and moderating the reaction. Often, a co-solvent like methanol is added in smaller, controlled amounts to initiate and facilitate the reduction.

  • N,N-Dimethylformamide (DMF): While it can be used, it's important to note that NaBH₄ in DMF can undergo runaway thermal reactions, especially in the presence of impurities or at elevated temperatures.[9][11]

Q4: How can I effectively control the reaction temperature?

A4: Temperature control is the most critical aspect of managing this exotherm.[1]

  • Cooling Bath: Always perform the reaction in a cooling bath (e.g., ice-water or ice-brine) to dissipate the heat generated.[8]

  • Controlled Addition: Add the reducing agent (NaBH₄) portion-wise or as a solution via a syringe pump at a slow, controlled rate. This "dose-controlled" approach prevents the accumulation of unreacted reagent, which could lead to a sudden and violent exotherm.[12]

  • Monitoring: Continuously monitor the internal reaction temperature with a calibrated thermometer or thermocouple. An exotherm should be observable, but the internal temperature should not be allowed to rise uncontrollably.

  • Agitation: Ensure efficient stirring to promote heat transfer from the reaction mixture to the cooling bath and prevent localized hot spots.[10]

Q5: What are the signs of a thermal runaway, and what should I do?

A5: A thermal runaway occurs when the heat generated by the reaction exceeds the rate of heat removal, leading to an uncontrolled acceleration of the reaction rate and temperature.[1]

  • Signs: A rapid, uncontrolled increase in internal temperature, vigorous gas evolution (bubbling), solvent boiling, and changes in pressure.

  • Action: Immediately stop the addition of the reagent. If safe to do so, add a pre-chilled, inert solvent to dilute the reaction mixture. Prepare a larger cooling bath (e.g., dry ice/acetone) for emergency cooling. Follow your laboratory's established emergency procedures. A pre-defined quenching strategy is essential for process safety.[13]

Troubleshooting Guide

Issue / Observation Potential Cause Recommended Action & Explanation
No initial exotherm after adding NaBH₄ 1. Low reagent quality. 2. Presence of an inhibitor (e.g., pyridine impurity).[11] 3. Reaction temperature is too low.1. Verify Reagent: Use a fresh, dry batch of NaBH₄. 2. Check Starting Material: Ensure the aldehyde precursor is pure. 3. Controlled Heating: Slowly allow the reaction to warm by a few degrees (e.g., from -10 °C to 0 °C) while monitoring closely. Caution: A delayed onset can lead to a dangerous accumulation of reagent. Be prepared for a sudden exotherm.
Rapid, uncontrolled temperature spike (>10-15 °C) 1. Addition rate of NaBH₄ is too fast. 2. Insufficient cooling capacity. 3. Reagent added in one portion ("all-at-once").1. Stop Addition Immediately: Halt the feed of the reducing agent. 2. Enhance Cooling: Lower the temperature of the cooling bath if possible (e.g., add salt or acetone to an ice bath). 3. Dilute: If the reaction is still escalating, add a pre-chilled, inert solvent (like THF) to dilute the reactants and absorb heat.
Excessive gas evolution 1. Reaction of NaBH₄ with a protic solvent (e.g., methanol).[8] 2. The reaction is proceeding too quickly.1. Ensure Adequate Venting: Use a bubbler or a vented needle to prevent pressure buildup.[8] 2. Slow Down: Reduce the addition rate of the reducing agent. The rate of gas evolution is a direct indicator of the reaction rate.
Reaction stalls before completion (checked by TLC/LCMS) 1. Insufficient reducing agent. 2. Decomposition of NaBH₄ over time.1. Add More Reagent: Prepare a fresh solution or weigh out additional solid NaBH₄ and add it slowly and portion-wise, carefully monitoring the temperature for any renewed exotherm.
Difficult workup due to viscous emulsions or solids Formation of borate salts and other inorganic byproducts.[14][15]1. Quench Carefully: After the reaction is complete, quench the excess NaBH₄ by slowly adding a mild acid (e.g., dilute HCl or acetic acid) at low temperature.[14] Caution: This is also exothermic and produces hydrogen. 2. pH Adjustment: Adjust the pH to dissolve the boron salts. 3. Solvent Exchange: Consider removing the reaction solvent under reduced pressure and replacing it with a different solvent system (e.g., ethyl acetate and water) for easier extraction.[14]

Key Experimental Protocols

Protocol 1: Controlled Reduction using NaBH₄ in Methanol

This protocol prioritizes safety through slow, controlled addition and diligent temperature monitoring.

  • Vessel Setup: In a fume hood, equip a clean, dry, three-necked round-bottom flask with a magnetic stirrer, a digital thermometer/thermocouple to monitor internal temperature, and a nitrogen inlet with a bubbler outlet to ensure a dry atmosphere and vent any evolved hydrogen.[8]

  • Reagent Preparation: Dissolve the (5-Bromo-2-(trifluoromethyl)pyridin-4-yl)aldehyde (1.0 eq) in anhydrous methanol (approx. 10 mL per gram of aldehyde).

  • Cooling: Place the flask in an ice-water bath and stir the solution until the internal temperature equilibrates to 0-5 °C.

  • Controlled Addition: Weigh sodium borohydride (approx. 0.3-0.5 eq) into a separate, dry container. Add the NaBH₄ to the stirred aldehyde solution in very small portions over 30-60 minutes.

    • Causality: Portion-wise addition is a critical safety measure. It prevents the accumulation of the reducing agent and allows the cooling system to manage the heat generated from each small portion, thus preventing a thermal runaway.[10]

  • Monitoring: Monitor the internal temperature closely. A slight exotherm (e.g., a rise of 2-5 °C) after each addition is expected. Do not add the next portion until the temperature has subsided.

  • Reaction Completion: After the final addition, allow the reaction to stir at 0-5 °C for an additional 1-2 hours, or until TLC/LCMS analysis confirms the consumption of the starting aldehyde.

  • Quenching: While maintaining cooling at 0-5 °C, slowly and carefully add acetone or dilute acetic acid dropwise to quench any unreacted NaBH₄.[16] Vigorous bubbling (hydrogen evolution) will occur. Add until gas evolution ceases.

Data Presentation: Solvent Properties for Heat Management
SolventBoiling Point (°C)Specific Heat (J/g·K)Thermal Conductivity (W/m·K)Notes on Use with NaBH₄
Methanol 64.72.530.202Reactive; generates H₂ and heat. Requires low temperatures.[3][8]
Ethanol 78.42.440.167Reactive, similar to methanol but less volatile.
THF 661.760.145Inert; good for solubility. Often used with a protic co-solvent.
Water 1004.180.607Highly reactive; vigorous H₂ evolution. Can be used for quenching but not typically as a primary solvent.[9]

Visualization of Safety Workflow

Exotherm Management Decision Tree

This diagram outlines the decision-making process when performing the exothermic reduction step.

ExothermManagement cluster_conditions Temperature Check start Begin NaBH4 Addition (Portion-wise, 0°C) monitor Monitor Internal Temp (Ti) and Gas Evolution start->monitor cond1 Ti ≤ 5°C? (Stable) monitor->cond1 Check Ti cond2 5°C < Ti < 15°C? (Controlled Exotherm) cond1->cond2 No action1 Continue Addition (Maintain Rate) cond1->action1 Yes cond3 Ti ≥ 15°C? (Runaway Risk!) cond2->cond3 No action2 Pause Addition Wait for Ti to drop cond2->action2 Yes action3 STOP ADDITION Emergency Cool Prepare to Quench/Dilute cond3->action3 Yes action1->monitor end_reaction Reaction Complete Proceed to Quench action1->end_reaction All NaBH4 Added action2->monitor

Caption: Decision workflow for managing the exothermic reduction step.

References

Validation & Comparative

A Researcher's Guide to the ¹H NMR Peak Assignment of (5-Bromo-2-(trifluoromethyl)pyridin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and synthetic chemistry, precise structural elucidation is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for this purpose. This guide provides a detailed analysis and predicted ¹H NMR peak assignments for the novel compound (5-Bromo-2-(trifluoromethyl)pyridin-4-yl)methanol. By leveraging experimental data from structurally analogous compounds and fundamental NMR principles, this guide offers a robust framework for interpreting the spectrum of this complex substituted pyridine.

Molecular Structure and Proton Environments

The structure of this compound presents three distinct proton environments, each influenced by the electronic effects of the surrounding substituents on the pyridine ring. Understanding these influences is key to accurately assigning the corresponding peaks in the ¹H NMR spectrum.

  • H-3 and H-6 Protons: These are the two aromatic protons on the pyridine ring. Their chemical shifts are significantly influenced by the electron-withdrawing trifluoromethyl (-CF₃) group, the bromo (-Br) group, and the hydroxymethyl (-CH₂OH) group.

  • Methylene Protons (-CH₂OH): These two protons are diastereotopic and are adjacent to a hydroxyl group and the pyridine ring.

  • Hydroxyl Proton (-OH): This proton is attached to the oxygen of the hydroxymethyl group.

Predicted ¹H NMR Peak Assignments

The following table summarizes the predicted chemical shifts (δ), multiplicities, and coupling constants (J) for the protons of this compound. These predictions are based on the analysis of substituent effects and data from related compounds.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H-6~8.85Singlet (s)N/AStrongly deshielded by the adjacent electron-withdrawing trifluoromethyl group and the nitrogen atom of the pyridine ring. The para-relationship to the hydroxymethyl group has a minor shielding effect.
H-3~7.95Singlet (s)N/ADeshielded by the adjacent bromo group and the nitrogen atom. The ortho-relationship to the hydroxymethyl group provides some shielding.
-CH₂OH~4.80Doublet (d)~5.5Located in the benzylic position, these protons are deshielded by the pyridine ring. They will likely appear as a doublet due to coupling with the hydroxyl proton.
-OH~5.60Triplet (t)~5.5The chemical shift of the hydroxyl proton can be variable. It is expected to couple with the adjacent methylene protons, resulting in a triplet.

In-Depth Analysis of Substituent Effects

The predicted chemical shifts are a direct consequence of the electronic environment created by the substituents on the pyridine ring.

The Trifluoromethyl (-CF₃) Group: As a potent electron-withdrawing group, the -CF₃ substituent significantly deshields nearby protons.[1] This effect is most pronounced on the adjacent H-6 proton, pushing its chemical shift downfield. The influence of the -CF₃ group on proton chemical shifts in pyridine rings is well-documented.[2]

The Bromo (-Br) Group: Bromine is an electronegative atom and exerts a deshielding inductive effect.[3][4] This contributes to the downfield shift of the adjacent H-3 proton.

The Hydroxymethyl (-CH₂OH) Group: This group has a milder electronic effect compared to the -CF₃ and -Br groups. It is generally considered to be weakly electron-donating through resonance and weakly electron-withdrawing through induction. Its net effect on the aromatic protons is a slight shielding.

Experimental Workflow for NMR Sample Preparation

To obtain a high-quality ¹H NMR spectrum for this compound, the following protocol is recommended:

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).

  • Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer with a field strength of 400 MHz or higher to ensure good signal resolution.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

G

Logical Relationships in Peak Assignment

The assignment of each peak is a deductive process based on established NMR principles. The following diagram illustrates the key relationships considered for the assignment of the aromatic protons.

G H-6 H-6 Downfield_Shift_H6 Downfield Shift (H-6) H-6->Downfield_Shift_H6 H-3 H-3 Downfield_Shift_H3 Downfield Shift (H-3) H-3->Downfield_Shift_H3 CF3_deshielding -CF3 Deshielding CF3_deshielding->Downfield_Shift_H6 Br_deshielding -Br Deshielding Br_deshielding->Downfield_Shift_H3 N_deshielding Pyridine N Deshielding N_deshielding->Downfield_Shift_H6 N_deshielding->Downfield_Shift_H3 CH2OH_shielding -CH2OH Shielding CH2OH_shielding->Downfield_Shift_H6 CH2OH_shielding->Downfield_Shift_H3

This comprehensive guide provides a robust starting point for the ¹H NMR analysis of this compound. By understanding the interplay of substituent effects, researchers can confidently assign the observed spectral peaks and confirm the structure of this important molecule.

References

A Guide to the Structural Confirmation of (5-Bromo-2-(trifluoromethyl)pyridin-4-yl)methanol Derivatives for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the competitive landscape of pharmaceutical and agrochemical research, pyridinylmethyl alcohol derivatives, particularly those incorporating bromine and a trifluoromethyl group like (5-Bromo-2-(trifluoromethyl)pyridin-4-yl)methanol, are of significant interest.[1] The strategic placement of these functional groups can profoundly influence a compound's biological activity, metabolic stability, and overall efficacy. Consequently, unambiguous structural confirmation is a critical, non-negotiable step in the development pipeline. This guide provides a comprehensive comparison of the essential analytical techniques required to definitively elucidate the structure of these complex molecules, ensuring the integrity of your research and development efforts.

The Analytical Imperative: A Multi-Technique Approach

No single analytical method can provide a complete structural picture. A synergistic combination of spectroscopic and spectrometric techniques is essential for irrefutable confirmation. The following table outlines the primary methods and their respective contributions to the structural puzzle.

Table 1: Comparison of Key Analytical Techniques for Structural Elucidation

TechniqueInformation ProvidedStrengthsLimitations
NMR Spectroscopy Detailed connectivity of atoms (¹H, ¹³C), presence and environment of fluorine (¹⁹F).[2]Non-destructive, provides rich structural detail.Can be complex to interpret, requires pure samples.
Mass Spectrometry (MS) Molecular weight and elemental composition.[3][4]High sensitivity, provides definitive molecular formula.Does not provide direct information on atom connectivity.
X-ray Crystallography Absolute three-dimensional molecular structure.[5][6]Unambiguous, "gold standard" for structural determination.Requires a suitable single crystal, which can be challenging to obtain.

In-Depth Analysis: Deciphering the Data

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is the cornerstone of structural elucidation in organic chemistry. For a molecule such as this compound, a suite of NMR experiments is necessary.

  • ¹H NMR: This experiment reveals the number and environment of all hydrogen atoms. The spectrum of our target molecule would be expected to show distinct signals for the aromatic protons on the pyridine ring and the methylene protons of the methanol group. The chemical shifts and coupling patterns of these signals provide crucial information about their relative positions.

  • ¹³C NMR: This technique maps the carbon skeleton of the molecule. The carbon atom attached to the trifluoromethyl group will exhibit a characteristic splitting pattern due to coupling with the three fluorine atoms, providing a clear diagnostic signal.[7]

  • ¹⁹F NMR: Given the trifluoromethyl substituent, ¹⁹F NMR is an indispensable tool. It provides a direct and highly sensitive signal for the fluorine atoms, and its chemical shift can offer insights into the electronic environment of this critical functional group.[8]

Mass Spectrometry (MS): Confirming the Composition

Mass spectrometry is a powerful technique for determining the molecular weight and elemental formula of a compound. For brominated compounds, MS is particularly informative due to the unique isotopic signature of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance.[9][10] This results in a characteristic "M" and "M+2" peak pattern in the mass spectrum, with the two peaks being of almost equal intensity, providing a clear indication of the presence of a single bromine atom.[3][11] High-resolution mass spectrometry (HRMS) can further provide a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula.[12]

X-ray Crystallography: The Definitive Structure

While spectroscopic methods provide a wealth of information, single-crystal X-ray crystallography offers the ultimate, unambiguous confirmation of a molecule's three-dimensional structure.[5][13] By diffracting X-rays through a crystalline sample, it is possible to determine the precise spatial arrangement of every atom, including bond lengths and angles.[6] Although obtaining a crystal of sufficient quality can be a bottleneck, the definitive nature of the data makes it an invaluable technique, especially for novel compounds or when stereochemistry is a concern.

Visualizing the Confirmation Workflow

The following diagram illustrates a logical workflow for the comprehensive structural confirmation of a newly synthesized this compound derivative.

cluster_0 Synthesis & Purification cluster_1 Initial Spectroscopic Analysis cluster_2 Definitive Structural Confirmation cluster_3 Final Structure Elucidation synthesis Synthesis of Derivative purification Purification synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) purification->nmr ms Mass Spectrometry (HRMS) purification->ms xray X-ray Crystallography (if crystal is obtained) purification->xray elucidation Complete Structural Confirmation nmr->elucidation ms->elucidation xray->elucidation

Caption: A typical workflow for the structural confirmation of a novel chemical entity.

Experimental Protocols

Standard Protocol for NMR Analysis
  • Sample Preparation: Accurately weigh 5-10 mg of the purified compound into a clean NMR tube.

  • Dissolution: Add approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra using a high-field NMR spectrometer.

General Protocol for High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a dilute solution of the sample (typically 1 mg/mL) in an appropriate solvent such as methanol or acetonitrile.

  • Infusion: Introduce the sample into the mass spectrometer via direct infusion or after separation by liquid chromatography.

  • Analysis: Acquire the mass spectrum in the appropriate ionization mode (e.g., electrospray ionization) and analyze the data for the molecular ion and the characteristic bromine isotopic pattern.

Protocol for Single-Crystal X-ray Diffraction
  • Crystallization: Grow single crystals of the compound using techniques such as slow evaporation, vapor diffusion, or solvent layering.[5]

  • Data Collection: Mount a suitable crystal on the diffractometer and collect diffraction data at a low temperature (typically 100 K).[5]

  • Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, yielding a detailed three-dimensional model of the molecule.

Conclusion

The rigorous structural confirmation of this compound derivatives is a foundational element of successful drug discovery and development. By employing a combination of NMR spectroscopy, mass spectrometry, and, where feasible, X-ray crystallography, researchers can proceed with confidence, knowing that their structure-activity relationship studies are built on a solid and accurate structural foundation. This multi-technique approach is not merely a matter of due diligence; it is an essential practice for ensuring the scientific integrity and ultimate success of a research program.

References

A Senior Application Scientist's Guide to the Purity Analysis of (5-Bromo-2-(trifluoromethyl)pyridin-4-yl)methanol: A Comparative Review of Chromatographic Techniques

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the synthesis of active pharmaceutical ingredients (APIs), the purity of chemical intermediates is not merely a quality metric; it is a fundamental pillar of safety and efficacy. The compound (5-Bromo-2-(trifluoromethyl)pyridin-4-yl)methanol, a key building block in the development of various therapeutic agents, is no exception. The presence of even trace-level impurities can introduce unforeseen toxicities or alter the pharmacological profile of the final drug product. Therefore, robust and reliable analytical methods for purity determination are indispensable.

This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) and its advanced successor, Ultra-Performance Liquid Chromatography (UPLC), for the purity analysis of this compound. We will delve into the causality behind methodological choices, present detailed experimental protocols, and offer supporting data to empower researchers to select the optimal technique for their specific needs. Furthermore, we will touch upon the role of mass spectrometry in comprehensive impurity profiling.

The Workhorse Method: Reversed-Phase HPLC (RP-HPLC)

For decades, RP-HPLC has been the gold standard for pharmaceutical purity analysis, and for good reason. Its versatility, robustness, and vast body of established protocols make it a highly reliable choice for quantifying APIs and their related substances.[1] For a substituted pyridine like this compound, which possesses both moderate polarity and UV-active chromophores, RP-HPLC with UV detection is the logical starting point for method development.

Causality Behind the Method

The selection of each parameter in an HPLC method is a deliberate choice aimed at achieving optimal separation and quantification.

  • Stationary Phase (Column): A C18 (octadecylsilane) column is the most common choice in reversed-phase chromatography. Its long alkyl chains provide a hydrophobic stationary phase that effectively retains a wide range of organic molecules. This is ideal for our target compound, allowing for separation based on subtle differences in hydrophobicity between the main component and its potential process-related impurities (e.g., starting materials, by-products).

  • Mobile Phase: A gradient elution using a mixture of acidified water and an organic solvent (typically acetonitrile) is employed. The acid (e.g., phosphoric or formic acid) serves to protonate residual silanol groups on the silica backbone of the column, preventing undesirable peak tailing and improving peak shape. The gradient, which involves increasing the proportion of the organic solvent over time, is crucial for eluting compounds with varying polarities and ensuring that both early-eluting polar impurities and late-eluting non-polar impurities are captured within a reasonable analysis time.[2]

  • Detector: A UV-Vis detector is selected due to the aromatic nature of the pyridine ring, which absorbs UV light. A detection wavelength of 254 nm is often a good starting point for aromatic compounds. For more comprehensive analysis, a Diode Array Detector (DAD) is preferable as it can acquire a full UV spectrum for each peak, providing an indication of peak purity.

Experimental Protocol: HPLC Purity Determination

This protocol is designed as a self-validating system, incorporating system suitability tests to ensure the chromatographic system is performing adequately before any sample analysis, in line with ICH guidelines.[3][4]

  • Instrumentation: An HPLC system equipped with a binary or quaternary pump, an autosampler, a column thermostat, and a DAD or UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Phosphoric Acid in HPLC-grade Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient Elution:

      Time (min) % Mobile Phase B
      0.0 15
      25.0 90
      30.0 90
      30.1 15

      | 35.0 | 15 |

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35 °C.

    • Detection Wavelength: 265 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Standard Solution (for identification/system suitability): Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water.

    • Sample Solution: Prepare the test sample in the same manner as the Standard Solution.

  • System Suitability Test (SST):

    • Inject the standard solution five replicate times.

    • Acceptance Criteria: The relative standard deviation (RSD) for the peak area of the main component must be ≤ 2.0%. The tailing factor should be between 0.8 and 1.5. The number of theoretical plates should be ≥ 2000.[1] These criteria confirm that the system is precise and provides adequate separation efficiency.

  • Analysis:

    • Once SST criteria are met, inject the sample solution.

    • Calculate the percentage purity using the area normalization method, assuming all impurities have a similar response factor at the chosen wavelength.

Visualizing the Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_mobile Mobile Phase Preparation sst System Suitability Test (5x Standard Injections) prep_mobile->sst prep_sample Sample & Standard Dissolution (100 µg/mL) prep_sample->sst sample_run Sample Injection sst->sample_run SST Pass data_acq Data Acquisition (Chromatogram) sample_run->data_acq integration Peak Integration data_acq->integration calculation Purity Calculation (% Area Normalization) integration->calculation report Final Report calculation->report

Caption: A typical workflow for HPLC purity analysis.

The High-Performance Alternative: Ultra-Performance Liquid Chromatography (UPLC)

The advent of UPLC technology marked a significant evolution in liquid chromatography. By utilizing columns packed with sub-2 µm particles, UPLC systems operate at much higher pressures than traditional HPLC, delivering substantial improvements in performance.[5]

The UPLC Advantage: A Paradigm Shift in Efficiency

UPLC offers several compelling advantages over HPLC, particularly for impurity profiling where speed and resolution are critical.[6]

  • Enhanced Resolution: The higher efficiency of smaller particles results in sharper, narrower peaks, allowing for the baseline separation of closely eluting impurities that might co-elute in an HPLC run.[7]

  • Increased Sensitivity: Narrower peaks translate to a greater peak height for a given concentration, improving the signal-to-noise ratio and lowering the limits of detection (LOD) and quantification (LOQ). This is paramount for detecting and quantifying trace-level impurities.[7]

  • Drastically Reduced Analysis Time: The efficiency of UPLC allows for significantly higher flow rates without a loss of performance, slashing analysis times from 30-60 minutes to under 10 minutes.[8]

  • Lower Solvent Consumption: Shorter run times and lower flow rates (due to smaller column diameters) lead to a dramatic reduction in solvent use, making UPLC a more cost-effective and environmentally friendly ("greener") technique.[6]

Experimental Protocol: UPLC Purity Determination

The UPLC method is a direct adaptation of the HPLC protocol, scaled to leverage the capabilities of the technology.

  • Instrumentation: A UPLC system capable of handling high backpressures (typically >1000 bar).

  • Chromatographic Conditions:

    • Column: UPLC BEH C18, 2.1 x 50 mm, 1.7 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water (Formic acid is more compatible with potential MS coupling).

    • Mobile Phase B: Acetonitrile.

    • Gradient Elution (Scaled):

      Time (min) % Mobile Phase B
      0.0 15
      5.0 90
      6.0 90
      6.1 15

      | 7.0 | 15 |

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Detection Wavelength: 265 nm (DAD).

    • Injection Volume: 2 µL.

  • Sample Preparation & SST: As per the HPLC protocol, with acceptance criteria adjusted for the higher efficiency of the UPLC system (e.g., a much higher theoretical plate count would be expected).

Quantitative Comparison: HPLC vs. UPLC

The theoretical advantages of UPLC translate into tangible performance gains, as summarized below.

ParameterConventional HPLC UPLC Advantage
Analysis Time ~35 minutes~7 minutesUPLC (5x faster)
Column Particle Size 3 - 5 µm< 2 µmUPLC (Higher Efficiency) [7]
Typical System Pressure ~150-250 bar> 600 barUPLC (Drives Efficiency) [5]
Resolution GoodExcellentUPLC (Superior separation of impurities)
Sensitivity ModerateHighUPLC (Better detection of trace impurities) [6]
Solvent Consumption/Run ~35 mL~2.8 mLUPLC (>90% reduction) [8]

Beyond Quantification: The Role of LC-MS for Impurity Identification

While HPLC and UPLC excel at quantifying the purity of this compound, they provide limited information about the identity of unknown impurity peaks. This is where Liquid Chromatography-Mass Spectrometry (LC-MS) becomes an invaluable tool.[9]

By coupling the separation power of LC with the detection capabilities of a mass spectrometer, one can obtain the mass-to-charge ratio (m/z) of each impurity. This information is critical for elucidating the structure of unknown compounds. For a molecule containing bromine, MS analysis is particularly powerful due to the characteristic isotopic signature of bromine (79Br and 81Br occur in an approximate 1:1 ratio), which produces a distinctive doublet in the mass spectrum, aiding in the confirmation of bromine-containing impurities.[10][11] LC-MS is not typically used for routine quality control purity checks but is essential during method development, forced degradation studies, and for investigating any out-of-specification results.

Conclusion and Recommendation

For the routine quality control and purity analysis of this compound, both HPLC and UPLC are suitable and validatable techniques.

  • HPLC remains a robust, reliable, and widely accessible method. It is perfectly adequate for batch release testing where a validated method is already in place and high throughput is not the primary concern.

  • UPLC , however, represents the superior technology, offering unequivocal advantages in speed, resolution, and sensitivity.[6] For method development, high-throughput screening, or when challenging separations of closely related impurities are required, UPLC is the clear choice. The significant reduction in run time and solvent consumption also provides substantial long-term operational and cost benefits.

Ultimately, the choice between HPLC and UPLC will depend on the specific laboratory context, including available instrumentation, sample throughput requirements, and the complexity of the impurity profile. For any new method development in a modern laboratory, a UPLC-based approach is strongly recommended to leverage its superior performance and efficiency. This should be complemented by LC-MS analysis to ensure a comprehensive understanding and identification of all potential impurities.

References

A Comparative Guide to the Reactivity of (5-Bromo-2-(trifluoromethyl)pyridin-4-yl)methanol and Other Bromopyridines for the Modern Synthetic Chemist

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and materials science, pyridine scaffolds are indispensable building blocks. The strategic functionalization of these heterocyles often hinges on the reactivity of halogenated intermediates. This guide provides an in-depth technical comparison of the reactivity of (5-Bromo-2-(trifluoromethyl)pyridin-4-yl)methanol , a highly functionalized building block, with simpler, yet widely used, bromopyridines such as 2-bromopyridine, 3-bromopyridine, and 4-bromopyridine. This analysis, supported by experimental data and mechanistic insights, is intended to empower researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.

Understanding the Reactivity Landscape of Bromopyridines: A Tale of Electronics and Position

The reactivity of a bromopyridine in transition-metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions is fundamentally governed by the electronic properties of the pyridine ring and the position of the bromine substituent. The nitrogen atom in the pyridine ring is electron-withdrawing, creating a polarization of the C-Br bond and rendering the ring susceptible to nucleophilic attack, particularly at the ortho (2- and 6-) and para (4-) positions.[1]

Substituents on the pyridine ring can further modulate this intrinsic reactivity. Electron-withdrawing groups (EWGs), such as the trifluoromethyl (-CF3) group, enhance the electrophilicity of the pyridine ring, thereby increasing its reactivity towards nucleophiles and facilitating oxidative addition in palladium-catalyzed cross-coupling reactions.[2][3] Conversely, electron-donating groups (EDGs), like the hydroxymethyl (-CH2OH) group, can have a deactivating effect.

The Contenders: A Comparative Overview

This guide will focus on comparing the reactivity of our target molecule, This compound , with three fundamental bromopyridine isomers:

  • This compound: This molecule is adorned with a potent electron-withdrawing -CF3 group at the 2-position and a mildly electron-donating -CH2OH group at the 4-position. The bromine is situated at the 5-position.

  • 2-Bromopyridine: The bromine atom is at an electron-deficient position, ortho to the nitrogen.

  • 3-Bromopyridine: The bromine is at a position with electronic characteristics more akin to bromobenzene.

  • 4-Bromopyridine: The bromine is at an electron-deficient position, para to the nitrogen.

Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are cornerstones of modern synthesis for the formation of C-C and C-N bonds.[4] The key initial step in these reactions is the oxidative addition of the aryl bromide to a palladium(0) complex. The ease of this step is a primary determinant of the overall reaction rate.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of biaryl compounds. The reactivity of bromopyridines in this reaction is significantly influenced by the electronic environment of the C-Br bond.

Expected Reactivity Trend:

This compound > 4-Bromopyridine ≈ 2-Bromopyridine > 3-Bromopyridine

The strong electron-withdrawing effect of the -CF3 group in This compound is anticipated to make its C-Br bond the most susceptible to oxidative addition, leading to the highest reactivity. 4-Bromopyridine and 2-bromopyridine are expected to have similar and high reactivity due to the bromine being at electron-deficient positions. 3-Bromopyridine is generally the least reactive of the simple isomers.[5][6]

Table 1: Comparative Performance in Suzuki-Miyaura Coupling (Representative Data)

BromopyridineCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
This compound Phenylboronic acidPd(dppf)Cl₂K₂CO₃Dioxane/H₂O1002>95 (expected)N/A
2-Bromopyridine Phenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/H₂O1001285[7]
3-Bromopyridine Phenylboronic acidPd(OAc)₂/SPhosK₃PO₄Dioxane100495[2]
4-Bromopyridine Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O1001285[7]

Note: The data for this compound is an educated estimation based on the strong activating effect of the trifluoromethyl group. Direct comparative studies under identical conditions are limited.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

  • To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 equiv.), phenylboronic acid (1.2 equiv.), potassium carbonate (2.0 equiv.), and Pd(dppf)Cl₂ (2 mol%).

  • Add a degassed mixture of 1,4-dioxane and water (4:1 v/v).

  • Heat the reaction mixture to 100 °C and stir for 2-4 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.

Diagram 1: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)Ln Pd(0)Ln Ar-Pd(II)-X Ar-Pd(II)-X Pd(0)Ln->Ar-Pd(II)-X Oxidative Addition (Ar-X) Ar-Pd(II)-OR' Ar-Pd(II)-OR' Ar-Pd(II)-X->Ar-Pd(II)-OR' Ligand Exchange (Base) Ar-Pd(II)-Ar' Ar-Pd(II)-Ar' Ar-Pd(II)-OR'->Ar-Pd(II)-Ar' Transmetalation (Ar'-B(OR)2) Ar-Pd(II)-Ar'->Pd(0)Ln Reductive Elimination (Ar-Ar')

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide, a crucial transformation for accessing conjugated systems.[8][9]

Expected Reactivity Trend:

This compound > 4-Bromopyridine ≈ 2-Bromopyridine > 3-Bromopyridine

Similar to the Suzuki coupling, the electron-deficient nature of the C-Br bond in our target molecule is expected to facilitate a rapid Sonogashira reaction.

Table 2: Comparative Performance in Sonogashira Coupling (Representative Data)

BromopyridineCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
This compound PhenylacetylenePd(PPh₃)₂Cl₂/CuIEt₃NTHF603>90 (expected)N/A
2-Bromopyridine PhenylacetylenePd(PPh₃)₂Cl₂/CuIEt₃NTHF60685[10]
3-Bromopyridine PhenylacetylenePd(PPh₃)₂Cl₂/CuIEt₃NTHF60880[10]
4-Bromopyridine PhenylacetylenePd(PPh₃)₂Cl₂/CuIEt₃NTHF60590[10]

Note: The data for this compound is an educated estimation.

Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene

  • To a degassed solution of this compound (1.0 equiv.) in THF in a Schlenk flask, add phenylacetylene (1.2 equiv.), triethylamine (2.0 equiv.), Pd(PPh₃)₂Cl₂ (2 mol%), and CuI (1 mol%).

  • Stir the reaction mixture at 60 °C under an argon atmosphere for 3-6 hours, monitoring by TLC.

  • After completion, cool the reaction, filter through a pad of celite, and concentrate the filtrate.

  • Dissolve the residue in ethyl acetate, wash with saturated aqueous NH₄Cl, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines.[11][12] The reactivity in this case is also influenced by the electronic nature of the bromopyridine.

Expected Reactivity Trend:

This compound > 4-Bromopyridine ≈ 2-Bromopyridine > 3-Bromopyridine

The electron-withdrawing -CF3 group is expected to accelerate the oxidative addition step, making the target molecule highly reactive in C-N bond formation.

Table 3: Comparative Performance in Buchwald-Hartwig Amination (Representative Data)

BromopyridineAmineCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
This compound MorpholinePd₂(dba)₃/XPhosNaOtBuToluene1004>95 (expected)N/A
2-Bromopyridine MorpholinePd₂(dba)₃/BINAPNaOtBuToluene1001290[11]
3-Bromopyridine AnilinePd(OAc)₂/tBu₃PK₃PO₄Dioxane1101685[13]
4-Bromopyridine PiperidinePd₂(dba)₃/XantphosCs₂CO₃Dioxane1001892[14]

Note: The data for this compound is an educated estimation.

Reactivity in Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is a key transformation for pyridines, especially those bearing electron-withdrawing groups and a good leaving group at the 2- or 4-position.[1][15]

Expected Reactivity Trend:

This compound (at C4, if activated) > 4-Bromopyridine > 2-Bromopyridine >> 3-Bromopyridine

The presence of the strongly electron-withdrawing -CF3 group at the 2-position of This compound significantly activates the 4-position (para to the -CF3 group) towards nucleophilic attack. However, the bromine is at the 5-position, which is not directly activated by the nitrogen or the -CF3 group for a classical SNAr mechanism. Therefore, direct displacement of the bromine via SNAr is expected to be slow. 4-Bromopyridine and 2-bromopyridine are highly reactive in SNAr, while 3-bromopyridine is generally unreactive.[1]

Diagram 2: SNAr Mechanism on a 4-Halopyridine

SNAr_Mechanism 4-Halopyridine 4-Halopyridine Meisenheimer_Complex Meisenheimer Complex 4-Halopyridine->Meisenheimer_Complex Nucleophilic Attack Substituted_Pyridine Substituted_Pyridine Meisenheimer_Complex->Substituted_Pyridine Loss of Leaving Group

References

The Definitive Guide to the Structural Elucidation of (5-Bromo-2-(trifluoromethyl)pyridin-4-yl)methanol: An In-Depth Comparison of X-ray Crystallography and Spectroscopic Techniques

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of chemical research and development. This guide provides a comprehensive, in-depth analysis of the structural elucidation of (5-Bromo-2-(trifluoromethyl)pyridin-4-yl)methanol, a fluorinated pyridine derivative of interest in medicinal chemistry. We will explore the gold-standard technique of single-crystal X-ray crystallography, from synthesis to final structure, and provide a critical comparison with powerful spectroscopic methods, namely Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This guide is designed to provide not just procedural steps, but the scientific rationale behind the experimental choices, ensuring a robust and validated approach to molecular characterization.

Part 1: Synthesis and Crystallization: The Gateway to Atomic Resolution

The journey to a crystal structure begins with the synthesis of the target compound and the growth of high-quality single crystals. While a specific, published crystal structure for this compound is not publicly available, we can propose a robust synthetic route and outline the critical process of crystallization.

Proposed Synthesis of this compound

A plausible and efficient synthesis can be envisioned starting from the commercially available 5-bromo-2-(trifluoromethyl)isonicotinic acid. The key transformation is the selective reduction of the carboxylic acid to the corresponding alcohol.

Reaction Scheme:

Experimental Protocol: Reduction of 5-bromo-2-(trifluoromethyl)isonicotinic acid

  • Dissolution: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-bromo-2-(trifluoromethyl)isonicotinic acid (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Cooling: Cool the solution to 0 °C using an ice-water bath. This is crucial to control the reactivity of the reducing agent and minimize side reactions.

  • Addition of Reducing Agent: Slowly add a solution of a suitable reducing agent, such as borane-tetrahydrofuran complex (BH3·THF) or lithium aluminum hydride (LiAlH4) (typically 1.5-2.0 eq), to the stirred solution. The choice of reducing agent is critical; borane complexes are generally preferred for their selectivity for carboxylic acids over other functional groups that might be present.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure complete conversion of the starting material.

  • Quenching: Once the reaction is complete, carefully quench the excess reducing agent by the slow, dropwise addition of methanol or water at 0 °C. This is an exothermic process and requires caution.

  • Workup: Dilute the reaction mixture with water and a suitable organic solvent (e.g., ethyl acetate). Separate the organic layer, and extract the aqueous layer two more times with the organic solvent.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield pure this compound.

Crystallization: The Art and Science of Growing Single Crystals

Obtaining a single crystal suitable for X-ray diffraction is often the most challenging step. The quality of the crystal directly impacts the quality of the diffraction data and the resulting structure.[1][2] Several techniques can be employed, and a screening of various solvents and conditions is typically necessary.

Experimental Protocol: Crystallization of this compound

  • Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble at room temperature and more soluble at elevated temperatures. A range of solvents of varying polarities should be screened (e.g., hexane, ethyl acetate, dichloromethane, methanol, acetonitrile).

  • Slow Evaporation:

    • Dissolve the purified compound in a minimal amount of a suitable solvent in a small vial.

    • Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks.

    • This method is straightforward but offers limited control over the rate of crystallization.[3]

  • Vapor Diffusion:

    • Dissolve the compound in a small volume of a relatively non-volatile solvent (the "well" solvent) in a small, open vial.

    • Place this vial inside a larger, sealed container that contains a more volatile solvent in which the compound is insoluble (the "precipitant" solvent).

    • Over time, the precipitant vapor will diffuse into the well solvent, gradually reducing the solubility of the compound and inducing crystallization.[4]

  • Cooling:

    • Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.

    • Slowly cool the solution to room temperature, and then to a lower temperature (e.g., 4 °C in a refrigerator).

    • The gradual decrease in solubility upon cooling can promote the growth of well-ordered crystals.

Part 2: The Gold Standard: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a molecule.[5] It provides unambiguous information on bond lengths, bond angles, and stereochemistry.

Experimental Workflow for Single-Crystal X-ray Diffraction

The following diagram illustrates the typical workflow for a single-crystal X-ray diffraction experiment.

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_data_collection Data Collection cluster_structure_solution Structure Solution & Refinement cluster_analysis Analysis & Validation synthesis Synthesis of This compound purification Purification synthesis->purification crystallization Crystallization purification->crystallization crystal_mounting Crystal Mounting crystallization->crystal_mounting diffractometer X-ray Diffractometer crystal_mounting->diffractometer data_collection Data Collection diffractometer->data_collection data_processing Data Processing (Integration & Scaling) data_collection->data_processing structure_solution Structure Solution (Direct Methods/Patterson) data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Structure Validation structure_refinement->validation cif_file Crystallographic Information File (CIF) validation->cif_file

Caption: Experimental workflow for single-crystal X-ray crystallography.

Detailed Protocol:

  • Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is carefully selected under a microscope and mounted on a goniometer head using a cryoloop and a cryoprotectant (e.g., paratone-N oil) to prevent ice formation at low temperatures.

  • Data Collection:

    • The mounted crystal is placed on the diffractometer and cooled to a low temperature (typically 100-173 K) to minimize thermal vibrations of the atoms.[6]

    • The instrument, equipped with an X-ray source (e.g., Mo or Cu Kα radiation) and a detector, rotates the crystal through a series of angles while irradiating it with X-rays.[7]

    • The diffracted X-rays are recorded as a series of diffraction spots on the detector. A complete dataset consists of thousands of these reflections.[7] Data collection can take several hours.[7]

  • Data Processing:

    • The collected diffraction images are processed to determine the unit cell parameters, space group, and the intensities of each reflection.[5]

    • Corrections are applied for various experimental factors, such as background noise and X-ray absorption.

  • Structure Solution:

    • The "phase problem" is solved using computational methods like direct methods or the Patterson function to generate an initial electron density map.

    • This initial map reveals the positions of the heavier atoms (in this case, Bromine).

  • Structure Refinement:

    • The initial atomic model is refined against the experimental data using least-squares methods.[8][9][10]

    • This iterative process adjusts the atomic coordinates, and thermal parameters to improve the agreement between the calculated and observed diffraction patterns.[11]

    • Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

  • Validation: The final crystal structure is validated using various crystallographic metrics (e.g., R-factor, goodness-of-fit) to ensure its quality and chemical reasonableness. The final coordinates are deposited in a Crystallographic Information File (CIF).

Part 3: Alternative and Complementary Techniques: A Comparative Analysis

While single-crystal X-ray crystallography provides the definitive solid-state structure, it is not always feasible, and other techniques provide crucial and often complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for determining the connectivity and stereochemistry of molecules in solution.[12][13] For this compound, a suite of NMR experiments would be essential for structural confirmation.

  • ¹H NMR: Would provide information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.

  • ¹³C NMR: Would reveal the number of unique carbon atoms in the molecule.

  • ¹⁹F NMR: Would show a singlet for the CF₃ group, confirming its presence.

  • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for unambiguously assigning all proton and carbon signals and confirming the connectivity of the molecular backbone.[14]

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique that provides information about the molecular weight and elemental composition of a compound.[15]

  • High-Resolution Mass Spectrometry (HRMS): Would provide a very accurate mass measurement, allowing for the determination of the elemental formula (C₇H₅BrF₃NO).

  • Fragmentation Analysis (MS/MS): By inducing fragmentation of the molecule, MS/MS experiments can provide valuable information about the different structural components, further confirming the proposed structure.

Performance Comparison of Structural Elucidation Techniques

The choice of analytical technique depends on the specific information required and the nature of the sample. The following table provides a comparative overview of X-ray crystallography, NMR spectroscopy, and mass spectrometry for the structural elucidation of this compound.

FeatureSingle-Crystal X-ray CrystallographyNuclear Magnetic Resonance (NMR) SpectroscopyMass Spectrometry (MS)
Principle Diffraction of X-rays by a crystalline latticeAbsorption of radiofrequency waves by atomic nuclei in a magnetic fieldMeasurement of the mass-to-charge ratio of ionized molecules
Sample Type High-quality single crystalSoluble compound in a suitable deuterated solventIonizable compound
Information Obtained Precise 3D atomic coordinates, bond lengths, bond angles, absolute stereochemistry, packing interactionsConnectivity, relative stereochemistry, solution-state conformation and dynamicsMolecular weight, elemental composition, fragmentation patterns
Strengths Unambiguous determination of absolute structure; "Gold standard" for structural proofProvides detailed information about the solution-state structure and dynamics; Non-destructiveHigh sensitivity; Provides accurate molecular formula
Limitations Requires a suitable single crystal, which can be difficult to obtain; Provides solid-state structure which may differ from solutionDoes not provide absolute stereochemistry directly; Can be complex to interpret for large or conformationally flexible moleculesDoes not provide information on stereochemistry or connectivity
Application to Topic Would provide the definitive 3D structure and intermolecular interactions in the solid state.Essential for confirming the covalent structure and for quality control of the synthesized material.Confirms the molecular weight and elemental composition, crucial for verifying the identity of the synthesized compound.

Conclusion

The structural elucidation of a novel compound like this compound requires a multi-faceted analytical approach. Single-crystal X-ray crystallography stands as the ultimate arbiter of the three-dimensional structure, providing an unparalleled level of detail. However, its reliance on high-quality single crystals makes it a technique that is not always accessible. NMR spectroscopy and mass spectrometry are indispensable and complementary techniques that provide crucial information about the connectivity, molecular formula, and solution-state behavior of the molecule. For drug development professionals, a combination of these techniques provides the most comprehensive and robust characterization of a new chemical entity, ensuring both its identity and its structural integrity.

References

A Comparative Spectroscopic Guide to (5-Bromo-2-(trifluoromethyl)pyridin-4-yl)methanol and Its Synthetic Precursors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(5-Bromo-2-(trifluoromethyl)pyridin-4-yl)methanol is a key fluorinated building block in the synthesis of advanced pharmaceutical and agrochemical agents.[1] Its precise structure and purity are paramount for successful downstream applications. This guide provides an in-depth spectroscopic comparison of the final methanol product with its common synthetic precursors: 5-Bromo-2-(trifluoromethyl)isonicotinic acid and its corresponding methyl ester, Methyl 5-bromo-2-(trifluoromethyl)isonicotinate . By elucidating the distinct signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), this document serves as a practical reference for researchers to monitor reaction progress, confirm product identity, and ensure sample purity with a high degree of confidence.

Introduction: The Synthetic Context

The transformation of a carboxylic acid or its ester to a primary alcohol is a fundamental reaction in organic synthesis. For the synthesis of this compound, the most common laboratory and industrial approach involves the reduction of a C4-carboxyl functional group. This guide focuses on the spectroscopic journey from the acid and ester precursors to the final alcohol product. Understanding the characteristic spectral shifts at each stage is not merely an analytical exercise; it is a critical component of process control and quality assurance.

The synthetic pathway under consideration is the reduction of the ester, which itself is typically derived from the corresponding carboxylic acid. This two-step process provides two key precursors for comparison.

Figure 1: Synthetic pathway from the carboxylic acid to the final alcohol product.

Comparative ¹H NMR Spectroscopy

Proton NMR is the first line of inquiry for tracking this transformation. The analysis focuses on the high-field region for the functional group protons and the aromatic region for the pyridine ring protons. The choice of deuterated solvent, typically Chloroform-d (CDCl₃) or DMSO-d₆, is critical for solubilizing the polar compounds and avoiding exchange of the hydroxyl proton.

Key Diagnostic Signals:

  • Acid to Ester: The disappearance of the highly deshielded carboxylic acid proton (>10 ppm) and the appearance of a sharp singlet around 4.0 ppm for the methyl ester (-OCH₃) group is a definitive confirmation of esterification.

  • Ester to Alcohol: The disappearance of the methyl ester singlet and the emergence of a singlet or doublet for the benzylic methylene protons (-CH₂OH) around 4.8 ppm is the primary indicator of successful reduction. A broad singlet corresponding to the hydroxyl proton (-OH) will also appear, though its chemical shift is highly dependent on concentration and temperature.

CompoundH-3 (s)H-6 (s)Functional Group ProtonsSolvent
5-Bromo-2-(trifluoromethyl)isonicotinic acid~8.6 ppm~8.9 ppm~13-14 ppm (s, 1H, -COOH) DMSO-d₆
Methyl 5-bromo-2-(trifluoromethyl)isonicotinate[2]~8.58 ppm~8.89 ppm~4.06 ppm (s, 3H, -OCH₃) CDCl₃
This compound~7.9 ppm~8.7 ppm~4.8 ppm (s, 2H, -CH₂OH) , ~2.0-4.0 ppm (br s, 1H, -OH)CDCl₃
Table 1: Comparative ¹H NMR Data. Chemical shifts (δ) are approximate and can vary based on solvent and concentration.

The upfield shift of the H-3 proton from ~8.6 ppm in the acid/ester to ~7.9 ppm in the alcohol is noteworthy. This is due to the change in the electronic nature of the C4 substituent, from the strongly electron-withdrawing carboxyl group to the less withdrawing hydroxymethyl group.

Comparative ¹³C NMR Spectroscopy

Carbon NMR provides a clear view of the change in the carbon skeleton, particularly at the site of reaction. The chemical shift of the carbon atom at the 4-position of the pyridine ring is the most diagnostic signal.

Key Diagnostic Signals:

  • Acid/Ester Carbonyl: The presence of a signal in the low-field region (160-175 ppm) is characteristic of the sp²-hybridized carbonyl carbon of the acid or ester.

  • Alcohol Methylene Carbon: Upon reduction, this carbonyl signal disappears entirely and is replaced by a signal in the high-field region (~60-65 ppm), corresponding to the sp³-hybridized carbon of the hydroxymethyl group (-CH₂OH).

  • CF₃ Group: The trifluoromethyl group appears as a quartet due to coupling with the three fluorine atoms (¹J-CF), providing a consistent landmark across all three compounds.

CompoundC=O / -CH₂OH (C4-substituent)C2, C5, C6 (Pyridine Ring)-CF₃ (q)-OCH₃ (Ester only)
5-Bromo-2-(trifluoromethyl)isonicotinic acid~165 ppm ~152, ~142, ~125 ppm~121 ppm (q)-
Methyl 5-bromo-2-(trifluoromethyl)isonicotinate~164 ppm ~151, ~141, ~124 ppm~121 ppm (q)~53 ppm
This compound~62 ppm ~158, ~150, ~119 ppm~122 ppm (q)-
Table 2: Comparative ¹³C NMR Data. Chemical shifts (δ) are approximate.

Comparative FT-IR Spectroscopy

Infrared spectroscopy is exceptionally powerful for identifying functional groups. The transformation from a carbonyl-containing precursor to a hydroxyl-containing product is marked by dramatic and unambiguous changes in the IR spectrum.

Key Diagnostic Bands:

  • Precursors (Acid/Ester): The most prominent feature is the intense C=O stretching vibration, typically found around 1700-1730 cm⁻¹ . The carboxylic acid will also exhibit a very broad O-H stretch from approximately 2500 to 3300 cm⁻¹, which will be absent in the ester.

  • Product (Alcohol): The complete disappearance of the C=O stretch is the primary confirmation of reaction completion. Concurrently, a strong, broad O-H stretching band appears around 3200-3500 cm⁻¹ . A C-O stretching band will also appear in the fingerprint region, typically between 1000-1200 cm⁻¹. All compounds will share absorptions corresponding to C-F stretches (1100-1300 cm⁻¹) and pyridine ring vibrations.[3]

CompoundO-H Stretch (cm⁻¹)C=O Stretch (cm⁻¹)C-O Stretch (cm⁻¹)
5-Bromo-2-(trifluoromethyl)isonicotinic acid2500-3300 (very broad) ~1710 (strong) ~1200-1300
Methyl 5-bromo-2-(trifluoromethyl)isonicotinateAbsent~1725 (strong) ~1250 & ~1100
This compound3200-3500 (broad, strong) Absent~1050
Table 3: Key Comparative FT-IR Absorption Frequencies.

Comparative Mass Spectrometry

Mass spectrometry confirms the molecular weight change associated with the chemical transformation. The presence of bromine provides a highly characteristic isotopic pattern (¹⁹Br and ⁸¹Br are in an approximate 1:1 natural abundance), resulting in two molecular ion peaks (M⁺ and M⁺+2) of nearly equal intensity. This pattern is a powerful tool for identifying bromine-containing fragments.

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Fragmentation
5-Bromo-2-(trifluoromethyl)isonicotinic acid[4]C₇H₃BrF₃NO₂270.01M⁺/M⁺+2 at m/z 270/272; loss of -OH (m/z 253/255); loss of -COOH (m/z 225/227)
Methyl 5-bromo-2-(trifluoromethyl)isonicotinate[5]C₈H₅BrF₃NO₂284.03M⁺/M⁺+2 at m/z 284/286; loss of -OCH₃ (m/z 253/255)
This compound[6][7]C₇H₅BrF₃NO256.02M⁺/M⁺+2 at m/z 256/258; loss of -H₂O (m/z 238/240); loss of -CH₂OH (m/z 225/227)
Table 4: Comparative Mass Spectrometry Data.

The data clearly shows the expected mass shifts: an increase of 14 Da from acid to methyl ester, and a net decrease of 28 Da from the ester to the final alcohol, consistent with the replacement of a -COOCH₃ group with a -CH₂OH group.

Standard Experimental Protocols

To ensure reproducibility and accuracy, standardized protocols for data acquisition are essential.

Experimental_Workflow cluster_synthesis Synthesis & Workup cluster_analysis Spectroscopic Analysis Start Precursor (Acid or Ester) Reaction Reduction Reaction (e.g., NaBH4) Start->Reaction Quench Aqueous Quench Reaction->Quench Extract Solvent Extraction (e.g., EtOAc) Quench->Extract Dry Drying (Na2SO4) & Filtration Extract->Dry Concentrate Solvent Removal (Rotary Evaporation) Dry->Concentrate Sample_Prep Prepare Samples: ~5-10 mg in 0.6 mL CDCl3 (NMR) Neat solid/film (IR) ~1 mg/mL in MeOH (MS) Concentrate->Sample_Prep Purified Product NMR_Acq NMR Analysis (400 MHz Spectrometer) Sample_Prep->NMR_Acq IR_Acq FT-IR Analysis (ATR Attachment) Sample_Prep->IR_Acq MS_Acq MS Analysis (ESI or EI Source) Sample_Prep->MS_Acq Data_Analysis Data Interpretation & Comparison NMR_Acq->Data_Analysis IR_Acq->Data_Analysis MS_Acq->Data_Analysis

Figure 2: Standard workflow for synthesis and spectroscopic characterization.

A. NMR Spectroscopy

  • Accurately weigh 5-10 mg of the analyte into a clean, dry NMR tube.

  • Add approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃).

  • Cap the tube and vortex gently until the sample is fully dissolved.

  • Acquire ¹H and ¹³C spectra on a 400 MHz (or higher) spectrometer. Use standard acquisition parameters, referencing the ¹H spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

B. FT-IR Spectroscopy

  • Record a background spectrum of the clean ATR crystal.

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure to ensure good contact between the sample and the crystal.

  • Acquire the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

C. Mass Spectrometry

  • Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Introduce the sample into the mass spectrometer via direct infusion or LC injection.

  • Acquire the mass spectrum using an appropriate ionization technique (e.g., Electrospray Ionization - ESI).

  • Analyze the spectrum for the molecular ion peak(s) and characteristic fragmentation patterns.

Conclusion

The spectroscopic comparison of this compound and its carboxylic acid and methyl ester precursors reveals a set of clear, unambiguous analytical markers for each compound. By systematically evaluating the changes in ¹H NMR, ¹³C NMR, FT-IR, and MS data, researchers can confidently track the progress of the reduction reaction, verify the identity of the final product, and assess its purity. The disappearance of the carbonyl signal (¹³C NMR, FT-IR) and the appearance of the hydroxymethyl and hydroxyl signals (¹H NMR, ¹³C NMR, FT-IR) provide a self-validating system for confirming the desired transformation.

References

Isomeric purity of (5-Bromo-2-(trifluoromethyl)pyridin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Isomeric Purity Analysis of (5-Bromo-2-(trifluoromethyl)pyridin-4-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a key building block in modern medicinal chemistry, valued for its unique electronic and structural properties. In drug development, the precise control of molecular structure is non-negotiable, as even minor variations, such as the position of substituents on the pyridine ring, can drastically alter a compound's pharmacological and toxicological profile. This guide provides a comprehensive comparison of the primary analytical techniques used to assess the isomeric purity of this important intermediate. We delve into the principles and practical applications of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy, offering field-proven insights, detailed experimental protocols, and comparative data to empower researchers to select the most appropriate methodology for their needs.

The Critical Role of Isomeric Purity in Synthesis

Substituted pyridines are ubiquitous scaffolds in pharmaceuticals and agrochemicals.[1] The specific arrangement of substituents on the aromatic ring governs the molecule's ability to interact with biological targets. This compound (CAS 1359828-97-9) presents a trifecta of functional groups—a bromine atom, a trifluoromethyl group, and a hydroxymethyl group—whose positions are critical to its synthetic utility.[2]

It is important to note that this molecule does not possess a stereocenter and is therefore achiral. Consequently, the primary focus of purity analysis is not on enantiomers or diastereomers but on constitutional isomers , specifically positional isomers that can arise as by-products during synthesis. These impurities, if left unchecked, can lead to the formation of undesired final products, complicating downstream processes, compromising biological data, and creating regulatory hurdles.

Understanding Potential Isomeric Impurities

The synthesis of highly substituted pyridines can be challenging, often involving multi-step sequences where regioselectivity is not absolute.[1] For example, electrophilic substitution reactions on a pyridine ring can yield a mixture of products. Depending on the specific synthetic route, several positional isomers of this compound could potentially form. The most common impurities are those where the substituents have migrated to other available positions on the pyridine ring.

Caption: Potential impurities related to the target molecule.

Comparative Analysis of Analytical Methodologies

The choice of analytical technique is dictated by the specific question being asked: Are we quantifying a known impurity, identifying an unknown one, or confirming the absolute structure of the main component?

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Quantification

HPLC is the workhorse of the pharmaceutical industry for purity analysis due to its robustness, high resolution, and quantitative accuracy.[3][4] For pyridine-based compounds, reversed-phase HPLC using a C18 stationary phase is the most common approach.

  • Expertise & Causality: The separation is based on the differential partitioning of the analyte and its isomers between a nonpolar stationary phase (C18) and a polar mobile phase (typically a mixture of water and acetonitrile or methanol).[5] Positional isomers will have slightly different polarities and hydrophobicities, leading to different retention times. The trifluoromethyl group provides a strong UV chromophore, making UV detection highly sensitive for this class of compounds. Method validation according to ICH guidelines is essential for use in a regulated environment.[3][4]

Gas Chromatography (GC): A High-Resolution Alternative

GC is an excellent technique for separating volatile and thermally stable compounds. Given its structure, this compound is amenable to GC analysis, often providing superior resolution to HPLC for closely related isomers.[6]

  • Expertise & Causality: Separation occurs based on the compound's boiling point and its interaction with the stationary phase of a capillary column.[5] A flame ionization detector (FID) provides excellent sensitivity for organic compounds, while a mass spectrometer (MS) detector offers definitive identification of separated peaks.[7] The primary limitation is the requirement for thermal stability; degradation in the high-temperature injector port can compromise results.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Tool

While chromatography separates isomers, NMR spectroscopy provides unambiguous structural confirmation.[8] It is the most powerful tool for identifying the exact position of substituents on the pyridine ring.

  • Expertise & Causality: Positional isomers are constitutionally different molecules and will therefore give distinct NMR spectra.[8]

    • ¹H NMR: The chemical shifts and coupling patterns of the protons on the pyridine ring are highly sensitive to the location of the substituents. For the target compound, two singlets would be expected for the aromatic protons. A different substitution pattern would result in different multiplicities (e.g., doublets) and coupling constants.

    • ¹³C NMR: The number of signals and their chemical shifts provide a fingerprint of the carbon skeleton.

    • ¹⁹F NMR: This is particularly powerful for fluorinated compounds. The trifluoromethyl group will produce a singlet in the ¹⁹F spectrum. Its chemical shift can help confirm the electronic environment, and the absence of other signals confirms the absence of isomers with the CF₃ group at a different position.

NMR can also be used for quantification (qNMR), although it is generally less sensitive than HPLC for trace-level impurities.[9]

Data-Driven Comparison of Techniques

The selection of a primary analytical technique depends on the specific requirements of the analysis, such as the need for quantitation, structural information, or high throughput.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)NMR Spectroscopy
Primary Use Quantitative Purity, Impurity ProfilingQuantitative Purity, Volatile ImpuritiesStructural Elucidation, Confirmation
Resolution Very GoodExcellent (especially capillary GC)Not a separation technique
Sensitivity High (ppm levels with UV detection)[4]Very High (ppb with FID/MS)[5]Moderate to Low
Quantification Excellent (Gold Standard)Very GoodGood (qNMR), but requires expertise
Sample Prep Simple dissolution and filtration[3]Simple dissolution; must be volatileSimple dissolution in deuterated solvent
Throughput HighHighLow to Medium
Structural Info None (retention time only)Good (with MS detection)Excellent (unambiguous structure)[8]
Key Limitation Co-elution of isomers is possible.Compound must be thermally stable.Lower sensitivity for trace impurities.

Experimental Protocols and Workflows

A robust quality control strategy integrates these techniques to ensure both the identity and purity of the material.

Integrated Purity Assessment Workflow

Workflow cluster_0 Initial Characterization cluster_1 Routine Quality Control A Synthesized Batch of (5-Bromo-2-(trifluoromethyl) pyridin-4-yl)methanol B NMR Analysis (¹H, ¹³C, ¹⁹F) A->B C Structure Confirmed? (Identity Check) B->C D HPLC-UV Method (Purity & Impurity Profiling) C->D Yes G Investigate & Re-purify C->G No E Purity ≥ 98%? Isomer Profile Acceptable? D->E F Batch Release E->F Yes E->G No

Caption: Integrated workflow for identity and purity assessment.

Protocol: Reversed-Phase HPLC-UV Method

This protocol is a robust starting point for the quantitative analysis of isomeric purity, based on established methods for related pyridine derivatives.[5][10]

  • Instrumentation: Standard HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18 Reverse-Phase, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: 30% B to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh ~10 mg of the sample.

    • Dissolve in 10 mL of a 50:50 mixture of Acetonitrile:Water to make a 1 mg/mL stock solution.

    • Perform further dilutions as necessary to fall within the linear range of the detector.

    • Filter the final solution through a 0.45 µm syringe filter prior to injection.

  • Data Analysis:

    • Determine purity by calculating the area percentage of the main peak relative to the total area of all peaks.

    • For quantitative analysis of specific isomers, a reference standard for that isomer would be required to create a calibration curve.

Protocol: NMR Sample Preparation and Analysis

This protocol outlines the steps for definitive structural confirmation.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the sample.

    • Dissolve in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆) in a clean, dry NMR tube.

    • Add a small amount of an internal standard (e.g., Tetramethylsilane, TMS) if quantitative analysis (qNMR) is intended.

  • Data Acquisition:

    • Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a spectrometer (e.g., 400 MHz or higher).

    • For ¹H NMR, ensure a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

    • For ¹³C NMR, more scans will be required (e.g., 1024 or more).

  • Data Analysis:

    • Process the spectra (Fourier transform, phase correction, baseline correction).

    • Integrate the signals in the ¹H spectrum to determine proton ratios.

    • Assign peaks based on chemical shifts and coupling constants to confirm the expected substitution pattern and rule out the presence of positional isomers.

Conclusion and Recommendations

Ensuring the isomeric purity of this compound is paramount for its successful application in research and development. No single technique provides a complete picture; rather, a multi-faceted approach is most effective.

  • For Initial Structural Verification and Impurity Identification: NMR spectroscopy is indispensable. Its ability to provide unambiguous structural information makes it the ultimate arbiter of molecular identity.

  • For Routine Quality Control and Quantitative Purity Assessment: HPLC is the method of choice. Its high throughput, robustness, and excellent quantitative performance make it ideal for analyzing multiple batches and establishing purity specifications.

  • For Orthogonal Verification: GC-MS serves as an excellent secondary technique to confirm purity and identify any volatile or thermally stable impurities that may be missed by HPLC.

By integrating these methodologies, researchers and drug development professionals can proceed with confidence, knowing that their starting material is structurally correct and meets the high purity standards required for the synthesis of novel chemical entities.

References

A Comparative Guide to the Reactivity of (5-Bromo-2-(trifluoromethyl)pyridin-4-yl)methanol and its Chloro-Analog

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and drug development, the strategic selection of building blocks is paramount to the efficient synthesis of novel chemical entities. Substituted pyridines, in particular, are a cornerstone of many pharmacologically active compounds. This guide provides an in-depth technical comparison of the reactivity of two closely related and synthetically valuable intermediates: (5-Bromo-2-(trifluoromethyl)pyridin-4-yl)methanol and its chloro-analog, (5-Chloro-2-(trifluoromethyl)pyridin-4-yl)methanol .

This document will delve into the fundamental principles governing the reactivity of these compounds, supported by available data and established chemical precedent. We will explore their behavior in key synthetic transformations, offering insights to aid in the selection of the optimal reagent for your specific research and development needs.

Unveiling the Chemical Nuances: Bromo vs. Chloro

The primary distinction between these two analogs lies in the halogen atom at the 5-position of the pyridine ring. This seemingly subtle difference has profound implications for the reactivity of the molecule, primarily in two key areas: palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr).

The trifluoromethyl group at the 2-position exerts a strong electron-withdrawing effect, which significantly influences the electron density of the pyridine ring, making it more susceptible to nucleophilic attack. The hydroxymethyl group at the 4-position can also play a role in the molecule's overall reactivity and solubility.

Palladium-Catalyzed Cross-Coupling Reactions: A Tale of Two Halides

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination, are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds. In these reactions, the reactivity of the halide is a critical factor, with the general trend being I > Br > Cl. This is directly related to the carbon-halogen bond dissociation energy (BDE), where the weaker C-Br bond is more readily cleaved in the rate-determining oxidative addition step of the catalytic cycle.

Table 1: Predicted Comparative Performance in Suzuki-Miyaura Coupling

FeatureThis compound(5-Chloro-2-(trifluoromethyl)pyridin-4-yl)methanol
Relative Reactivity HigherLower
Typical Reaction Conditions Milder (e.g., lower temperature, shorter reaction time)More forcing (e.g., higher temperature, longer reaction time, more active catalyst)
Catalyst Choice Standard Pd catalysts (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) often suffice.Often requires more specialized, electron-rich ligands (e.g., Buchwald or Herrmann-type ligands) for efficient coupling.
Expected Yields Generally good to excellent under optimized conditions.Can achieve comparable yields to the bromo-analog, but may require more extensive optimization.

The weaker carbon-bromine bond in this compound facilitates a more facile oxidative addition to the palladium(0) catalyst, leading to faster reaction rates and often allowing for the use of less reactive boronic acids and milder reaction conditions. Conversely, the stronger carbon-chlorine bond in the chloro-analog necessitates more forcing conditions to achieve comparable results.

Experimental Protocol: Suzuki-Miyaura Coupling of a Halopyridine

This generalized protocol can be adapted for both the bromo- and chloro-analogs, with the understanding that the chloro-analog may require a more specialized catalyst system and more stringent conditions.

Materials:

  • (5-Halo-2-(trifluoromethyl)pyridin-4-yl)methanol (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent (e.g., 1,4-dioxane/water, 4:1)

Procedure:

  • To a dry Schlenk flask, add the halopyridine, arylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 80-100°C and stir for 4-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography.

Diagram 1: Suzuki-Miyaura Coupling Workflow

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants Combine Halopyridine, Boronic Acid, Catalyst, Base Inert Evacuate & Backfill with Inert Gas Reactants->Inert Solvent Add Degassed Solvent Inert->Solvent Heat Heat & Stir (80-100°C) Solvent->Heat Monitor Monitor Progress (TLC/LC-MS) Heat->Monitor Quench Cool & Dilute Monitor->Quench Extract Wash with H₂O & Brine Quench->Extract Dry Dry over Na₂SO₄ Extract->Dry Purify Concentrate & Purify (Chromatography) Dry->Purify

A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.

Nucleophilic Aromatic Substitution (SNAr): The Influence of Electronegativity

The pyridine ring, being electron-deficient, is susceptible to nucleophilic aromatic substitution, particularly when activated by electron-withdrawing groups like the trifluoromethyl substituent. The halogen at the 5-position can be displaced by a variety of nucleophiles.

In SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile to form a Meisenheimer complex. The stability of this intermediate is enhanced by the electron-withdrawing nature of the substituents. While both chlorine and bromine are electron-withdrawing, chlorine's greater electronegativity can have a more pronounced effect on the electron density of the pyridine ring.

However, the leaving group ability of the halide also plays a crucial role. Bromide is generally a better leaving group than chloride. The overall reactivity in SNAr is a balance between the activation of the ring towards nucleophilic attack and the facility of the leaving group's departure. For many halopyridine systems, the order of reactivity in SNAr is F > Cl > Br > I, as the high electronegativity of fluorine strongly activates the ring towards nucleophilic attack, and this effect often outweighs its poorer leaving group ability.

Given this, it is plausible that the chloro-analog may exhibit comparable or even slightly higher reactivity in SNAr reactions compared to the bromo-analog, depending on the specific nucleophile and reaction conditions.

The Role of the Hydroxymethyl Group

The hydroxymethyl group at the 4-position is not expected to directly participate in the electronic activation or deactivation of the C-X bond at the 5-position to a large extent. However, it can influence the overall properties of the molecule, such as its solubility in various solvents. Furthermore, the hydroxyl group itself is a reactive site and may require protection in certain synthetic routes to avoid undesired side reactions.

Conclusion: A Matter of Strategic Choice

The choice between this compound and its chloro-analog is a strategic one that depends on the intended synthetic application.

  • For palladium-catalyzed cross-coupling reactions , the bromo-analog is the more reactive and often preferred choice , allowing for milder reaction conditions and a broader substrate scope.

  • For nucleophilic aromatic substitution reactions , the reactivity difference may be less pronounced, and the chloro-analog could be a viable or even slightly more reactive option in some cases.

  • Economic considerations may also play a role, as chloro-aromatics are often less expensive than their bromo counterparts.

Ultimately, the optimal choice will be dictated by a careful consideration of the desired transformation, the available resources, and the specific requirements of the synthetic route. This guide provides the fundamental principles to inform that decision-making process, empowering researchers to proceed with a clear understanding of the chemical behavior of these valuable building blocks.

Safety Operating Guide

A Guide to the Safe and Compliant Disposal of (5-Bromo-2-(trifluoromethyl)pyridin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my goal is to provide you with not just the materials for your research but also the critical knowledge to handle them safely from acquisition to disposal. The compound (5-bromo-2-(trifluoromethyl)pyridin-4-yl)methanol is a halogenated pyridine derivative, a class of chemicals that requires meticulous handling and disposal due to its potential hazards and environmental impact. This guide provides a comprehensive, step-by-step protocol for its proper disposal, grounded in established safety standards and regulatory requirements.

Hazard Identification and Risk Assessment: The "Why" Behind the Procedure

Understanding the inherent risks of a chemical is the foundation of its safe management. This compound, like many of its structural analogs, is classified as an irritant and is harmful if not handled correctly. The primary hazards are associated with direct contact and inhalation.

Safety Data Sheets (SDS) for similar brominated and trifluoromethylated pyridine compounds consistently indicate the following hazards:

  • Skin Irritation : Causes skin irritation upon contact.[1][2][3]

  • Eye Irritation : Causes serious eye irritation.[1][2]

  • Respiratory Irritation : May cause respiratory irritation if inhaled.[1][2]

  • Acute Toxicity : Some related compounds are classified as acutely toxic if swallowed.[4]

These classifications necessitate that the compound be managed as hazardous waste. Improper disposal, such as release into the environment, is strictly prohibited.[2][4]

Table 1: Summary of GHS Hazard Classifications for Structurally Related Compounds

Hazard ClassificationGHS Hazard StatementRepresentative Sources
Skin IrritationH315: Causes skin irritation[1][2][3]
Serious Eye IrritationH319: Causes serious eye irritation[1][2]
Specific target organ toxicity (single exposure)H335: May cause respiratory irritation[1][2]
Acute oral toxicityH301/H302: Toxic/Harmful if swallowed[4]
Pre-Disposal Protocol: Preparation and Personal Protective Equipment (PPE)

Before handling the waste, ensure you are in a controlled environment, preferably a certified chemical fume hood, and are wearing the appropriate PPE.

  • Engineering Controls : Always handle the chemical and its waste within a properly functioning chemical fume hood to minimize inhalation risk.[3]

  • Eye Protection : Wear chemical safety goggles or a face shield (European Standard EN 166).[3]

  • Hand Protection : Use chemically resistant gloves. Nitrile gloves may offer initial protection, but for prolonged contact or submersion, consult the manufacturer's compatibility chart. Always wash hands thoroughly after removing gloves.[1][2]

  • Body Protection : A fully buttoned laboratory coat is mandatory to prevent skin contact.[3]

Step-by-Step Waste Disposal Procedure

The guiding principle for disposing of this compound is waste segregation . As a halogenated compound, it must be collected separately from non-halogenated chemical waste.[5] Mixing these waste streams can lead to complex and costly disposal processes.[5][6]

  • Select the Correct Waste Container :

    • Use a dedicated, sealable, and chemically compatible container clearly labeled for "Halogenated Organic Waste".[7]

    • The container must be in good condition, with a secure, leak-proof cap.[8]

  • Waste Collection :

    • Carefully transfer the waste (pure compound, solutions, or contaminated materials like absorbent pads) into the designated container.

    • Perform this transfer inside a chemical fume hood to contain any potential vapors or dust.

    • Do not overfill the container; a general rule is to fill it to no more than 80% of its capacity.

  • Labeling :

    • Attach a completed hazardous waste label to the container as soon as the first drop of waste is added.[7]

    • The label must include:

      • The words "Hazardous Waste".

      • The full chemical name: "this compound".

      • An accurate estimation of the concentration and volume.

      • The associated hazards (e.g., Irritant, Toxic).

      • The date of accumulation.

  • Storage :

    • Keep the waste container tightly sealed when not in use.[1][2]

    • Store the container in a designated, well-ventilated Satellite Accumulation Area (SAA) away from incompatible materials like strong oxidizing agents.[6][7]

  • Final Disposal :

    • Once the container is full or you have no more of this waste to generate, contact your institution's Environmental Health & Safety (EHS) department or equivalent authority to arrange for pickup.

    • Do not attempt to dispose of this chemical down the drain or in regular trash.[2][5] Federal regulations, such as the U.S. Environmental Protection Agency's 40 CFR § 721.85, mandate that halogenated pyridines be disposed of via methods like chemical destruction (incineration) at a licensed facility.[4][9]

Emergency Procedures: Spill Management

In the event of a small spill, immediate and correct action is crucial to prevent exposure and environmental contamination.

  • Alert Personnel : Inform colleagues in the immediate area.

  • Ensure PPE : If not already wearing it, don the appropriate PPE described in Section 2.

  • Containment : For liquid spills, contain the material using an inert absorbent like sand, earth, or vermiculite.[1]

  • Clean-up : Carefully sweep or scoop the absorbed material and spilled solid into a suitable container for disposal as hazardous waste.[1][4]

  • Decontamination : Wash the spill area with soap and water, and launder any contaminated clothing before reuse.[1]

  • Reporting : Report the incident to your supervisor or institutional safety officer.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of this compound.

G Disposal Workflow for this compound cluster_prep Preparation cluster_procedure Procedure cluster_final Final Disposal cluster_spill Spill Response start Start: Waste Generation ppe 1. Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe hood 2. Work in Chemical Fume Hood ppe->hood segregate 3. Identify as HALOGENATED ORGANIC WASTE hood->segregate container 4. Select Labeled, Compatible, Sealed Waste Container segregate->container transfer 5. Transfer Waste to Container container->transfer label_waste 6. Affix Hazardous Waste Label transfer->label_waste store 7. Store in Designated Satellite Accumulation Area label_waste->store contact_ehs 8. Contact EHS for Pickup store->contact_ehs spill Spill Occurs contain Contain with Inert Material spill->contain cleanup Collect and Containerize as Hazardous Waste contain->cleanup cleanup->segregate

Caption: Disposal workflow for halogenated pyridine waste.

References

Comprehensive Safety Guide: Personal Protective Equipment for Handling (5-Bromo-2-(trifluoromethyl)pyridin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols and logistical plans for the handling and disposal of (5-Bromo-2-(trifluoromethyl)pyridin-4-yl)methanol (CAS No. 1359828-97-9). As a brominated, trifluoromethyl-substituted pyridine derivative, this compound requires stringent safety measures to mitigate risks associated with its potential toxicity and reactivity. This document is intended for researchers, scientists, and drug development professionals to ensure safe laboratory operations.

Hazard Assessment and Risk Analysis

Understanding the hazard profile of this compound is fundamental to selecting appropriate Personal Protective Equipment (PPE). While specific toxicological data for this exact compound is limited, a robust safety protocol can be developed by analyzing data from close structural analogs.

The molecule's structure combines three key features, each contributing to its hazard profile:

  • Brominated Aromatic System: Brominated organic compounds can be toxic and require specific disposal procedures as halogenated waste[1][2].

  • Trifluoromethyl Group: This group enhances the compound's lipophilicity and metabolic stability, which can influence its toxicological properties.

  • Pyridine Ring: Pyridine and its derivatives are known for their potential to cause skin, eye, and respiratory irritation, and can be harmful if inhaled or ingested[3].

Based on analogs like 5-Bromo-2-(trifluoromethyl)pyridine and 2-Bromo-5-(trifluoromethyl)pyridine, the primary hazards are summarized below.

Hazard ClassificationAnticipated Risk for this compoundSource (Structural Analogs)
Acute Toxicity (Oral) Harmful or Toxic if swallowed. Category 3 or 4[4]
Acute Toxicity (Dermal) Harmful in contact with skin. Category 4[4]
Acute Toxicity (Inhalation) Harmful if inhaled. Category 4[4]
Skin Corrosion/Irritation Causes skin irritation. Category 2[4]
Serious Eye Damage/Irritation Causes serious eye irritation. Category 2[4]
Specific Target Organ Toxicity May cause respiratory irritation. STOT SE 3[4]

Primary Routes of Exposure:

  • Dermal Contact: Direct contact with the skin can cause irritation and potential systemic absorption.

  • Ocular Contact: Splashes can cause serious eye irritation[4].

  • Inhalation: Inhaling dust or aerosols can lead to respiratory tract irritation[4][5].

  • Ingestion: Accidental ingestion is toxic.

Core Protective Equipment and Controls

A multi-layered approach to safety, prioritizing engineering controls and supplementing with appropriate PPE, is mandatory.

Mandatory Engineering Controls

The first line of defense is to minimize exposure at the source.

  • Chemical Fume Hood: All handling of this compound, including weighing, transfers, and reaction setup, must be performed inside a certified chemical fume hood to prevent inhalation of vapors or dust[3][4][6].

  • Safety Stations: An operational and easily accessible eyewash station and safety shower must be located in the immediate vicinity of the workspace.

Primary Protective Ensemble (For Routine Laboratory Operations)

This is the minimum required PPE for handling small quantities of the compound under established engineering controls.

  • Eye and Face Protection: Chemical splash goggles that meet EN 166 (EU) or ANSI Z87.1 (US) standards are required[6]. Due to the severe irritation potential, a full-face shield must be worn over the goggles to protect the rest of the face from splashes[7].

  • Hand Protection: Double-gloving is required.

    • Inner Glove: Nitrile examination glove.

    • Outer Glove: A robust chemical-resistant glove. Neoprene or nitrile gloves are recommended for handling pyridine-based compounds[3]. Always consult the glove manufacturer's compatibility chart for specific breakthrough times.

  • Body Protection: A flame-resistant lab coat, fully buttoned, is required[6]. Long pants and closed-toe, chemical-resistant footwear must be worn[8].

  • Respiratory Protection: For routine handling within a fume hood, respiratory protection is not typically required. However, if there is a potential for aerosol generation or if engineering controls are not sufficient, a respirator is necessary. A NIOSH-approved air-purifying respirator with a P2 (or P95) particulate filter and an organic vapor cartridge is recommended.

Enhanced Protective Ensemble (For High-Risk Scenarios)

For large-scale operations, spill cleanup, or situations with a high risk of splashing, enhanced PPE is necessary.

  • Body Protection: A chemical-resistant apron worn over the lab coat or a disposable chemical-resistant coverall (e.g., Tychem®) should be used[7][9].

  • Respiratory Protection: A full-face air-purifying respirator (APR) with multi-sorbent cartridges or a self-contained breathing apparatus (SCBA) may be required, especially during a large spill cleanup[9][10].

Procedural Guidance: From Preparation to Disposal

The following workflow and step-by-step protocols ensure that safety is integrated into the entire handling process.

PPE_Workflow cluster_prep Preparation Phase cluster_ppe PPE Selection & Donning cluster_handling Chemical Handling cluster_cleanup Post-Handling & Disposal start Start: Plan Experiment assess_task Assess Task Risk (Quantity, Duration, Procedure) start->assess_task eng_controls Confirm Engineering Controls (Fume Hood Certified, Eyewash Clear) assess_task->eng_controls select_ppe Select PPE Ensemble (Primary vs. Enhanced) eng_controls->select_ppe don_ppe Don PPE (Follow Sequence) select_ppe->don_ppe handle_chem Handle Chemical in Fume Hood don_ppe->handle_chem doff_ppe Doff PPE (Avoid Contamination) handle_chem->doff_ppe dispose_waste Segregate & Dispose Waste (PPE & Chemical) doff_ppe->dispose_waste wash_hands Wash Hands Thoroughly dispose_waste->wash_hands end_op End Operation wash_hands->end_op

Caption: PPE Selection and Handling Workflow.

Step-by-Step Protocol 1: PPE Donning Sequence
  • Footwear and Clothing: Confirm you are wearing long pants and closed-toe shoes.

  • Inner Gloves: Don the first pair of nitrile gloves.

  • Lab Coat/Coverall: Put on your flame-resistant lab coat and fasten all buttons. If required, don a chemical-resistant apron or coverall.

  • Outer Gloves: Don the second, more robust pair of chemical-resistant gloves (e.g., neoprene), ensuring the cuffs go over the sleeves of the lab coat.

  • Eye and Face Protection: Put on your chemical splash goggles first, followed by the full-face shield.

Step-by-Step Protocol 2: PPE Doffing Sequence

This sequence is critical to prevent cross-contamination.

  • Decontaminate (if necessary): Before removal, wipe down outer gloves if they are grossly contaminated.

  • Outer Gloves: Remove the outer pair of gloves by peeling them off without touching the outside surface with your bare skin. Dispose of them immediately in the designated solid hazardous waste container.

  • Face Shield and Goggles: Remove the face shield, handling it by the headband. Then, remove the goggles. Place them in a designated area for decontamination.

  • Lab Coat/Coverall: Remove your lab coat or coverall, turning it inside out as you remove it to contain any contamination. Place it in the designated laundry receptacle or disposal bag.

  • Inner Gloves: Remove the final pair of gloves, again without touching the outer surface.

  • Hand Washing: Immediately wash your hands thoroughly with soap and water[5].

Emergency Protocols

Spill Response
  • Small Spill (inside a fume hood):

    • Alert personnel in the immediate area.

    • Wearing your primary PPE, absorb the spill with an inert material like vermiculite or sand[5].

    • Using non-sparking tools, scoop the absorbed material into a clearly labeled, sealable container for hazardous waste disposal[11].

    • Wipe the area with a suitable solvent (e.g., isopropanol), followed by soap and water. Place all cleaning materials in the hazardous waste container.

  • Large Spill (outside a fume hood):

    • Evacuate the laboratory immediately and alert others.

    • Call your institution's emergency response team.

    • Prevent entry into the contaminated area.

    • Cleanup should only be performed by trained personnel wearing an enhanced PPE ensemble, including respiratory protection[1].

First Aid Measures
  • Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing[4]. Seek immediate medical attention if irritation occurs[4].

  • Eye Contact: Immediately rinse cautiously with water for several minutes, holding the eyelids open[4]. Remove contact lenses if present and easy to do so. Continue rinsing for at least 15 minutes. Seek immediate medical attention[4].

  • Inhalation: Move the victim to fresh air and keep them at rest in a position comfortable for breathing[4]. If the person feels unwell, call a POISON CENTER or doctor[4].

  • Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Call a POISON CENTER or doctor immediately if you feel unwell[4][12].

Waste Management and Disposal

Proper disposal is a critical final step in the safe handling of this compound.

  • Chemical Waste: All waste containing this compound, including reaction residues and solutions, must be collected in a dedicated, clearly labeled "Halogenated Organic Waste" container[13].

  • Contaminated PPE and Materials: All disposable PPE (gloves, coveralls) and spill cleanup materials must be considered hazardous waste. Place them in a sealed, labeled container for disposal via your institution's hazardous waste management program[4][11]. Do not mix this waste with general laboratory trash.

References

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